Nampt-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBCHOGBDMGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nampt-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Nampt-IN-5, a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The information presented herein is intended to support research and drug development efforts targeting the critical NAD+ metabolic pathway.
Core Mechanism of Action
This compound is a potent small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD+, leading to a disruption of cellular metabolism and ultimately inducing cell death, particularly in cancer cells that exhibit a high dependency on the NAD+ salvage pathway.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity and pharmacokinetic properties.
| Cellular Activity | |
| Cell Line | IC50 (nM) |
| A2780 | 0.7[1][3] |
| COR-L23 | 3.9[1][3] |
| Enzyme Inhibition | |
| Enzyme | IC50 (µM) |
| CYP3A4 | 0.75[1][3][6] |
| In Vitro ADME Profile | |
| Parameter | Value |
| Mouse Microsomal Clearance | 110 µl/min•mg[3] |
| Aqueous Solubility (pH 6.8) | 0.056 mM[3][6] |
| MDCK Permeability (Papp A→B) | 18.6 x 10⁻⁶ cm/s[3][6] |
| In Vivo Mouse Pharmacokinetics (10 mg/kg, p.o.) | |
| Parameter | Value |
| T½ (half-life) | 2.1 hours[3] |
| Cmax (maximum concentration) | 29112 nM[3] |
| AUC (area under the curve) | 61984 nM•h[3] |
Signaling Pathway
This compound exerts its effect by intervening in the fundamental NAD+ salvage pathway. The depletion of NAD+ has downstream consequences on various NAD+-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which are crucial for cellular homeostasis.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The cellular inhibitory activity of this compound was determined using a CellTiter-Glo® (CTG) luminescent cell viability assay. While the specific experimental parameters for this compound are not publicly available, a general protocol for such an assay is provided below.
General Protocol for CellTiter-Glo® Viability Assay
-
Cell Seeding: Plate cells (e.g., A2780, COR-L23) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the existing medium from the cell plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the cell culture medium volume).
-
Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: General workflow for a CellTiter-Glo® cell viability assay.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. NAMPT | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NAMPT | CymitQuimica [cymitquimica.com]
- 5. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
Nampt-IN-5 NAD+ salvage pathway inhibition
An In-depth Technical Guide to NAMPT Inhibition in the NAD+ Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins. The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a key mechanism for maintaining cellular NAD+ pools. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway and has emerged as a significant therapeutic target, particularly in oncology. This guide provides a detailed technical overview of the inhibition of the NAD+ salvage pathway through targeting NAMPT, with a focus on the potent inhibitor GNE-617. We will delve into the core mechanism of action, present quantitative data for key inhibitors, outline detailed experimental protocols, and visualize the associated biological pathways and workflows.
Introduction to the NAD+ Salvage Pathway and NAMPT
Cells utilize three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[1] The salvage pathway is the predominant route in mammalian cells for maintaining NAD+ levels.[2] In this pathway, NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[3] NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.
Due to their high metabolic and proliferative rates, cancer cells often exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer therapies.[4] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering an energy crisis and inducing apoptosis in cancer cells.[2]
Mechanism of NAMPT Inhibition
NAMPT inhibitors are small molecules that typically bind to the active site of the NAMPT enzyme, preventing the binding of its natural substrate, nicotinamide. This inhibition blocks the synthesis of NMN and, consequently, the regeneration of NAD+. The resulting NAD+ depletion has several downstream effects:
-
Metabolic Collapse: Reduced NAD+ levels impair the function of NAD+-dependent enzymes involved in critical metabolic processes like glycolysis and the tricarboxylic acid (TCA) cycle, leading to decreased ATP production.[5]
-
Activation of Energy Stress Pathways: The drop in cellular energy, reflected by an increased AMP/ATP ratio, activates AMP-activated protein kinase (AMPK).[5]
-
Inhibition of Pro-Survival Signaling: Activated AMPK can lead to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[5][6]
-
Induction of Apoptosis: The culmination of metabolic stress and inhibition of survival pathways leads to programmed cell death.[4]
Quantitative Data for NAMPT Inhibitors
A variety of NAMPT inhibitors have been developed and characterized. The following tables summarize key quantitative data for GNE-617 and other notable inhibitors.
Table 1: Biochemical and Cellular Potency of GNE-617
| Parameter | Value | Cell Line/Condition | Reference |
| Biochemical IC50 | 5 nM | Recombinant NAMPT enzyme assay | [7][8] |
| Cellular EC50 (NAD Depletion) | 0.54 - 4.69 nM | Various cancer cell lines | [9] |
| Cellular EC50 (ATP Depletion) | 2.16 - 9.35 nM | Various cancer cell lines | [9] |
| Cellular EC50 (Viability) | 1.82 - 5.98 nM | Various cancer cell lines | [9] |
| A549 Cell IC50 | 18.9 nM | A549 non-small cell lung cancer | [7] |
Table 2: Comparative Cellular Viability IC50 Values of Various NAMPT Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| FK866 | B-ALL and T-ALL cell lines | Varies (most cytotoxic of those tested) | [10] |
| STF-118804 | B-ALL and T-ALL cell lines | Varies | [10] |
| KPT-9274 | Recombinant NAMPT | ~120 nM | [11][12] |
| GNE-617 | HCT116 | <100 nM | [7] |
| CHS-828 | HCT116 | <100 nM | [7] |
Table 3: In Vivo Pharmacokinetic Parameters of GNE-617
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 36.4 | 29.7 | [13] |
| Rat | 19.3 | 33.9 | [13] |
| Monkey | 9.14 | 29.4 | [13] |
| Dog | 4.62 | 65.2 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NAMPT inhibitors.
NAMPT Enzyme Inhibition Assay (Biochemical IC50)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.
-
Reaction Setup: A coupled enzyme assay is performed. The first reaction involves recombinant NAMPT converting nicotinamide to NMN. The second and third reactions, catalyzed by NMNAT and alcohol dehydrogenase (ADH) respectively, convert NMN to NAD+ and then to NADH.[14]
-
Incubation: The reaction mixture, containing the NAMPT enzyme, substrates (nicotinamide and PRPP), and varying concentrations of the inhibitor (e.g., GNE-617), is incubated at 37°C.[14]
-
Detection: The production of NADH is monitored by measuring the fluorescence at an excitation/emission wavelength of 340/445 nm.[14]
-
Data Analysis: The rate of NADH production is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Cellular Viability Assay (MTT or CyQuant)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the NAMPT inhibitor (e.g., GNE-617) or vehicle control for a specified period (e.g., 72-96 hours).[9][15]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
-
CyQuant Assay:
-
Lyse the cells and add the CyQuant GR dye, which binds to nucleic acids.
-
Measure the fluorescence at an appropriate wavelength.[9]
-
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control, and the IC50/EC50 values are determined by plotting cell viability against inhibitor concentration.
NAD+ and ATP Level Measurement
This protocol quantifies the intracellular levels of NAD+ and ATP following inhibitor treatment.
-
Cell Treatment: Treat cells with the NAMPT inhibitor at various concentrations and time points.[5]
-
Metabolite Extraction:
-
For NAD+ extraction, use an acidic extraction buffer.
-
For ATP, a suitable lysis buffer is used.
-
-
Quantification:
-
NAD+: Utilize a colorimetric or fluorometric enzymatic cycling assay where NAD+ is a limiting component in a reaction that generates a detectable product.[17] Alternatively, use LC-MS/MS for more precise quantification.[9]
-
ATP: Employ a luciferase-based assay where light production is proportional to the ATP concentration.[5]
-
-
Data Analysis: Normalize the NAD+ and ATP levels to the total protein concentration in each sample and compare the levels in treated versus untreated cells.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the NAMPT inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the NAMPT inhibitor (e.g., GNE-617 formulated in a suitable vehicle) and vehicle control orally or via intraperitoneal injection at a specified dose and schedule.[9]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.[9]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Figure 1: The core NAD+ Salvage Pathway.
Figure 2: Signaling cascade following NAMPT inhibition by GNE-617.
Figure 3: A typical experimental workflow for in vivo xenograft studies.
Conclusion
Inhibition of the NAD+ salvage pathway via targeting NAMPT represents a promising therapeutic strategy, particularly in oncology. The detailed characterization of potent inhibitors like GNE-617 provides a solid foundation for further drug development and clinical investigation. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in this field. Understanding the intricate signaling consequences of NAMPT inhibition is crucial for optimizing therapeutic approaches and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nampt-IN-5 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as energy metabolism, DNA repair, and inflammation.[3][4] Consequently, modulation of NAMPT activity presents a compelling therapeutic strategy for a range of diseases. Nampt-IN-5, also known as Nampt activator-5 or compound C8, is a potent small-molecule activator of NAMPT.[5][6] This technical guide provides an in-depth overview of the role of this compound in cellular metabolism, compiling quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
This compound functions as a positive allosteric modulator of NAMPT.[7] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[7] This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on NAMPT activity and cellular NAD+ levels as reported in preclinical studies.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | [5] |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | [8] |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay | [8] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in NAD+ | Reference |
| HepG2 | 5 µM | 6 hours | ~1.5-fold | [7] |
| HL-7702 (senescent) | 10 µM | 24 hours | Significantly increased | [6] |
Table 2: Cellular Efficacy of this compound on NAD+ Levels
| Tissue | Dose | Administration Route | Fold Increase in NAD+ | Reference |
| Mouse Liver | 30 mg/kg | Intraperitoneal | ~1.5-fold | [8] |
Table 3: In Vivo Efficacy of this compound on NAD+ Levels
Impact on Cellular Metabolism
Activation of NAMPT by this compound and the subsequent increase in cellular NAD+ levels lead to significant reprogramming of cellular metabolism.[7] The elevated NAD+/NADH ratio enhances the flux through NAD+-dependent metabolic pathways.
Energy Metabolism
-
Glycolysis and TCA Cycle: Studies with related NAMPT activators have shown a significant increase in metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.[7] This is consistent with the role of NAD+ as a key electron acceptor in these pathways.
-
Oxidative Phosphorylation: The increased availability of NADH from glycolysis and the TCA cycle can drive oxidative phosphorylation, leading to enhanced ATP production.[7]
Fatty Acid Oxidation
-
Metabolomic analyses have revealed that treatment with NAMPT activators robustly increases metabolites associated with fatty acid β-oxidation (FAO).[7]
Experimental Protocols
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the production of NAD+ by NAMPT in a three-enzyme coupled reaction.[7][8]
-
Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzymes: Add recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH).
-
Substrate and Activator: Add nicotinamide (NAM) as the substrate and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: The NAD+ produced is converted to NADH by ADH in the presence of ethanol. NADH fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC₅₀.
Cellular NAD+ Measurement
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with this compound or vehicle control for the desired duration.
-
Metabolite Extraction: Lyse the cells and extract metabolites using a methanol/water solution.
-
Quantification: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of NAD+.
-
Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Allosteric activation of NAMPT by this compound.
Experimental Workflow for Assessing Cellular Metabolic Effects
Caption: Workflow for metabolomic analysis of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of NAMPT and NAD+ in cellular metabolism and disease. Its ability to potently and specifically activate NAMPT allows for the elucidation of downstream metabolic and signaling events. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals exploring the therapeutic potential of NAMPT activation. Further studies are warranted to fully understand the broader impacts of this compound on the cellular metabolome and its long-term physiological effects.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nampt Potentiates Antioxidant Defense in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
The Discovery and Synthesis of Nampt-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Nampt-IN-5, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The information presented is based on the seminal work by Palacios and colleagues, which details the identification of a novel class of 3-pyridyl azetidine ureas as NAMPT inhibitors. This compound is understood to be a key compound from this series, likely compound 27 as described in the source publication.
Discovery of a Novel NAMPT Inhibitor Scaffold
The discovery of the 3-pyridyl azetidine urea scaffold, to which this compound belongs, originated from a "scaffold morphing" approach.[1] Researchers initiated their investigation from a previously identified urea compound (1 ) and a more potent 3-pyridyl (S,S) cyclopropyl carboxamide (2 ). The promising activity of these initial compounds, which demonstrated efficacy in a mouse xenograft model, prompted further exploration.[1]
The central hypothesis was that incorporating the urea nitrogen into a small ring system could maintain or enhance the inhibitory activity. This led to the design and synthesis of the 3-azetidine urea 3 , which exhibited potent activity in cellular assays.[1] The validation of this scaffold morphing concept initiated a lead optimization campaign to explore the structure-activity relationship (SAR) of this new series of NAMPT inhibitors.
Mechanism of Action
This compound and its analogues act as substrate-based inhibitors of NAMPT.[1] Through co-crystallography of the parent compound 3 with NAMPT, it was determined that the pyridine moiety of the inhibitor occupies the nicotinamide (NAM) binding pocket of the enzyme.[1] This direct inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to the depletion of cellular NAD+ and subsequent cell death in cancer cells, which have a high metabolic rate and are heavily reliant on this pathway.[1] The cytotoxic effects of these inhibitors can be completely rescued by the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, confirming their on-target activity.[1]
Signaling and Experimental Workflow Diagrams
Quantitative Data Summary
The following tables summarize the in vitro potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound (compound 27 ) and its precursors.
Table 1: In Vitro Potency of Key NAMPT Inhibitors
| Compound | NAMPT Biochemical IC50 (nM) | A2780 Cellular IC50 (nM) | COR-L23 Cellular IC50 (nM) |
|---|---|---|---|
| 3 | 2.7 | 5.0 | - |
| 27 (this compound) | - | 0.7 | 3.9 |
Data for compound 3 is from the primary publication.[1] Data for compound 27 (this compound) is from a supplier citing the primary publication.
Table 2: ADME Properties of this compound (Compound 27)
| Parameter | Value |
|---|---|
| Mouse Microsomal Clearance | - |
| CYP3A4 Inhibition (µM) | 0.75 |
| Solubility at pH 6.8 (mM) | 0.056 |
| MDCK Papp A to B (10^-6 cm/s) | 18.6 |
Data is from a supplier citing the primary publication.
Synthesis of this compound (Compound 27)
A convergent synthetic strategy was developed to produce the 3-pyridyl azetidine urea series of NAMPT inhibitors.[1] The synthesis of this compound (compound 27 ) involves the coupling of a substituted pyridine moiety with an azetidine core, followed by further elaboration. The detailed synthetic route is outlined in the supplementary information of the referenced publication.
Experimental Protocols
NAMPT Biochemical Inhibition Assay
The direct inhibitory activity of the compounds on NAMPT was assessed through a biochemical assay.[1] The protocol involves the incubation of the NAMPT enzyme with its substrates, nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), in the presence of various concentrations of the test compound. The reaction progress is monitored to determine the rate of NMN formation. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
CellTiter-Glo (CTG) Cellular Viability Assay
The cellular potency of the NAMPT inhibitors was determined using the CellTiter-Glo (CTG) luminescent cell viability assay.[1] This assay measures the amount of ATP present, which is an indicator of metabolically active cells. Cancer cell lines, such as A2780 (ovarian) and COR-L23 (lung), were treated with a range of concentrations of the test compounds for a specified period. Following treatment, the CTG reagent is added, and the resulting luminescence is measured. The cellular IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
References
The Structure-Activity Relationship of KPT-9274: A Dual Inhibitor of NAMPT and PAK4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition can lead to energy depletion and cell death, particularly in cancer cells that have a high metabolic demand. KPT-9274 is a first-in-class, orally bioavailable small molecule that uniquely acts as a dual inhibitor of both NAMPT and p21-activated kinase 4 (PAK4).[1][2] This dual mechanism of action, targeting both cellular metabolism and key signaling pathways, makes KPT-9274 a compelling candidate for cancer therapy and the subject of ongoing clinical investigation.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of KPT-9274, alongside detailed experimental protocols and pathway visualizations to support further research and development in this area.
Core Compound Profile: KPT-9274
KPT-9274 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values often in the nanomolar range.[3] It inhibits NAMPT enzymatic activity with an IC50 of approximately 120 nM in cell-free assays and effectively reduces intracellular NAD+ levels in cell-based assays with an IC50 of around 50 nM.[3]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR table for a broad series of KPT-9274 analogs is not publicly available, analysis of the KPT-9274 structure and related NAMPT inhibitors allows for the deduction of key structural features essential for its activity. The general structure of many potent NAMPT inhibitors consists of a heterocyclic headgroup that mimics nicotinamide, a central linker, and a hydrophobic tail that occupies a tunnel in the enzyme's active site.
Table 1: Structure-Activity Relationship of Selected NAMPT Inhibitors
| Compound | Structure | hNAMPT IC50 (nM) | Cellular Viability IC50 (nM) | Key Structural Features |
| KPT-9274 | (2E)-3-(6-aminopyridin-3-yl)-N-((5-(4-(4,4-difluoropiperidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide | ~120 | ~50 (cell-based NAD regeneration) | - 3-aminopyridine head group- Acrylamide linker- Complex benzofuran tail |
| Analog 1 | Dihydropyridazinone core with N1-propyl linker | 1.1 | 1.3 (MDA-MB-453) | - Dihydropyridazinone core- Introduction of a linker attachment point at N1 |
| Analog 2 | Dihydropyridazinone core with N1-pentyl linker | 0.4 | 0.5 (MDA-MB-453) | - Increased linker length enhances potency |
| Analog 3 | Dihydropyridazinone core with N1-heptyl linker | 0.2 | 0.2 (MDA-MB-453) | - Further increase in linker length continues to improve activity |
Data for analogs 1-3 are derived from a study on a different series of NAMPT inhibitors to illustrate general SAR principles, as detailed SAR for KPT-9274 analogs is not publicly available.[4]
Key Inferences from SAR:
-
The Headgroup: The 3-aminopyridine moiety in KPT-9274 likely mimics the natural substrate, nicotinamide, binding in the active site of NAMPT. This is a common feature among many potent NAMPT inhibitors.
-
The Linker: The acrylamide linker in KPT-9274 provides a specific spatial arrangement and potential for hydrogen bonding interactions within the enzyme's active site. Studies on other NAMPT inhibitors have shown that the length and nature of the linker are critical for optimal activity, with longer alkyl chains sometimes leading to increased potency.[4]
-
The Tail Group: The complex, hydrophobic benzofuran-based tail of KPT-9274 is crucial for its high affinity. This part of the molecule is thought to occupy a hydrophobic tunnel in the NAMPT enzyme, forming extensive van der Waals interactions. The difluoropiperidine and fluorophenyl substituents likely contribute to both the binding affinity and the overall physicochemical properties of the molecule, such as solubility and metabolic stability.
Signaling and Experimental Workflows
To fully understand the context of KPT-9274's activity, it is essential to visualize the biochemical pathway it inhibits and the experimental workflow used to characterize its effects.
Caption: NAD+ Salvage Pathway and Inhibition by KPT-9274.
Caption: General Workflow for a Structure-Activity Relationship Study.
Experimental Protocols
Representative Synthesis of KPT-9274
The synthesis of KPT-9274 involves a multi-step sequence.[3] A key step is the Sonogashira coupling of tert-butyl prop-2-ynyl carbamate with a substituted iodophenol to construct the benzofuran core.[3] Subsequent functional group manipulations, including amide coupling, are then performed to yield the final product.[3]
NAMPT Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.
-
Reagents: Recombinant human NAMPT enzyme, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, reaction buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA), developing reagents (e.g., KOH and acetophenone for fluorescent detection of NMN).
-
Procedure:
-
The test compound (e.g., KPT-9274) is pre-incubated with the NAMPT enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrates NAM and PRPP.
-
The reaction is allowed to proceed for a set time (e.g., 15-60 minutes) at 37°C.
-
The reaction is stopped, and the amount of the product, nicotinamide mononucleotide (NMN), is quantified. This can be done through a coupled enzymatic assay that leads to a colorimetric or fluorescent readout, or by converting NMN to a fluorescent derivative.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular NAD+/NADH Measurement Assay
This assay quantifies the total levels of NAD+ and NADH in cells following treatment with an inhibitor.
-
Reagents: Cell culture medium, the test compound, and a commercial NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
The cell culture medium is removed, and the cells are lysed.
-
The total NAD+/NADH is measured using a luminescent-based assay according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of NAD+ and NADH in the sample.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Reagents: Cell culture medium, the test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compound for a defined period (e.g., 72 hours).
-
A reagent that measures ATP levels, which is indicative of cell viability, is added to the wells.
-
The luminescent signal is measured, which correlates with the number of viable cells.
-
IC50 values are determined by plotting cell viability against the compound concentration.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Procedure:
-
Human cancer cells (e.g., 786-O renal cell carcinoma) are subcutaneously injected into immunocompromised mice.[4]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[4]
-
The test compound is administered orally at various doses and schedules (e.g., 100 or 200 mg/kg twice daily).[4]
-
Tumor volume and body weight are measured regularly throughout the study.[4]
-
At the end of the study, tumors can be excised for further analysis, such as immunoblotting for target engagement.[4]
-
Conclusion
KPT-9274 represents a significant advancement in the development of NAMPT inhibitors due to its dual targeting of NAMPT and PAK4. Its complex structure underscores the intricate interactions required for potent inhibition of NAMPT. While a detailed public SAR of a broad series of KPT-9274 analogs is not yet available, the analysis of its key structural features in the context of other NAMPT inhibitors provides valuable insights for the design of future inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the evaluation of novel NAMPT inhibitors, from initial enzymatic screening to in vivo efficacy studies. Further research into the SAR of this and related chemical scaffolds will be instrumental in advancing the next generation of NAMPT-targeting cancer therapeutics.
References
Intracellular Targets of NAMPT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Notice: The specific compound "Nampt-IN-5" was not identifiable in publicly available scientific literature. This guide therefore focuses on the well-characterized intracellular targets and mechanisms of action of established nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, GMX1778, and STF-118804, to provide a comprehensive resource for the scientific community.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It catalyzes the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1] Given the central role of NAD+ as a coenzyme in cellular redox reactions and as a substrate for various signaling enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, NAMPT has emerged as a significant therapeutic target, particularly in oncology.[2][3] This technical guide provides an in-depth overview of the intracellular targets of NAMPT inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant cellular pathways and workflows.
Primary Intracellular Target: NAMPT
The direct intracellular target of NAMPT inhibitors is the NAMPT enzyme itself. These small molecules typically bind to the active site of NAMPT, preventing the binding of its substrate, nicotinamide.[4] This inhibition blocks the synthesis of NMN and subsequently leads to a depletion of the intracellular NAD+ pool. The consequences of this NAD+ depletion cascade through multiple cellular processes, affecting a host of downstream targets that rely on NAD+ for their function.
Downstream Intracellular Targets and Cellular Consequences
The depletion of cellular NAD+ levels following NAMPT inhibition has profound effects on a variety of NAD+-dependent enzymes and pathways:
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and other cellular processes. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[3] Inhibition of NAMPT leads to a reduction in the available NAD+ pool, which in turn limits the activity of PARPs. This can impair DNA repair mechanisms, leading to an accumulation of DNA damage and ultimately apoptosis, particularly in cancer cells that often have a high reliance on PARP activity.[3] The combination of NAMPT and PARP inhibitors has shown synergistic effects in preclinical models.[3]
-
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses.[1] Their activity is directly dependent on the availability of NAD+. By reducing intracellular NAD+ levels, NAMPT inhibitors effectively inhibit sirtuin activity.[1] This can lead to alterations in the acetylation status of numerous protein targets, affecting metabolic pathways and cell survival.
-
Metabolic Pathways: NAD+ is a fundamental coenzyme in numerous metabolic reactions, including glycolysis and oxidative phosphorylation. Depletion of NAD+ disrupts these energy-producing pathways, leading to a decline in cellular ATP levels and metabolic collapse.[2] This energy crisis is a major contributor to the cytotoxic effects of NAMPT inhibitors in cancer cells.
-
Redox Homeostasis: The NAD+/NADH ratio is a critical determinant of the cellular redox state. By depleting the NAD+ pool, NAMPT inhibitors can alter this ratio, leading to oxidative stress and cellular damage.
Quantitative Data on NAMPT Inhibitors
The potency of NAMPT inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the NAMPT enzyme and their cytotoxic effects on various cell lines. Below is a summary of reported quantitative data for well-known NAMPT inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) | Citation |
| FK866 | NAMPT | Enzymatic | 1.60 ± 0.32 | - | - | [4] |
| - | HepG2 | ~1 | [5] | |||
| - | HCT116 | 10.6 | [6] | |||
| - | KP4 | - | [7] | |||
| - | PANC-1 | - | [7] | |||
| - | 4T1 | - | [7] | |||
| - | MC38 | - | [7] | |||
| GMX1778 | NAMPT | Enzymatic | < 25 | - | - | |
| - | HCT116 | 2.3 | [6] | |||
| STF-118804 | NAMPT | Enzymatic | - | Multiple B-ALL | < 10 | [8] |
| - | HCT116 | 19.7 | [6] |
Experimental Protocols
NAMPT Enzymatic Inhibition Assay (Fluorometric)
This assay measures the production of NMN, the product of the NAMPT-catalyzed reaction, which is then converted to a fluorescent derivative.
Materials:
-
Purified recombinant NAMPT enzyme
-
Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
2M KOH
-
20% Acetophenone in DMSO
-
88% Formic Acid
-
96-well black flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add the purified NAMPT enzyme to all wells except the blank.
-
Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 2M KOH.
-
Add 20% acetophenone in DMSO and incubate on ice for 2 minutes.
-
Add 88% formic acid and incubate at 37°C for 10 minutes to develop the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular NAD+ Measurement (HPLC)
This method provides accurate quantification of intracellular NAD+ levels.[9]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (HClO4), ice-cold
-
Potassium carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.0
-
Mobile Phase B: 100% Methanol
-
NAD+ standard solution
Procedure:
-
Culture cells to the desired confluency and treat with the NAMPT inhibitor for the specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold HClO4.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Neutralize the supernatant by adding K2CO3.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B.
-
Detect NAD+ by absorbance at 261 nm.[9]
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells.[10]
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the NAMPT inhibitor. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add WST-1 reagent to each well.[10]
-
Incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at ~450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of NAMPT inhibition.
Caption: Experimental workflow for NAMPT inhibitor characterization.
References
- 1. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanopartikel.info [nanopartikel.info]
Nampt-IN-5 and the Regulation of Sirtuin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-5 is a potent small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4][5][6][7][8] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for a multitude of cellular processes.[9][10] Among the most important NAD+-dependent enzymes are the sirtuins (SIRTs), a class of protein deacetylases that play crucial roles in regulating metabolism, DNA repair, inflammation, and aging. By inhibiting NAMPT, this compound is poised to decrease cellular NAD+ levels, thereby modulating the activity of sirtuins and impacting the various pathways they govern. This technical guide provides a comprehensive overview of this compound, its established biological activities, and its implied role in the regulation of sirtuin activity, alongside detailed experimental protocols for further investigation.
The NAMPT-Sirtuin Axis: A Mechanistic Overview
The activity of sirtuins is intrinsically linked to the cellular availability of NAD+. Sirtuins utilize NAD+ as a cosubstrate to remove acetyl groups from a wide range of protein targets. This process cleaves NAD+ into nicotinamide (NAM) and ADP-ribose. The NAM generated is then recycled back to NAD+ via the salvage pathway, in which NAMPT is the key enzymatic driver.
Inhibition of NAMPT by a compound such as this compound disrupts this cycle. By blocking the conversion of NAM to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+, NAMPT inhibitors lead to a reduction in the cellular NAD+ pool.[9][10] This depletion of NAD+ directly curtails the activity of sirtuins, as they are deprived of their essential cosubstrate. Consequently, the downstream cellular processes regulated by sirtuins are significantly impacted.
Quantitative Data for this compound
While direct studies on the effect of this compound on sirtuin activity are not yet publicly available, a body of data exists characterizing its potent NAMPT inhibitory and anti-proliferative effects, as well as its pharmacokinetic profile.
Cellular Activity
| Cell Line | IC50 (nM) | Assay Type |
| A2780 (Ovarian Carcinoma) | 0.7 | CellTiter-Glo |
| COR-L23 (Lung Carcinoma) | 3.9 | CellTiter-Glo |
| Data from MedChemExpress and TargetMol product datasheets.[2][7] |
ADME (Absorption, Distribution, Metabolism, and Excretion) Profile
| Parameter | Value |
| Mouse Microsomal Clearance | 110 µl/min•mg |
| CYP3A4 Inhibition | 0.75 µM |
| Aqueous Solubility (pH 6.8) | 0.056 mM |
| MDCK Permeability (Papp A-B) | 18.6 x 10⁻⁶ cm/s |
| Data from MedChemExpress and TargetMol product datasheets.[2][7] |
In Vivo Data (Mice)
| Parameter | Value | Dosing |
| Body Weight Loss | Significant relative to vehicle | 5-30 mg/kg, p.o., twice daily for 4 days |
| T1/2 | 2.1 h | 10 mg/kg, p.o. |
| Cmax | 29112 nM | 10 mg/kg, p.o. |
| AUC | 61984 nM•h | 10 mg/kg, p.o. |
| Data from MedChemExpress product datasheet.[2] |
Signaling Pathway and Experimental Workflow Diagrams
NAMPT-Sirtuin Signaling Pathway
Caption: The NAMPT-Sirtuin signaling cascade.
Experimental Workflow for Assessing the Impact of this compound on Sirtuin Activity
Caption: Workflow for evaluating this compound's effect on sirtuins.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the effects of this compound on sirtuin activity.
Measurement of Cellular NAD+ Levels
Principle: This protocol utilizes a bioluminescent assay to quantify the levels of NAD+ in cell lysates. The assay involves the enzymatic conversion of NAD+ to NADH, which is then used to generate a luminescent signal proportional to the amount of NAD+.
Materials:
-
Cell line of interest (e.g., A2780)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
NAD/NADH-Glo™ Assay kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and NAD+ Measurement:
-
Equilibrate the NAD/NADH-Glo™ Assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add 50 µL of PBS to each well.
-
Add 50 µL of the reconstituted NAD/NADH-Glo™ Reagent to each well.
-
Mix by shaking the plate for 1-2 minutes.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of NAD+ reduction.
Sirtuin Activity Assay
Principle: This protocol employs a luminogenic sirtuin activity assay that measures the deacetylation of a specific sirtuin substrate. The deacetylated product is then processed by a developer reagent to generate a luminescent signal that is directly proportional to sirtuin activity.
Materials:
-
Cell line of interest
-
This compound
-
SIRT-Glo™ Assay System (Promega or equivalent), specific for the sirtuin of interest (e.g., SIRT1, SIRT3)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the NAD+ measurement protocol.
-
Cell Lysate Preparation:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Sirtuin Activity Measurement:
-
Add a standardized amount of protein lysate to the wells of a 96-well white plate.
-
Add the SIRT-Glo™ substrate and NAD+ solution to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Add the developer reagent to stop the sirtuin reaction and generate the luminescent signal.
-
Incubate for an additional 15-30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the protein concentration and then to the vehicle control to determine the percentage of sirtuin activity inhibition.
Western Blot Analysis of Sirtuin Substrate Acetylation
Principle: This method assesses the acetylation status of known sirtuin substrates (e.g., p53, tubulin) as a downstream indicator of sirtuin activity. Inhibition of sirtuins will lead to hyperacetylation of their targets.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against acetylated and total forms of a sirtuin substrate (e.g., anti-acetyl-p53 (Lys382), anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as described above, ensuring the use of deacetylase inhibitors in the lysis buffer.
-
Protein Quantification and Electrophoresis: Quantify protein concentration and separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities and calculate the ratio of acetylated to total protein for each treatment condition.
-
Conclusion
This compound is a highly potent inhibitor of NAMPT with demonstrated cellular anti-proliferative activity and favorable in vivo pharmacokinetic properties in mice.[2] While direct experimental evidence of its impact on sirtuin activity is not yet available in the public domain, its mechanism of action as a NAMPT inhibitor strongly implies a role in the down-regulation of sirtuin function through the depletion of cellular NAD+ pools. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this relationship and further elucidate the therapeutic potential of this compound in contexts where sirtuin modulation is desirable, such as in certain cancers and metabolic disorders. The provided quantitative data serves as a valuable starting point for designing such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2380013-17-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NAMPT | CymitQuimica [cymitquimica.com]
- 6. NAMPT | CymitQuimica [cymitquimica.com]
- 7. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Nexus of Bioenergetics and Cancer Therapy: A Technical Guide to ATP Depletion by the NAMPT Inhibitor, Nampt-IN-5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a heightened metabolic rate, rendering them particularly vulnerable to disruptions in their energy supply. A key player in cellular bioenergetics is Nicotinamide Adenine Dinucleotide (NAD+), a critical cofactor for ATP production. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a dominant source of this vital molecule in many tumors. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it a prime target for anti-cancer therapeutics. This technical guide explores the profound effects of a potent NAMPT inhibitor, exemplified by Nampt-IN-5, on the energy currency of tumor cells—adenosine triphosphate (ATP). We will delve into the underlying signaling pathways, present quantitative data on ATP depletion across various cancer cell lines, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in oncology and drug development.
The Critical Role of NAMPT in Tumor Cell Metabolism and the Mechanism of this compound
Tumor cells have an accelerated demand for NAD+ to fuel their rapid proliferation and metabolic activities.[1][2] The salvage pathway for NAD+ synthesis, governed by NAMPT, is therefore frequently upregulated in various cancers.[1][2] By inhibiting NAMPT, compounds like this compound effectively cut off this crucial NAD+ supply. This leads to a cascade of events, culminating in a bioenergetic crisis for the cancer cell. The depletion of NAD+ directly impairs the function of NAD+-dependent enzymes involved in critical cellular processes, including glycolysis and oxidative phosphorylation, the primary engines of ATP generation.[2] This ultimately results in a dramatic depletion of intracellular ATP levels, leading to cell cycle arrest and apoptosis.[2][3]
Quantitative Analysis of ATP Depletion by NAMPT Inhibitors
The efficacy of NAMPT inhibitors in depleting cellular ATP has been demonstrated across a range of tumor cell lines. The data presented below is compiled from studies on well-characterized NAMPT inhibitors such as FK866 and KPT-9274, which serve as functional surrogates for this compound.
Table 1: Dose-Dependent ATP Depletion by NAMPT Inhibitor FK866 in Prostate Cancer Cells (48h Treatment)
| Cell Line | FK866 Concentration | ATP Level (% of Control) |
| PC-3 | 10 nM | 29% |
| 100 nM | 22% | |
| DU145 | 10 nM | 46% |
| 100 nM | 8% | |
| Data derived from a study on prostate cancer cells.[4] |
Table 2: Time-Course of NAD+ and ATP Depletion by NAMPT Inhibitor FK866 (100 nM) in A2780 Ovarian Cancer Cells
| Time Point | NAD+ Level (% of Control) | ATP Level (% of Control) |
| 20h | Depleted | ~100% |
| 30h | Depleted | Depleted |
| 40h | Depleted | Depleted |
| 50h | Depleted | Depleted |
| This study highlights the sequential depletion of NAD+ followed by ATP.[2] |
Table 3: Dose-Dependent ATP Depletion by NAMPT Inhibitor KPT-9274 in Ovarian Cancer Spheroids (48h Treatment)
| Cell Line | KPT-9274 Concentration | ATP Level (% of Control) |
| CP80 | 100 nM | ~75% |
| 300 nM | ~50% | |
| ACI-98 | 100 nM | ~80% |
| 300 nM | ~60% | |
| IGROV1 | 100 nM | ~90% |
| 300 nM | ~70% | |
| Data estimated from graphical representations in a study on 3D-cultured ovarian cancer spheroids.[5] |
Table 4: Sensitivity of Small Cell Lung Cancer (SCLC) Cell Lines to NAMPT Inhibitor FK866 (72h Treatment)
| Cell Line | Chemosensitivity | LD50 (nM) |
| NCI-H209 | Sensitive | 0.38 - 7.2 |
| NCI-H69 | Sensitive | 0.38 - 7.2 |
| NCI-H446 | Sensitive | 0.38 - 7.2 |
| DMS79 | Sensitive | 0.38 - 7.2 |
| H69AR | Resistant | 0.38 - 7.2 |
| A549 (NSCLC) | - | 100 |
| This study demonstrates the high sensitivity of SCLC cell lines to NAMPT inhibition, as measured by cell viability which is directly linked to ATP levels.[6] |
Experimental Protocols
Accurate assessment of ATP and NAD+ levels, along with downstream signaling events, is crucial for evaluating the efficacy of NAMPT inhibitors. Below are detailed protocols for key experimental assays.
Measurement of Intracellular ATP Levels using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and published studies.
Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay involves adding a single reagent directly to cultured cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
96-well or 384-well opaque-walled multiwell plates
-
Tumor cell lines of interest
-
Complete cell culture medium
-
This compound or other NAMPT inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well opaque-walled plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Express the results as a percentage of the vehicle-treated control cells.
Measurement of Intracellular NAD+/NADH Levels using NAD/NADH-Glo™ Assay
This protocol provides a method to measure total NAD+ and NADH or their individual levels.
Principle: The NAD/NADH-Glo™ Assay is a bioluminescent assay that measures total NAD+ and NADH. The assay involves a reductase that reduces a proluciferin substrate in the presence of NAD+/NADH, generating luciferin. The luciferin is then quantified using a luciferase, and the light signal is proportional to the amount of NAD+ and NADH.
Materials:
-
96-well or 384-well white-walled multiwell plates
-
Tumor cell lines
-
Complete cell culture medium
-
This compound or other NAMPT inhibitor
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the ATP assay protocol.
-
Sample Preparation for Total NAD+/NADH:
-
After incubation, add 50 µL of 1% dodecyltrimethylammonium bromide (DTAB) in PBS to each well to lyse the cells.
-
Mix for 10 minutes at room temperature.
-
-
Assay:
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Record luminescence using a luminometer.
-
Data Analysis: Normalize the data to cell number or protein concentration and express as a percentage of the vehicle-treated control.
Western Blot for Downstream Markers of ATP Depletion (e.g., Phospho-AMPK)
Principle: A decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK) through phosphorylation at Threonine 172. Western blotting can be used to detect this increase in phosphorylated AMPK (p-AMPK) as a downstream indicator of ATP depletion.
Materials:
-
Tumor cell lines
-
This compound or other NAMPT inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound for the desired duration.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer with inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-AMPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK as a loading control.
Conclusion and Future Directions
The inhibition of NAMPT by molecules such as this compound represents a promising therapeutic strategy for a variety of cancers that are heavily reliant on the NAD+ salvage pathway. The profound and sustained depletion of ATP in tumor cells upon NAMPT inhibition underscores the critical role of this enzyme in cancer cell bioenergetics. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of NAMPT inhibitors. Future research should focus on identifying predictive biomarkers of response to NAMPT inhibition and exploring rational combination therapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms. The continued exploration of this therapeutic avenue holds significant promise for the development of novel and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
Cellular Consequences of NAMPT Inhibition: A Technical Guide
Disclaimer: This technical guide addresses the cellular consequences of inhibiting the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). The initial request specified a compound named "Nampt-IN-5"; however, a thorough search of scientific literature and public databases yielded no specific information for a molecule with this designation. Therefore, this document synthesizes data from well-characterized, potent, and selective NAMPT inhibitors such as FK866, KPT-9274, and others to provide a comprehensive overview of the core biological effects of targeting this critical enzyme. The findings detailed herein are broadly representative of the compound class.
Introduction to NAMPT
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM) in mammalian cells.[1][2] NAD+ is an essential coenzyme and substrate for a vast array of cellular processes, including redox reactions central to metabolism (glycolysis, TCA cycle), DNA repair, and epigenetic regulation.[3][4] Many cancer cells exhibit elevated metabolic rates and high NAD+ turnover, making them particularly dependent on the NAMPT-mediated salvage pathway for survival and proliferation.[5][6] This dependency establishes NAMPT as a compelling therapeutic target in oncology.[7][8]
Mechanism of Action of NAMPT Inhibitors
NAMPT inhibitors are designed to block the enzymatic activity of NAMPT, typically by binding competitively or non-competitively to the enzyme's active site or adjacent cavities.[3] This inhibition prevents the conversion of NAM to its product, nicotinamide mononucleotide (NMN), which is the direct precursor to NAD+.[5] The subsequent blockade of the NAD+ salvage pathway leads to a rapid and severe depletion of the intracellular NAD+ pool.[3][9] This depletion is the primary upstream event that triggers a cascade of downstream cellular consequences, ultimately leading to an energy crisis and cell death, particularly in cancer cells that are highly reliant on this pathway.[4]
Core Cellular Consequences of NAMPT Inhibition
The depletion of NAD+ instigates a multi-faceted cellular crisis affecting metabolism, DNA repair, signaling, and redox homeostasis.
Metabolic Collapse and Energy Depletion
The most immediate consequence of NAD+ depletion is the disruption of cellular energy metabolism.
-
Glycolysis Attenuation: NAD+ is an essential cofactor for the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Lack of NAD+ stalls glycolysis at this step, leading to the accumulation of upstream glycolytic intermediates (e.g., fructose-1,6-bisphosphate) and a depletion of downstream metabolites, including pyruvate.[10]
-
TCA Cycle Inhibition: The reduced flow of pyruvate from glycolysis and the requirement for NAD+ by several TCA cycle dehydrogenases lead to decreased carbon flux through the cycle.[4]
-
ATP Depletion: The combined impairment of glycolysis and the TCA cycle results in a severe drop in ATP production, triggering an energetic crisis and cell death.[9][11]
Impairment of NAD+-Dependent Enzyme Signaling
NAD+ is a required substrate for sirtuins and Poly(ADP-ribose) polymerases (PARPs), two critical families of enzymes.
-
Sirtuin (SIRT) Inhibition: Sirtuins are NAD+-dependent deacylases that regulate transcription, metabolism, and stress responses. NAMPT inhibition leads to decreased activity of sirtuins like SIRT1, which can result in altered acetylation of proteins such as p53 and dysregulation of gene expression.[12]
-
PARP Inhibition: PARPs are crucial for DNA damage repair. By consuming NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage, they signal for and coordinate repair. Depletion of the NAD+ substrate pool effectively inhibits PARP activity, leading to an accumulation of unrepaired DNA damage and genomic instability.[4][13]
Crosstalk with Oncogenic Signaling Pathways
NAMPT activity is intertwined with key cancer signaling pathways. Inhibition of NAMPT has been shown to decrease the phosphorylation, and thus the activity, of central pro-survival kinases such as AKT and ERK1/2 in various cancer models.[1] This suggests that NAMPT not only fuels cancer cell metabolism but also supports the signaling networks that drive proliferation and survival.
Quantitative Data Presentation
The potency of NAMPT inhibitors varies across different chemical scaffolds and cancer cell lines. This sensitivity is often correlated with the cell line's dependence on the NAD+ salvage pathway.
Table 1: In Vitro Enzymatic and Anti-proliferative Activity of Select NAMPT Inhibitors
| Inhibitor | Target | IC50 (Enzymatic) | Cell Line | IC50 (Cell Viability) | Reference |
| FK866 | NAMPT | ~1 nM | Multiple | 1 - 10 nM | [1] |
| KPT-9274 | NAMPT/PAK4 | ~120 nM | Caki-1 (Renal) | 600 nM | [1][13] |
| 786-O (Renal) | 570 nM | [1] | |||
| OT-82 | NAMPT | Not specified | Hematopoietic | ~2.9 nM | [1] |
| Non-hematopoietic | ~13.0 nM | [1] | |||
| MPC-9528 | NAMPT | 40 pM | 93 cancer lines | Median: 2.8 nM | [11] |
| MS0 | NAMPT | 9.87 nM | HepG2 (Liver) | < 5 µM | [14] |
| A549 (Lung) | < 5 µM | [14] | |||
| HCT116 (Colon) | < 5 µM | [14] | |||
| LSN3154567 | NAMPT | 3.1 nM | A2780 (Ovarian) | Not specified | [15] |
Table 2: Effect of NAMPT Inhibition on Cellular Metabolite Levels
| Inhibitor | Cell Line | Treatment | Effect on NAD+ | Effect on ATP | Reference |
| KPT-9274 | Glioma Stem Cells | 0.1 - 0.5 µM, 72h | Reduction | Reduction | [7] |
| FK866 | HCT-116 (Colon) | 100 nM, 24h | Dose-dependent decrease | Dose-dependent decrease | [10][16] |
| MPC-9528 | Cancer Cell Lines | 170 pM (IC50) | Depletion | Decrease | [11] |
| LSN3154567 | NCI-H1155 Xenograft | 10 mg/kg, 24-120h | Significant decrease | Not specified | [15] |
Experimental Protocols
Cell Viability Assay
This protocol assesses the anti-proliferative effects of NAMPT inhibitors.
-
Cell Seeding: Seed cancer cells (e.g., A2780, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Blue® or CellTiter-Glo®) to each well.
-
Reading: Incubate for 1-4 hours as per the manufacturer's instructions. Measure fluorescence (for resazurin-based assays) or luminescence (for ATP-based assays) using a plate reader.[5]
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.
NAD+ Level Quantification
This protocol measures the direct impact of inhibitors on the cellular NAD+ pool.
-
Cell Treatment: Seed cells in a 6-well or 96-well plate and treat with the NAMPT inhibitor at various concentrations and time points (e.g., 24 hours).[15]
-
Metabolite Extraction: Aspirate the medium and wash cells with ice-cold PBS. Add 500 µL of an ice-cold 80% methanol solution to each well of a 6-well plate to precipitate protein and extract metabolites. Scrape the cells and collect the lysate.
-
Processing: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.
-
Quantification: Measure NAD+ levels in the supernatant using a commercially available colorimetric or fluorometric NAD/NADH assay kit, following the manufacturer's protocol.[15] Alternatively, perform quantification via LC-MS for greater sensitivity and specificity.[15]
-
Normalization: Normalize the resulting NAD+ levels to the total protein content of the cell pellet or to the cell number.
Western Blot for Signaling Pathway Analysis
This protocol assesses the phosphorylation status of key signaling proteins like AKT and ERK.
-
Cell Lysis: Treat cells with the NAMPT inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-ERK Thr202/Tyr204) and total proteins overnight at 4°C.[17][18]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein for each sample.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of various NAMPT inhibitors for the treatment of cancer | Performance Analytics [scinapse.io]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Nampt-IN-5: A Chemical Probe for Elucidating NAMPT Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] As a critical regulator of cellular metabolism and energy homeostasis, NAMPT has emerged as a significant target in various therapeutic areas, particularly in oncology.[2] Chemical probes are indispensable tools for dissecting the biological functions of such enzymes. Nampt-IN-5 is a potent and orally active inhibitor of NAMPT, serving as a valuable chemical probe to investigate the physiological and pathological roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on cellular signaling pathways.
Core Data Presentation
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing a snapshot of its cellular potency.
| Parameter | Cell Line | Value (nM) | Assay Type |
| Cellular IC50 | A2780 (Ovarian Cancer) | 0.7 | CellTiter-Glo |
| Cellular IC50 | COR-L23 (Lung Cancer) | 3.9 | CellTiter-Glo |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical precursor for NAD+ synthesis.[1] The resulting depletion of the cellular NAD+ pool has profound downstream consequences, impacting a multitude of NAD+-dependent processes.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to characterize its function, the following diagrams are provided.
NAMPT Signaling Pathway and Inhibition by this compound
Caption: Inhibition of NAMPT by this compound disrupts the NAD+ salvage pathway, leading to NAD+ depletion and impacting downstream cellular processes.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow to characterize the biochemical and cellular effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NAMPT inhibitors like this compound.
NAMPT Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (biochemical IC50) of this compound against purified NAMPT enzyme.
Principle: This is a coupled-enzyme assay where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a detectable signal (colorimetric or fluorometric).
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin or WST-1
-
Diaphorase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well microplates (black or clear, depending on detection method)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add recombinant NAMPT enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare a detection master mix containing NMNAT, ADH, ethanol, and the detection reagent (e.g., resazurin and diaphorase).
-
Add the detection master mix to all wells.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence (Ex/Em = 540/590 nm for resazurin) or absorbance (450 nm for WST-1) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines and calculate the cellular IC50.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A2780, COR-L23)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours (or a desired time course) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cellular NAD+ Level Measurement
Objective: To quantify the effect of this compound on intracellular NAD+ levels.
Principle: This assay typically involves cell lysis followed by an enzymatic cycling reaction where NAD+ is a limiting component, leading to the generation of a detectable product.
Materials:
-
Cancer cell lines
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
NAD+ extraction buffer (e.g., 0.6 M perchloric acid)
-
NAD+ cycling buffer containing alcohol dehydrogenase, diaphorase, and a detection reagent (e.g., resazurin).
-
NAD+ standards
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle for a specified time (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold NAD+ extraction buffer and incubate on ice for 10 minutes.
-
Neutralize the extracts with a suitable buffer (e.g., potassium carbonate).
-
Centrifuge the samples to pellet the cell debris and collect the supernatant.
-
In a 96-well plate, add the cell extracts and a series of NAD+ standards.
-
Add the NAD+ cycling buffer to all wells.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Determine the NAD+ concentration in the samples by comparing to the standard curve and normalize to the protein concentration of the cell lysate.
Western Blot Analysis of NAMPT Pathway Proteins
Objective: To investigate the effect of this compound on the expression levels of proteins in the NAMPT signaling pathway, such as SIRT1 and PARP.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the NAD+ assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent and valuable chemical probe for investigating the multifaceted functions of NAMPT. Its ability to effectively inhibit NAMPT in cellular settings allows for the detailed exploration of the consequences of NAD+ depletion on various cellular processes, including metabolism, DNA repair, and cell survival signaling. The experimental protocols provided in this guide offer a robust framework for researchers to utilize this compound to further unravel the intricate roles of NAMPT in health and disease, and to aid in the development of novel therapeutic strategies targeting this critical enzyme.
References
Technical Guide: The Role of NAMPT Inhibitors in the Induction of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Nampt-IN-5" did not yield targeted results in scientific literature searches. This guide therefore focuses on the well-documented role of the broader class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in inducing apoptosis, referencing prominent examples such as FK866 and GMX1778.
Introduction: NAMPT in Cellular Metabolism and Survival
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme for hundreds of redox reactions vital for energy metabolism, including glycolysis and oxidative phosphorylation.[2] Beyond its metabolic role, NAD+ is a necessary substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins (SIRTs), which regulate gene expression, stress responses, and cell survival.[2]
Many cancer cells exhibit heightened metabolic activity and a strong dependence on the NAD+ salvage pathway to meet their energetic and biosynthetic demands.[3] Upregulation of NAMPT is observed in numerous malignancies, making it an attractive therapeutic target.[4] Inhibition of NAMPT disrupts NAD+ homeostasis, leading to a cascade of events that culminate in cancer cell death, primarily through apoptosis.[3][4]
Core Mechanism of Apoptosis Induction by NAMPT Inhibitors
The primary mechanism by which NAMPT inhibitors induce apoptosis is through the severe depletion of intracellular NAD+ pools. This triggers a multi-faceted cellular crisis characterized by energy depletion, oxidative stress, and activation of pro-apoptotic signaling pathways.
NAD+ and ATP Depletion
Inhibition of NAMPT directly blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[1] This leads to a rapid and dramatic decrease in cellular NAD+ levels.[5] As NAD+ is a crucial cofactor for ATP production via the electron transport chain, its depletion results in a subsequent and significant drop in cellular ATP.[1][5] This energy crisis disrupts numerous cellular functions and contributes to the initiation of apoptosis.
Induction of Oxidative Stress
The decline in NAD+ and its reduced form, NADH, impairs the cell's ability to manage oxidative stress. This leads to an accumulation of reactive oxygen species (ROS).[6][7] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and act as a key signal for initiating the intrinsic apoptotic pathway.[6][7]
Activation of the Intrinsic Apoptotic Pathway
The combination of ATP depletion, ROS accumulation, and metabolic stress converges on the mitochondria. This results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5] This process activates the caspase cascade, leading to the cleavage of key cellular substrates, including PARP, and the execution of the apoptotic program.[5]
Role of p53
In some cellular contexts, the tumor suppressor protein p53 plays a role in the apoptotic response to NAMPT inhibition. Treatment with inhibitors like FK866 has been shown to increase the acetylation and activation of p53, leading to the upregulation of its pro-apoptotic target genes, such as BAX.[4][8] However, the cytotoxic effects of NAMPT inhibitors are not exclusively dependent on p53 status, as apoptosis can also be induced in p53-deficient cells.[4][6]
Quantitative Data on NAMPT Inhibitor-Induced Apoptosis
The following tables summarize quantitative data from various studies, demonstrating the effects of NAMPT inhibitors on cancer cell lines.
Table 1: Effect of NAMPT Inhibitors on NAD+ and ATP Levels
| Inhibitor | Cell Line | Concentration | Time (h) | % NAD+ Reduction (Approx.) | % ATP Reduction (Approx.) | Reference |
| FK866 | CLL Cells | 10 nmol/L | 24 | >50% | Not significant | [5] |
| FK866 | CLL Cells | 10 nmol/L | 72 | >80% | ~40% | [5] |
| KPT-9274 | Glioma Cells | 0.1-0.5 µM | 72 | Not specified | Significant decrease | [9] |
| GMX1778 | Various | Not specified | 72 | Not specified | Significant decrease | [10] |
Table 2: Cytotoxicity and Apoptosis Induction by NAMPT Inhibitors
| Inhibitor | Cell Line | IC50 | Treatment | % Apoptotic Cells | Reference |
| FK866 | NB-4 | Not specified | 10 nM, 72h | ~60% | [4] |
| FK866 | OCI-AML3 | Not specified | 10 nM, 72h | ~55% | [4] |
| KPT-9274 | U251-HF Glioma | ~0.1-1.0 µM | 1 µM, 72h | 35-75% | [9] |
| KPT-9274 | AML Cell Lines | 27-215 nM | Various, 48-72h | Significant increase | [11] |
| GMX1778 | U251, MDA-MB-231 | <25 nM | 5 nM, 48h | >80% | [6] |
| GMX1778 | HCT116 | <25 nM | Not specified, 48h | ~46% | [6] |
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of NAMPT Inhibitor-Induced Apoptosis
Caption: Core signaling cascade initiated by NAMPT inhibitors.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT-based)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well and allow them to adhere overnight.[9]
-
Treatment: Add serial dilutions of the NAMPT inhibitor to the wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-96 hours) at 37°C in a 5% CO2 incubator.[12]
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: If using MTT, add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.[10]
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[13]
-
Cell Preparation: Treat cells with the NAMPT inhibitor for the desired time. Collect both adherent and floating cells.[14]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorescently-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension according to the manufacturer's protocol.[13][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples immediately on a flow cytometer. Do not wash cells after staining.
-
Gating:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular NAD+ Measurement
This protocol describes a common enzymatic cycling assay for quantifying NAD+.[16][17]
-
Sample Preparation: Harvest approximately 1-5 x 10^6 cells.
-
NAD+ Extraction:
-
Add 100 µL of acidic extraction buffer (e.g., 0.6 M Perchloric Acid) to the cell pellet.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Neutralize the extract by adding potassium carbonate or a specific neutralization buffer.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet debris.
-
-
Assay Reaction:
-
In a 96-well plate, add a small volume of the extracted supernatant.
-
Add the NAD+ cycling reaction mix, which typically contains alcohol dehydrogenase, a substrate (e.g., ethanol), and a detection reagent (e.g., a tetrazolium salt like WST-1 or a fluorescent probe).[18]
-
-
Measurement: Measure the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 340/460 nm) kinetically over 30-60 minutes using a plate reader.[18][19]
-
Quantification: Calculate the NAD+ concentration by comparing the reaction rate to a standard curve generated with known NAD+ concentrations. Normalize the final value to the protein concentration of the initial cell lysate.
Western Blot for Apoptosis Markers
This protocol is for detecting key proteins in the apoptotic cascade, such as cleaved caspases and PARP.[20]
-
Protein Extraction: Treat cells with the NAMPT inhibitor, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases and PARP indicates apoptosis activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of p53 in the cytotoxic activity of the NAMPT inhibitor FK866 in myeloid leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Inhibition of NAMPT pathway by FK866 activates the function of p53 in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. content.abcam.com [content.abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Nampt-IN-5: A Technical Guide to its Core Mechanism and Anticipated Effects on the NAD/NADH Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-5 is a potent and orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4][5] As the rate-limiting enzyme in the mammalian NAD+ salvage pathway, NAMPT is a critical regulator of cellular bioenergetics and a key target in various therapeutic areas, particularly oncology.[6][7] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its predicted effects on the crucial NAD/NADH ratio. While direct experimental measurement of the NAD/NADH ratio following this compound treatment is not yet publicly available, its well-established role as a NAMPT inhibitor allows for a strong scientific inference of its impact on this key cellular metabolic parameter.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT.[1][6] NAMPT is responsible for the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). By blocking this pivotal step, this compound effectively curtails the salvage pathway, leading to a depletion of the intracellular NAD+ pool.[6][7] This disruption of NAD+ homeostasis has profound consequences for cellular metabolism and survival, particularly in cells with high energy demands, such as cancer cells.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, highlighting its potency and pharmacokinetic profile.
Table 1: In Vitro Cellular Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| A2780 | Ovarian Carcinoma | 0.7 | CellTiter-Glo |
| COR-L23 | Lung Carcinoma | 3.9 | CellTiter-Glo |
Data sourced from MedchemExpress and TargetMol product datasheets.[1][4]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing |
| T1/2 | 2.1 hours | 10 mg/kg (p.o.) |
| Cmax | 29112 nM | 10 mg/kg (p.o.) |
| AUC | 61984 nM·h | 10 mg/kg (p.o.) |
Data from a study cited by GlpBio.[8]
Anticipated Effect on the NAD/NADH Ratio
The ratio of the oxidized form of nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH) is a critical indicator of the cell's redox state and metabolic health. As a potent inhibitor of NAMPT, this compound is expected to significantly decrease the intracellular concentration of NAD+. Consequently, this will lead to a reduction in the NAD/NADH ratio . This alteration of the cellular redox balance is a primary driver of the cytotoxic effects observed in cancer cells treated with NAMPT inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its cellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAMPT | CymitQuimica [cymitquimica.com]
- 3. NAMPT | CymitQuimica [cymitquimica.com]
- 4. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Preclinical Evaluation of Nampt-IN-5 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology. As the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, NAMPT plays a pivotal role in maintaining cellular energy homeostasis and supporting the high metabolic demands of cancer cells.[1][2][3][4] Tumor cells, with their accelerated NAD+ consumption, exhibit a heightened dependence on this salvage pathway for survival, proliferation, and DNA repair.[1][2][3][5] Inhibition of NAMPT presents a promising strategy to induce metabolic stress and selectively trigger cell death in malignant tissues.[5] This technical guide provides a comprehensive overview of the preclinical evaluation of NAMPT inhibitors, with a specific focus on the potent and orally active compound, Nampt-IN-5.
The Role of NAMPT in Cancer Biology
Cancer cells rewire their metabolic processes to sustain rapid growth and proliferation.[3] This metabolic reprogramming often involves an increased reliance on specific nutrient-scavenging pathways. The NAD+ salvage pathway, governed by NAMPT, is crucial for recycling nicotinamide back into the NAD+ pool, which is essential for a multitude of cellular processes including:
-
Redox Reactions: NAD+ is a fundamental cofactor for numerous dehydrogenases involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.
-
DNA Repair: NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for sensing and repairing DNA damage.[1][2]
-
Gene Expression: Sirtuins, a class of NAD+-dependent deacetylases, regulate gene expression, metabolism, and stress responses.
-
Calcium Signaling: NAD+ derivatives are involved in intracellular calcium signaling pathways.
The overexpression of NAMPT has been observed in a wide range of human cancers, including hematological malignancies and solid tumors, and often correlates with poor prognosis.[6][7] This dependency makes NAMPT an attractive target for therapeutic intervention.
This compound: A Potent NAMPT Inhibitor
This compound is a potent and orally active inhibitor of NAMPT.[8] Preclinical data, although limited, suggests its potential as an anti-cancer agent.
In Vitro Activity of this compound
The in vitro potency of this compound has been demonstrated in cell-based assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| A2780 | Ovarian Carcinoma | 0.7 | CellTiter-Glo |
| COR-L23 | Lung Carcinoma | 3.9 | CellTiter-Glo |
Table 1: In vitro cellular activity of this compound in selected cancer cell lines.[8]
ADME Properties of this compound
Early absorption, distribution, metabolism, and excretion (ADME) data for this compound suggest favorable pharmacokinetic properties.
| Parameter | Value |
| Mouse Microsomal Clearance | Good |
| CYP3A4 Inhibition | 0.75 µM |
| Solubility (pH 6.8) | 0.056 mM |
| MDCK Papp A to B | 18.6 x 10-6 cm/s |
Table 2: In vitro ADME profile of this compound.[8]
Preclinical Evaluation Workflow for NAMPT Inhibitors
The preclinical assessment of a NAMPT inhibitor like this compound follows a structured workflow designed to thoroughly characterize its efficacy, mechanism of action, and safety profile before clinical consideration.
Key Experimental Protocols
In Vitro Cell Viability Assays
Objective: To determine the cytotoxic or cytostatic effects of the NAMPT inhibitor on a panel of cancer cell lines.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the NAMPT inhibitor (e.g., this compound) for a specified duration (typically 72-96 hours).
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured using a luminometer. The data is normalized to vehicle-treated controls, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.
NAMPT Enzymatic Assay
Objective: To confirm direct inhibition of the NAMPT enzyme.
Methodology (Coupled Enzyme Assay):
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human NAMPT, nicotinamide, PRPP (5-phospho-α-D-ribose 1-diphosphate), and ATP in a suitable buffer.
-
Inhibitor Addition: The NAMPT inhibitor is added at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C. The product, nicotinamide mononucleotide (NMN), is generated.
-
Coupled Reaction: The NMN produced is then converted to NAD+ by the addition of NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).
-
Detection: The amount of NAD+ produced is quantified using a colorimetric or fluorometric method, often involving a cycling reaction that generates a detectable product.
-
Data Analysis: The rate of reaction is measured, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of the NAMPT inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The NAMPT inhibitor is administered orally or via injection according to a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure NAD+ levels and inhibitor concentrations to establish a PK/PD relationship.[10][11]
Signaling Pathways and Mechanism of Action
Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+, which in turn affects multiple downstream signaling pathways critical for cancer cell survival.
The depletion of NAD+ by NAMPT inhibitors results in:
-
Metabolic Crisis: Reduced NAD+ levels impair glycolysis and the TCA cycle, leading to a sharp decrease in ATP production.[12]
-
Impaired DNA Repair: The activity of PARP enzymes is compromised, leading to an accumulation of DNA damage and genomic instability.[1][2]
-
Altered Gene Expression: Dysregulation of sirtuin activity can lead to changes in the expression of genes involved in cell survival and apoptosis.
-
Increased Oxidative Stress: Reduced NAD+ can lead to an imbalance in redox homeostasis, increasing reactive oxygen species (ROS) and inducing oxidative stress.[1][12]
Pharmacokinetics and Toxicology
A thorough understanding of the pharmacokinetic (PK) and toxicology profile is essential for the clinical translation of any NAMPT inhibitor.
Pharmacokinetics
PK studies in animals are conducted to determine the absorption, distribution, metabolism, and excretion of the drug. Key parameters include:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
For this compound, initial in vitro ADME data suggests good metabolic stability and cell permeability, which are positive indicators for oral bioavailability.[8]
Toxicology
Early clinical trials with first-generation NAMPT inhibitors revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues.[7] More recent studies have also highlighted potential retinal toxicity.[13][14][15] Therefore, a comprehensive toxicology assessment is critical.
Key Toxicology Studies:
-
In Vitro Cytotoxicity in Normal Cells: To assess the selectivity of the inhibitor for cancer cells over healthy cells.
-
Acute and Repeated-Dose Toxicity Studies in Rodents and Non-Rodents: To identify target organs of toxicity and establish a maximum tolerated dose (MTD).
-
Safety Pharmacology Studies: To evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity Assays: To assess the potential for the compound to induce genetic mutations.
Conclusion
The preclinical evaluation of NAMPT inhibitors like this compound is a multifaceted process that requires a combination of in vitro and in vivo studies to establish a strong rationale for clinical development. The potent in vitro activity and favorable ADME profile of this compound make it an interesting candidate for further investigation. A comprehensive understanding of its efficacy across a broader range of cancer models, a detailed characterization of its pharmacokinetic and pharmacodynamic properties, and a thorough assessment of its safety profile will be crucial in determining its potential as a novel anti-cancer therapeutic. The insights gained from the preclinical evaluation of the broader class of NAMPT inhibitors provide a valuable roadmap for the continued development of this promising therapeutic strategy.
References
- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NAD+ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 9. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Nampt-IN-5 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-5 is a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, thereby inducing apoptosis in cancer cells.[3][4] This document provides detailed protocols for the preparation of this compound solutions in DMSO for in vitro research applications, along with relevant data on its solubility and chemical properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 427.5 g/mol | [1] |
| Formula | C25H25N5O2 | [1] |
| CAS Number | 2380013-17-0 | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% | [2] |
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). The following table summarizes the solubility information.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes | Reference |
| DMSO | 48 mg/mL | 112.28 mM | Sonication is recommended to aid dissolution. | [1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.275 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 10-15 minutes.[1] Check for complete dissolution visually. If necessary, brief warming to 37°C can also aid dissolution.
-
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity. A final DMSO concentration of ≤0.1% is generally recommended.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1]
Visualizations
Experimental Workflow for DMSO Stock Preparation
Caption: Workflow for preparing this compound DMSO stock solution.
NAMPT Signaling Pathway Inhibition
Caption: this compound inhibits the NAMPT-mediated conversion of NAM to NMN.
References
- 1. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nampt-IN-5 Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nampt-IN-5, a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in cell culture experiments.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1][2] NAD+ is a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] In many cancers, there is an increased reliance on the NAMPT-mediated salvage pathway for NAD+ biosynthesis, making NAMPT an attractive therapeutic target.[3][4] this compound is a potent inhibitor of NAMPT, leading to the depletion of intracellular NAD+ levels and subsequently inducing cell death in cancer cells.[5] This document provides detailed protocols for utilizing this compound in cell culture, including determining its cytotoxic effects and analyzing its impact on the NAMPT signaling pathway.
Mechanism of Action
This compound inhibits the enzymatic activity of NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][6] NMN is a key precursor for NAD+.[1][6] By blocking this crucial step, this compound leads to a rapid depletion of the intracellular NAD+ pool. This NAD+ depletion disrupts various cellular functions that are dependent on this coenzyme, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the NAMPT pathway for their survival.[3][7]
Data Presentation
The following table summarizes the reported cellular IC50 values for this compound in different cancer cell lines.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A2780 | CellTiter-Glo | 0.7 | [5] |
| COR-L23 | CellTiter-Glo | 3.9 | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining cell lines for use in this compound treatment experiments.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments.
Protocol 2: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve 4.27 mg of this compound (Molecular Weight: 427.47 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Sonication may be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. Solid-form this compound can be stored at -20°C for more than 3 years.[5]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to determine the cytotoxic effects of this compound on a chosen cell line using a luminescence-based cell viability assay.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with DMSO-treated cells as a vehicle control and untreated cells as a negative control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 4: NAD+/NADH Assay
This protocol describes a method to measure the intracellular levels of NAD+ and NADH after treatment with this compound.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound
-
NAD+/NADH Assay Kit (e.g., from Abcam or similar)
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the determined IC50) for a specified time course (e.g., 6, 12, 24, and 48 hours). Include a vehicle control (DMSO).
-
Following treatment, harvest the cells by trypsinization and centrifugation.
-
Extract NAD+ and NADH from the cell pellets according to the instructions provided with the NAD+/NADH assay kit. This typically involves lysis and a heating step to differentiate between the oxidized and reduced forms.
-
Perform the colorimetric or fluorometric assay as described in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the intracellular concentrations of NAD+ and NADH and determine the NAD+/NADH ratio.
Visualizations
Caption: Signaling pathway of NAMPT and its inhibition by this compound.
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 6. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Nampt-IN-5 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-5 is a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound disrupts cellular NAD+ levels, a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and signaling. This mechanism makes this compound a compelling agent for investigation in various research areas, particularly in oncology and metabolic diseases. These application notes provide a detailed protocol for the in vivo dosing and administration of this compound for preclinical research.
Mechanism of Action
NAMPT is a key enzyme in the salvage pathway that recycles nicotinamide back into NAD+. Cancer cells, with their high metabolic rate and reliance on NAD+-dependent enzymes for proliferation and survival, are often more sensitive to NAMPT inhibition than normal cells. This compound, by blocking this pathway, leads to a depletion of the cellular NAD+ pool. This depletion results in energy crisis, increased oxidative stress, and ultimately, apoptosis in cancer cells.
Application Notes and Protocols for Determining Cell Viability Upon Nampt-IN-5 Treatment Using the CellTiter-Glo® Luminescent Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is the primary source of NAD+ in mammalian cells.[3] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, energy metabolism, DNA repair, and cell signaling.[3][4] Due to their high metabolic and proliferative rates, cancer cells exhibit an increased reliance on the Nampt-mediated NAD+ salvage pathway for survival and growth.[3] Consequently, Nampt has emerged as a promising therapeutic target for the development of novel anticancer agents.[5][6]
Nampt-IN-5 is a potent and orally active inhibitor of Nampt.[7] Inhibition of Nampt by this compound leads to the depletion of intracellular NAD+ pools, which in turn disrupts cellular metabolism, reduces ATP levels, and ultimately triggers apoptotic cell death in susceptible cancer cells.[8][9][10]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for quantifying the number of viable cells in culture.[7] This assay measures adenosine triphosphate (ATP), a key indicator of metabolically active cells.[8][11] The assay procedure involves adding a single reagent directly to the cell culture, which lyses the cells and generates a luminescent signal produced by a proprietary, thermostable luciferase.[7] The intensity of the luminescent signal is directly proportional to the amount of ATP present, which, in turn, is directly proportional to the number of viable cells.[7][8] The simple "add-mix-measure" format makes it highly amenable to high-throughput screening.[7]
This document provides a detailed protocol for utilizing the CellTiter-Glo® assay to assess the effect of this compound on the viability of cancer cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Nampt signaling pathway and the experimental workflow for the CellTiter-Glo® assay.
Data Presentation
The following tables summarize representative quantitative data for the effect of this compound on cancer cell viability as determined by the CellTiter-Glo® assay.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| A2780 | Ovarian Carcinoma | 72 | 0.7[7] |
| COR-L23 | Lung Carcinoma | 72 | 3.9[7] |
| GSC811 | Glioblastoma | 48 | ~100-1000 |
| U251-HF | Glioblastoma | 48 | ~100-1000 |
*Note: IC50 values for GSC811 and U251-HF are estimated based on data for a similar Nampt inhibitor, KPT-9274, as specific this compound data was not available for these cell lines.[8]
Table 2: Representative Dose-Response Data for this compound in A2780 Cells
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100 |
| 0.1 | 1,350,000 | 67,500 | 90 |
| 0.3 | 1,050,000 | 52,500 | 70 |
| 0.7 | 750,000 | 37,500 | 50 |
| 1.0 | 600,000 | 30,000 | 40 |
| 3.0 | 300,000 | 15,000 | 20 |
| 10.0 | 150,000 | 7,500 | 10 |
| 100.0 | 75,000 | 3,750 | 5 |
| Background (No Cells) | 1,000 | 50 | 0 |
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., A2780, COR-L23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (prepare a stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Orbital shaker
-
Luminometer plate reader
Protocol for Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 3-fold or 10-fold serial dilution to cover a wide range of concentrations (e.g., 0.01 nM to 1000 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]
-
-
CellTiter-Glo® Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each well containing 100 µL of medium).[7]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Record the luminescence using a luminometer.
-
Data Analysis
-
Subtract the average luminescence value of the background control wells (medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay provides a sensitive, reliable, and high-throughput compatible method for assessing the cytotoxic effects of the Nampt inhibitor, this compound. By following the detailed protocol outlined in these application notes, researchers can accurately determine the dose-dependent impact of this compound on the viability of various cancer cell lines, thereby facilitating the evaluation of its therapeutic potential.
References
- 1. The Adipocytokine Nampt and Its Product NMN Have No Effect on Beta-Cell Survival but Potentiate Glucose Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual PAK4-NAMPT Inhibition Impacts Growth and Survival, and Increases Sensitivity to DNA-Damaging Agents in Waldenstrom Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NAMPT Expression Following Nampt-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme for cellular redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as metabolism, DNA repair, and inflammation.[2] NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. While iNAMPT is crucial for maintaining the intracellular NAD+ pool, eNAMPT can act as a cytokine, activating signaling pathways such as those involving Toll-like receptor 4 (TLR4).[1][2] Due to its significant role in cell metabolism and proliferation, NAMPT has emerged as a promising therapeutic target, particularly in oncology.[2][3]
Nampt-IN-5 is a small molecule compound expected to act as an inhibitor of NAMPT. By inhibiting NAMPT, this compound is hypothesized to decrease intracellular NAD+ levels, thereby impacting the viability of cells that are highly dependent on the NAD+ salvage pathway, such as various cancer cells. This application note provides a detailed protocol for assessing the effect of this compound on NAMPT protein expression levels in cultured cells using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and the experimental workflow for the Western blot protocol.
Caption: NAMPT Signaling Pathway showing intracellular and extracellular roles.
Caption: Step-by-step workflow for the Western blot protocol.
Experimental Protocol: Western Blotting for NAMPT
This protocol outlines the procedure for determining the expression of NAMPT in cell lysates following treatment with this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | Varies | Varies |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| PVDF Membrane | Millipore | IPFL00010 |
| Blotting-Grade Blocker (Non-fat Dry Milk) | Bio-Rad | 1706404 |
| Tris-Buffered Saline with Tween 20 (TBST) | Sigma-Aldrich | T9039 |
| Primary Antibody: anti-NAMPT | Thermo Fisher Scientific | MA5-24108 |
| Loading Control Antibody (e.g., anti-GAPDH) | Cell Signaling Technology | 2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Procedure
1. Cell Culture and Treatment 1.1. Culture your cells of interest to approximately 70-80% confluency. 1.2. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 24, 48, 72 hours). 1.3. Include a vehicle-treated control group (e.g., DMSO).
2. Cell Lysis and Protein Extraction 2.1. After treatment, wash the cells twice with ice-cold PBS. 2.2. Add RIPA lysis buffer supplemented with protease inhibitors to each plate. 2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube. 2.4. Incubate on ice for 30 minutes, vortexing occasionally. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C. 2.6. Collect the supernatant containing the protein lysate.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE 4.1. Normalize the protein concentration of all samples with lysis buffer. 4.2. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. 4.3. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE 5.1. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. 5.2. Include a pre-stained protein ladder in one lane. 5.3. Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer 6.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 6.2. Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting 7.1. Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. 7.2. Primary Antibody Incubation: Incubate the membrane with anti-NAMPT primary antibody (diluted in 5% BSA or non-fat milk in TBST) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH) should be used on the same or a parallel blot. 7.3. Washing: Wash the membrane three times for 10 minutes each with TBST. 7.4. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk in TBST) for 1 hour at room temperature. 7.5. Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis 8.1. Prepare the ECL substrate according to the manufacturer's instructions. 8.2. Incubate the membrane with the ECL substrate. 8.3. Capture the chemiluminescent signal using an imaging system. 8.4. Perform densitometric analysis of the bands using appropriate software. Normalize the NAMPT band intensity to the corresponding loading control band intensity.
Data Presentation and Expected Results
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
Table 1: Densitometric Analysis of NAMPT Expression
| Treatment Group | Concentration (µM) | Time (hours) | Normalized NAMPT Expression (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | [Value] | 1.0 |
| This compound | 0.1 | 24 | [Value] | [Value] |
| This compound | 1 | 24 | [Value] | [Value] |
| This compound | 10 | 24 | [Value] | [Value] |
| Vehicle (DMSO) | - | 48 | [Value] | 1.0 |
| This compound | 0.1 | 48 | [Value] | [Value] |
| This compound | 1 | 48 | [Value] | [Value] |
| This compound | 10 | 48 | [Value] | [Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Expected Results: The effect of a NAMPT inhibitor on NAMPT protein expression can vary depending on cellular feedback mechanisms. Inhibition of NAMPT enzymatic activity may not directly lead to a change in its expression level. However, prolonged inhibition could potentially trigger compensatory mechanisms, leading to either an upregulation or downregulation of NAMPT protein. This experiment will determine the specific effect of this compound on NAMPT expression in the chosen cell line. A statistically significant change in the normalized NAMPT expression in treated samples compared to the vehicle control would indicate that this compound modulates NAMPT protein levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a new or different lot of primary or secondary antibody. | |
| Inefficient transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize the dilution of primary and secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of NAMPT expression following treatment with the putative inhibitor this compound. By following this detailed methodology, researchers can effectively quantify changes in NAMPT protein levels, providing valuable insights into the cellular response to this compound and aiding in the development of novel therapeutics targeting the NAMPT pathway.
References
Application Notes and Protocols: Measuring Metabolic Effects of Nampt-IN-5 Using a Seahorse Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism, energy production, and DNA repair.[1] Its upregulation in various cancers makes it a compelling target for therapeutic intervention.[2] Nampt-IN-5 is a potent and orally active inhibitor of NAMPT, demonstrating cellular IC50 values of 0.7 nM and 3.9 nM in A2780 and COR-L23 cell lines, respectively.[3][4][5][6] Inhibition of NAMPT disrupts cellular bioenergetics, affecting glycolysis, the citric acid (TCA) cycle, and the pentose phosphate pathway.[7][8] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure the real-time metabolic effects of this compound on cancer cells. The Seahorse XF platform allows for the simultaneous measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and the experimental workflow for the Seahorse assay.
Caption: NAMPT signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for the Seahorse assay.
Experimental Protocols
This protocol is adapted from standard Agilent Seahorse XF methodologies.[10][11][12]
Materials
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF96 Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Sensor Cartridge (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (or other appropriate medium)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
For Mito Stress Test:
-
Oligomycin
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
-
-
For Glycolysis Stress Test:
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG)
-
-
Cell line of interest (e.g., A2780 ovarian cancer cells)
Protocol
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well).
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator overnight.
Day 2: this compound Treatment and Cartridge Hydration
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO).
-
Remove the culture medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the cartridge overnight in a non-CO2 37°C incubator.[11]
Day 3: Seahorse Assay
-
Prepare the Seahorse XF assay medium. For the Mito Stress Test, supplement the base medium with glucose, pyruvate, and glutamine.[10] For the Glycolysis Stress Test, use a glucose-free medium. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell plate from the incubator and wash the cells twice with the pre-warmed assay medium.
-
Add 180 µL of the appropriate assay medium to each well.
-
Place the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate.[12]
-
Prepare the inhibitor solutions for the Mito Stress Test or Glycolysis Stress Test in the assay medium at the desired concentrations.
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Place the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
Following the assay, normalize the data to cell number or protein concentration.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse assays investigating the metabolic effects of this compound. The values are illustrative and based on the known effects of NAMPT inhibition.[13]
Table 1: Expected Effects of this compound on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Vehicle Control (DMSO) | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |
| Basal OCR (pmol/min) | 100 ± 10 | 85 ± 8 | 60 ± 7 | 40 ± 5 |
| Maximal OCR (pmol/min) | 250 ± 20 | 200 ± 15 | 130 ± 12 | 80 ± 9 |
| ATP Production (OCR, pmol/min) | 70 ± 6 | 55 ± 5 | 35 ± 4 | 20 ± 3 |
| Spare Respiratory Capacity (%) | 150 ± 15 | 115 ± 12 | 70 ± 8 | 40 ± 6 |
| Proton Leak (OCR, pmol/min) | 30 ± 3 | 30 ± 3 | 25 ± 2 | 20 ± 2 |
| Non-Mitochondrial OCR (pmol/min) | 10 ± 2 | 10 ± 2 | 10 ± 2 | 10 ± 2 |
Table 2: Expected Effects of this compound on Glycolysis (Glycolysis Stress Test)
| Parameter | Vehicle Control (DMSO) | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |
| Basal ECAR (mpH/min) | 50 ± 5 | 45 ± 4 | 35 ± 3 | 25 ± 3 |
| Glycolysis (ECAR, mpH/min) | 40 ± 4 | 35 ± 3 | 25 ± 2 | 15 ± 2 |
| Glycolytic Capacity (ECAR, mpH/min) | 80 ± 7 | 70 ± 6 | 50 ± 5 | 35 ± 4 |
| Glycolytic Reserve (ECAR, mpH/min) | 30 ± 3 | 25 ± 2 | 15 ± 2 | 10 ± 1 |
| Non-Glycolytic Acidification (ECAR, mpH/min) | 10 ± 1 | 10 ± 1 | 10 ± 1 | 10 ± 1 |
Interpretation of Results
Inhibition of NAMPT by this compound is expected to decrease NAD+ levels, which is a critical cofactor for enzymes in both glycolysis (Glyceraldehyde-3-phosphate dehydrogenase) and the TCA cycle.[1] This leads to a reduction in both mitochondrial respiration and glycolysis. The Seahorse data is anticipated to show a dose-dependent decrease in both OCR and ECAR parameters, indicating a dual inhibition of the two major energy production pathways. This metabolic collapse is a key mechanism of action for NAMPT inhibitors in cancer therapy.[2]
References
- 1. Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Nampt Inhibitor | DC Chemicals [dcchemicals.com]
- 7. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 9. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to Nampt-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and signaling, making it critical for the survival of highly metabolic cells, such as cancer cells.[4][5] Consequently, NAMPT has emerged as a promising therapeutic target in oncology.[1][6] Nampt-IN-5 is a potent small-molecule inhibitor of NAMPT that induces NAD+ depletion, leading to energy crisis and cell death in susceptible cancer models.
Despite promising preclinical activity, the development of resistance to NAMPT inhibitors can limit their clinical efficacy.[1][7] Identifying genes whose loss sensitizes cancer cells to this compound can reveal novel combination therapy strategies to overcome resistance and enhance therapeutic response. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify such sensitizer genes.
Application Notes
A CRISPR-Cas9 knockout screen is a powerful tool for identifying genes that modulate a drug's efficacy. To find sensitizers to this compound, a negative selection (or "dropout") screen is performed. In this setup, a population of cells, each with a single gene knocked out, is treated with a sublethal dose of the drug. Cells with knockouts of genes that are essential for survival in the presence of the drug will be depleted from the population over time.
Principle of the Screen
The core principle is that if a gene's product contributes to resistance, its knockout will lead to increased sensitivity. For instance, if a cancer cell survives NAMPT inhibition by upregulating a compensatory metabolic pathway, knocking out a key enzyme in that pathway would render the cell highly sensitive to the drug. The sgRNAs targeting these sensitizer genes will become less abundant in the drug-treated cell population compared to a control population, and this depletion can be quantified by next-generation sequencing (NGS). For a sensitivity screen, a moderately low drug pressure, causing approximately 10-30% growth inhibition, is ideal to create a window for detecting the depletion of guides targeting sensitizer genes.[8]
Potential Sensitizer Gene Classes
Based on known resistance mechanisms to NAMPT inhibitors, several classes of genes are hypothesized to be potential sensitizers when knocked out:[1][7][9]
-
Compensatory NAD+ Synthesis Pathways: Genes involved in the de novo synthesis of NAD+ from tryptophan (e.g., QPRT) or the Preiss-Handler pathway from nicotinic acid (e.g., NAPRT) are prime candidates.[1][4][7][9] Their loss would make cells entirely dependent on the NAMPT-mediated salvage pathway.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can cause resistance by actively pumping the drug out of the cell.[1][9] Knockout of such transporters would increase the intracellular concentration of this compound.
-
Metabolic Reprogramming: Cancer cells can adapt to NAD+ depletion by altering their metabolism. Genes that enable this metabolic flexibility could be sensitizers when knocked out.
-
Signaling Pathways: Pro-survival signaling pathways, such as those mediated by AKT and ERK, can be activated in response to NAMPT inhibition.[6] Knocking out key components of these pathways may prevent this adaptive response.
Cell Line Selection
The choice of cell line is critical for a successful screen. Ideal cell lines include:
-
Those known to be partially sensitive to NAMPT inhibitors, providing a window to observe sensitization.
-
Cell lines with characterized expression of enzymes in the different NAD+ synthesis pathways (e.g., high or low NAPRT expression).[10]
-
Cancer types where NAMPT is overexpressed and plays a key functional role, such as glioblastoma, certain lymphomas, and colorectal cancer.[6][11]
Examples of cell lines used in NAMPT inhibitor studies include HCT-116 (colorectal), A2780 (ovarian), and various glioblastoma cell lines (e.g., MGG119, MGG152).[6][10]
Data Presentation
The primary output of a CRISPR screen is a list of genes ranked by the differential abundance of their corresponding sgRNAs between the treated and control groups. This data should be clearly structured for interpretation and validation.
Table 1: Hypothetical Top Gene Hits from a CRISPR Screen for this compound Sensitizers
| Gene Symbol | Description | Log2 Fold Change (Treated/Control) | p-value | False Discovery Rate (FDR) |
| NAPRT | Nicotinate phosphoribosyltransferase | -4.2 | 1.2e-8 | 5.5e-7 |
| ABCB1 | ATP binding cassette subfamily B member 1 | -3.8 | 5.6e-8 | 1.3e-6 |
| QPRT | Quinolinate phosphoribosyltransferase | -3.5 | 1.1e-7 | 2.1e-6 |
| AKT1 | AKT serine/threonine kinase 1 | -2.9 | 8.9e-6 | 9.2e-5 |
| SLC7A5 | Solute carrier family 7 member 5 | -2.5 | 1.5e-5 | 1.2e-4 |
| HIF1A | Hypoxia inducible factor 1 subunit alpha | -2.2 | 3.4e-5 | 2.1e-4 |
Table 2: Validation of Top Sensitizer Hits using Individual Gene Knockouts
| Gene Knockout | Cell Line | This compound IC50 (nM) - Wild-Type | This compound IC50 (nM) - Knockout | Fold Sensitization |
| NAPRT | HCT-116 | 15.2 | 1.8 | 8.4 |
| ABCB1 | A2780 | 22.5 | 3.1 | 7.3 |
| QPRT | HCT-116 | 15.2 | 4.5 | 3.4 |
| AKT1 | A2780 | 22.5 | 10.8 | 2.1 |
Visualizations
References
- 1. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Measuring NAD+ Levels After Nampt-IN-5 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and DNA repair. The salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells, with Nicotinamide Phosphoribosyltransferase (Nampt) being the rate-limiting enzyme.[1][2] Nampt catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[3][4] Due to the heightened metabolic demands of cancer cells, there is often an increased reliance on the NAD+ salvage pathway, making Nampt a compelling therapeutic target.
Nampt-IN-5 is a potent, orally active inhibitor of Nampt. By blocking Nampt, this compound disrupts the NAD+ salvage pathway, leading to a depletion of intracellular NAD+ levels. This depletion can trigger a cascade of events including metabolic collapse, inhibition of NAD+-dependent enzymes like sirtuins and PARPs, and ultimately, cancer cell death.[2] Accurate measurement of NAD+ levels following treatment with this compound is therefore essential for characterizing its potency, understanding its mechanism of action, and developing it as a therapeutic agent.
These application notes provide detailed protocols for treating cultured cells with this compound and subsequently measuring intracellular NAD+ levels using two common methods: High-Performance Liquid Chromatography (HPLC) and an enzymatic cycling assay.
Signaling Pathway and Experimental Overview
The NAD+ salvage pathway and the mechanism of this compound inhibition are depicted below, followed by a general workflow for assessing the impact of this compound on cellular NAD+ levels.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies of NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. The information is synthesized from various studies on potent NAMPT inhibitors and is intended to serve as a guide for investigating novel compounds targeting this critical enzyme in cancer metabolism.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for NAD+-dependent enzymes involved in vital cellular processes like DNA repair and cell signaling.[1][2][3] Many cancers exhibit elevated NAMPT expression and a heightened dependence on the NAD+ salvage pathway for their rapid proliferation and survival, making NAMPT an attractive therapeutic target.[2][4] In recent years, numerous NAMPT inhibitors have been developed and have shown promising anti-tumor activity in preclinical models.[5][6]
This document outlines the methodologies for establishing xenograft models, preparing and administering NAMPT inhibitors, and assessing their anti-tumor efficacy and pharmacodynamic effects in vivo.
Data Presentation: Efficacy of NAMPT Inhibitors in Xenograft Models
The following tables summarize quantitative data from various in vivo xenograft studies using different NAMPT inhibitors, demonstrating their potential anti-tumor effects across a range of cancer types.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| NAMPT Inhibitor | Cancer Type | Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| OT-82 | Pediatric Acute Lymphoblastic Leukemia (ALL) | Patient-Derived Xenograft (PDX) | NSG | 40 mg/kg, p.o., 3 days/week for 6 weeks | Significant leukemia growth delay in 95% of PDXs | [1][7] |
| A4276H | Gastric Cancer | HGC27 | Nude | 100, 150, 200 mg/kg with 100 mg/kg Nicotinic Acid, daily for 21 days | Dose-dependent tumor regression | [5] |
| KPT-9274 | Gastric Cancer | HGC27 | Nude | 200 mg/kg with 100 mg/kg Nicotinic Acid, daily for 21 days | Tumor regression | [5] |
| STF-118804 | Neuroblastoma | NB1691 | Nude | Not specified | Blocked tumor growth | [4] |
| GNE-617 | Pancreatic Cancer | MiaPaCa-2 | Nude | Not specified | 77% TGI | [8][9] |
| GNE-617 | Fibrosarcoma | HT-1080 | Nude | Not specified | 139% TGI | [8][9] |
| FK866 | BRAF-inhibitor resistant Melanoma | A375/BiR, M14/BiR | NSG | Not specified, 4 consecutive days, 3 days off, 2-week cycle | Significant tumor growth attenuation | [10] |
TGI: Tumor Growth Inhibition; p.o.: oral administration; NSG: NOD scid gamma mice.
Table 2: Pharmacodynamic Effects of NAMPT Inhibitors in Xenograft Tumors
| NAMPT Inhibitor | Cancer Type | Key Pharmacodynamic Effect | Magnitude of Effect | Time Point | Reference |
| OT-82 | Pediatric ALL (PDX) | NAD+ Depletion | Significant reduction | Post-treatment | [1] |
| OT-82 | Pediatric ALL (PDX) | ATP Depletion | Significant reduction | Post-treatment | [1] |
| OT-82 | Pediatric ALL (PDX) | Increased DNA Damage (γH2AX foci) | Significant increase | 24 hours post-treatment | [1] |
| A4276H | Gastric Cancer | NAD+ Depletion | Significant reduction | Endpoint | [5] |
| GNE-617 | Pancreatic & Fibrosarcoma | NAD+ Depletion | Significant reduction | 5-7 days of treatment | [9] |
Experimental Protocols
Cell Culture and Xenograft Model Establishment
Materials:
-
Cancer cell line of interest (e.g., HGC27, NB1691, A375)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, antibiotics)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), typically 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to achieve approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumor growth is typically measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][5]
Preparation and Administration of NAMPT Inhibitor
Materials:
-
NAMPT inhibitor compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Gavage needles (for oral administration) or appropriate syringes and needles (for intraperitoneal injection)
Protocol:
-
Prepare the formulation of the NAMPT inhibitor in the designated vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., daily, three times a week) should be determined based on prior pharmacokinetic and tolerability studies of the specific inhibitor.[1]
-
Administer the prepared inhibitor or vehicle control to the respective groups of mice.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.[5]
Assessment of Anti-Tumor Efficacy
Protocol:
-
Continue to measure tumor volumes and body weights throughout the study period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Pharmacodynamic Analysis
Protocol:
-
At specified time points after the final dose, collect tumor tissue and/or blood samples.
-
Flash-freeze the tumor samples in liquid nitrogen for subsequent analysis.
-
Analyze tumor lysates for NAD+ and ATP levels using commercially available kits to confirm the mechanism of action of the NAMPT inhibitor.[1]
-
Perform Western blotting or immunohistochemistry on tumor sections to assess the expression of downstream markers of NAMPT inhibition, such as cleaved PARP (an indicator of apoptosis) or γH2AX (a marker of DNA damage).[1][4]
Visualization of Signaling Pathways and Workflows
Caption: Workflow for in vivo xenograft studies of NAMPT inhibitors.
Caption: The NAMPT signaling pathway and its inhibition.
References
- 1. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 5. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: NAMPT Enzyme Activity Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme activity inhibition assay. This assay is a critical tool for the discovery and characterization of novel NAMPT inhibitors, which have significant therapeutic potential, particularly in oncology.[1][2][3][4][5]
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[6][7][8] NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, DNA repair, and metabolism.[6][9] Due to the high metabolic demands of cancer cells, they are often more reliant on the NAD+ salvage pathway, making NAMPT an attractive target for cancer therapy.[1][2][10] This protocol describes a robust and sensitive method to measure NAMPT activity and screen for its inhibitors.
The assay is based on a coupled enzymatic reaction. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[1][6][11] The NMN produced is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Subsequently, the generated NAD+ is used by a cycling enzyme mix, often including alcohol dehydrogenase (ADH), to reduce a probe, resulting in a fluorescent or colorimetric signal that is directly proportional to the NAMPT activity.[1][11][12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and the general workflow of the inhibition assay.
Experimental Protocol
This protocol is a generalized procedure based on commercially available fluorometric assay kits.[1][14][15][16] Researchers should optimize conditions based on their specific recombinant enzyme and inhibitor characteristics.
Materials and Reagents
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing coupling enzymes like NMNAT and ADH)[1][12][15]
-
NAMPT Dilution Buffer
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Ethanol
-
Test Inhibitor (e.g., FK866 as a positive control)
-
DMSO (for dissolving inhibitors)
-
Fluorescent microplate reader with excitation/emission wavelengths of ~340 nm/460 nm[1][11]
Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep the NAMPT Assay Buffer on ice throughout the procedure as it contains enzymes.[14][15]
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Subsequently, prepare serial dilutions of the inhibitor at a concentration 5-10 fold higher than the final desired concentration in the appropriate buffer. The final DMSO concentration in the assay should not exceed 1%.[1][15][16]
-
-
Enzyme Preparation:
-
Assay Plate Setup:
-
Set up the assay in a 96-well or 384-well plate in duplicate or triplicate for each condition.
-
Blank Wells: Add NAMPT Dilution Buffer.
-
Positive Control Wells (100% activity): Add diluted NAMPT enzyme.
-
Test Inhibitor Wells: Add diluted NAMPT enzyme.
-
-
Inhibitor Addition and Pre-incubation:
-
To the "Test Inhibitor" wells, add the serially diluted inhibitor solutions.
-
To the "Blank" and "Positive Control" wells, add the same volume of inhibitor buffer (without the inhibitor).[14]
-
Gently agitate the plate and pre-incubate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[14][15][16]
-
-
Reaction Initiation:
-
Incubation:
-
Detection:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from the values of all other wells.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NAMPT activity.
Data Presentation
The inhibitory activity of compounds is typically summarized in a table format for easy comparison. The IC50 value is a standard metric for inhibitor potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| FK866 | NAMPT | Biochemical | 0.3 - 2.7 | [17] |
| KPT-9274 | NAMPT/PAK4 | Biochemical | 120 | [10][17] |
| GMX1777 | NAMPT | Biochemical | Varies | [10] |
| OT-82 | NAMPT | Biochemical | Varies | [3][10] |
| Compound 50 | NAMPT | Biochemical | 7 | [17] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme lot, and substrate concentrations used.[18]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents or plate. | Use fresh reagents and sterile tips. Ensure the plate is clean. |
| Compound fluorescence. | Test the compound alone in the assay buffer to check for intrinsic fluorescence. | |
| Low signal in positive control | Inactive enzyme. | Ensure proper storage and handling of the NAMPT enzyme. Avoid multiple freeze-thaw cycles.[14] |
| Incorrect reagent concentrations. | Double-check all reagent dilutions and calculations. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |
| Inconsistent incubation temperature. | Use a calibrated incubator and ensure even temperature distribution across the plate. |
Conclusion
This protocol provides a comprehensive framework for conducting NAMPT enzyme activity inhibition assays. By following these guidelines, researchers can effectively screen and characterize potential NAMPT inhibitors, contributing to the development of novel therapeutics for cancer and other diseases where NAMPT plays a critical role.[1][7]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAMPT Inhibitors Pipeline Analysis Size, Share and Forecast 2031 [transparencymarketresearch.com]
- 6. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
- 13. signosisinc.com [signosisinc.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Cycle Analysis of Nampt-IN-5 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism, DNA repair, and cell survival.[1] In various cancers, NAMPT is overexpressed, making it an attractive therapeutic target.[2][3] Nampt-IN-5 is a potent inhibitor of NAMPT, which functions by depleting intracellular NAD+ levels, leading to metabolic stress and inducing cell death, particularly in rapidly dividing cancer cells.[1] Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and for the development of effective cancer therapies. These application notes provide detailed protocols for analyzing the cell cycle effects of this compound treatment on cancer cells.
Data Presentation
Table 1: Quantitative Analysis of Cell Cycle Distribution in Cancer Cells Treated with a Representative NAMPT Inhibitor (FK866)
Note: As specific quantitative data for this compound is not yet widely published, the following table summarizes representative data from studies using FK866, a well-characterized and potent NAMPT inhibitor that is expected to have a similar mechanism of action. This data demonstrates a significant G2/M phase cell cycle arrest in cancer cells upon NAMPT inhibition.
| Cell Line | Treatment | G1/G0 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Anaplastic Meningioma (IOMM) | DMSO (Control) | Not Specified | Significantly Higher | Significantly Lower | |
| Anaplastic Meningioma (IOMM) | FK866 | Not Specified | Significantly Lower | Significantly Higher | |
| Glioblastoma (LN229) | Control | ~60 | ~20 | ~20 | |
| Glioblastoma (LN229) | FK866 (20 nM, 3 days) | ~40 | ~15 | ~45 | |
| Glioblastoma (LN229) | FK866 (20 nM, 6 days) | ~35 | ~10 | ~55 | |
| Glioblastoma (LN229) | FK866 (20 nM, 9 days) | ~30 | ~5 | ~65 |
Signaling Pathway
The inhibition of NAMPT by this compound initiates a cascade of intracellular events culminating in cell cycle arrest, primarily at the G2/M checkpoint. The depletion of NAD+ is the central event that disrupts the function of NAD+-dependent enzymes crucial for cell cycle progression.
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the general workflow for assessing the effect of this compound on the cell cycle of a cancer cell line.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: Select a cancer cell line of interest (e.g., glioblastoma, anaplastic meningioma, or other relevant cancer cell lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (typically 50-60% confluency).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are actively dividing, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest this compound concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Harvesting and Fixation
-
Harvesting: After the treatment period, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Detachment: Detach the cells from the plate using a suitable enzyme such as trypsin-EDTA.
-
Collection: Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again under the same conditions.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
3. Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which can also be stained by propidium iodide. Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 500 µL of a 100 µg/mL propidium iodide (PI) staining solution to the cell suspension. The final PI concentration will be 50 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Acquisition: Acquire data for at least 10,000-20,000 events per sample. Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Data Analysis: Analyze the DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo). The software will deconvolve the histogram to quantify the percentage of cells in the G1/G0, S, and G2/M phases of the cell cycle.
References
Troubleshooting & Optimization
Nampt-IN-5 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-5.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving this problem.
Issue: Precipitate observed in cell culture media after adding this compound.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound, like many small molecule inhibitors, is lipophilic and has low aqueous solubility.[1] Direct dilution of a concentrated DMSO stock into aqueous cell culture media can cause it to crash out of solution.[2] |
| Incorrect Stock Solution Preparation | The initial dissolution of the powdered compound is critical. Incomplete dissolution in the stock solvent (e.g., DMSO) will lead to issues in subsequent dilutions. |
| High Final Concentration of this compound | The desired final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium. |
| Low Final DMSO Concentration | While high concentrations of DMSO are toxic to cells, a minimal amount is necessary to maintain the solubility of the inhibitor in the aqueous media. |
| Media Composition and Temperature | Components in the cell culture media (e.g., proteins in serum) and temperature fluctuations can affect the solubility of this compound.[3][4] |
| Improper Mixing Technique | The method of adding the this compound stock solution to the media can influence its dispersion and solubility. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated in the cell culture media. What should I do?
A1: First, visually confirm the precipitation under a microscope. It may appear as small crystals or an amorphous solid. Centrifuge a small aliquot of the media to see if the precipitate pellets. If precipitation is confirmed, it is recommended to discard the media and prepare a fresh working solution following the optimized protocol below. Using media with precipitated compound will lead to inaccurate and non-reproducible results.
Q2: What is the best way to prepare the this compound stock solution?
A2: this compound is soluble in DMSO at concentrations up to 48 mg/mL (112.28 mM) or 50 mg/mL (116.96 mM).[5][6] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. Sonication is recommended to ensure complete dissolution.[5][6] Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[5][7]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: To prevent precipitation, it is crucial to perform a serial dilution of your concentrated DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous cell culture medium.[2] This intermediate dilution step helps to prevent the compound from crashing out of solution. When adding the diluted stock to your media, add it dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture media?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[2] However, it is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on your cells. Some sources suggest a maximum of <0.3%.[1]
Q5: Could the type of cell culture media or serum affect this compound solubility?
A5: Yes, the composition of your cell culture media, including the concentration and source of serum, can influence the solubility of small molecules.[3] Proteins in serum can sometimes help to stabilize compounds, but interactions can be complex. If you are using serum-free media, you may encounter more significant precipitation issues.
Q6: I still see a precipitate even after following the recommended protocol. What else can I try?
A6: If precipitation persists, consider the following:
-
Lower the final concentration of this compound: Your target concentration may be too high for your specific experimental conditions.
-
Increase the final DMSO concentration slightly: Test the tolerance of your specific cell line to slightly higher DMSO concentrations (e.g., 0.2% or 0.5%), always including the appropriate vehicle control.
-
Prepare the working solution fresh each time: Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 48 mg/mL (112.28 mM) | [5] |
| Solubility in DMSO | 50 mg/mL (116.96 mM) | [6] |
| Cellular IC50 (A2780 cells) | 0.7 nM | [5][6][7] |
| Cellular IC50 (COR-L23 cells) | 3.9 nM | [5][6][7] |
| CYP3A4 Inhibition | 0.75 µM | [5][6][7] |
| Aqueous Solubility (pH 6.8) | 0.056 mM | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[5]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: this compound stock solution (in DMSO), pre-warmed cell culture media, sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to an intermediate concentration. For example, if your final desired concentration is 10 nM and your stock is 10 mM, you could prepare an intermediate dilution of 10 µM in DMSO.
-
Gently vortex the intermediate dilution.
-
Slowly add the required volume of the intermediate dilution to your pre-warmed cell culture media while gently swirling the media.[1] The final DMSO concentration should ideally be ≤ 0.1%.[2]
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Visualizations
Caption: The NAMPT signaling pathway, illustrating both intracellular NAD+ biosynthesis and extracellular signaling.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing Nampt-IN-5 concentration for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Nampt-IN-5 in in vitro assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN).[3][4][5] By inhibiting NAMPT, this compound effectively depletes the cellular pool of NAD+, a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair. This depletion can lead to cytotoxicity, particularly in cancer cells that exhibit high metabolic rates and a strong dependence on the NAD+ salvage pathway.[3][6]
Q2: What is a typical starting concentration range for in vitro experiments?
The effective concentration of this compound is highly dependent on the cell line and assay duration. Based on published data, this compound is potent in the low nanomolar range.
-
For initial screening in sensitive cancer cell lines (e.g., A2780, COR-L23): A starting range of 0.1 nM to 100 nM is recommended.[1][7][8]
-
For less sensitive cell lines or different assays: A wider range, from 1 nM to 1 µM, may be necessary.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution, for example, 10 mM or 50 mg/mL in 100% DMSO.[8] Sonication may be required to ensure complete dissolution.[1]
-
Storage:
Q4: What is the recommended final solvent concentration in my assay?
High concentrations of DMSO can be toxic to cells. When diluting your this compound stock solution into your cell culture medium, ensure the final concentration of DMSO is low and consistent across all wells, including vehicle controls. A final DMSO concentration of less than 0.1% is highly recommended.
Q5: How long should I incubate my cells with this compound?
The effects of NAMPT inhibition are mediated by NAD+ depletion, which can take time to manifest as a measurable phenotype like decreased cell viability. For antiproliferative or cytotoxic assays, an incubation period of 72 hours is commonly used and recommended to observe a significant effect.[7] Shorter incubation times may be suitable for assays measuring more immediate effects like NAD+ levels.
Section 2: Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity. What could be wrong?
Several factors could contribute to lower-than-expected activity. Follow this workflow to diagnose the issue.
References
- 1. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 2. This compound | Nampt Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Investigating Potential Off-Target Effects of Nampt-IN-5 in Cancer Cells
This technical support guide provides researchers, scientists, and drug development professionals with a framework for troubleshooting and investigating potential off-target effects of Nampt-IN-5 in cancer cell experiments. While this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), it is crucial to characterize any compound's potential for off-target activities to ensure data integrity and proper interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. Early-generation NAMPT inhibitors were associated with toxicities that could be linked to off-target effects, but specific molecular off-targets for this compound have not been extensively characterized in published literature.[1] Therefore, it is recommended that researchers empirically determine potential off-target effects within their specific experimental systems.
Q2: My experimental results with this compound are not consistent with NAMPT inhibition alone. What could be the cause?
Inconsistent results could arise from several factors, including off-target effects. If you observe phenotypes that cannot be explained by the known consequences of NAD+ depletion, such as unexpected changes in specific signaling pathways or cellular morphologies, it is prudent to investigate potential off-target interactions. Other factors to consider include compound stability, cell line-specific metabolic differences, and experimental variability.
Q3: How can I rescue the effects of this compound in my cancer cells to confirm on-target activity?
To confirm that the observed cellular effects are due to NAMPT inhibition, a rescue experiment can be performed. Since NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway that converts nicotinamide to NAD+, its inhibition can be bypassed by providing downstream metabolites.[2][3] Supplementing the cell culture medium with nicotinamide mononucleotide (NMN) or nicotinic acid (NA) can help replenish the NAD+ pool and should reverse the on-target effects of this compound.[2][4] If the phenotype persists despite this supplementation, it may indicate an off-target effect.
Q4: What is the primary mechanism of action for this compound that I should be controlling for?
This compound is a potent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis.[5] Inhibition of NAMPT leads to a depletion of intracellular NAD+ levels.[6] This depletion affects numerous cellular processes that are dependent on NAD+, including cellular metabolism (glycolysis and mitochondrial respiration), DNA repair (via PARP), and the activity of sirtuins.[1][3][7][8][9] The expected on-target effect of this compound in cancer cells is a reduction in proliferation and the induction of apoptosis due to metabolic stress and impaired DNA repair.[1][6]
Q5: Are there any known signaling pathways affected by NAMPT inhibitors that could be considered off-target?
While the primary effect is NAD+ depletion, this can have downstream consequences on various signaling pathways. For instance, NAMPT inhibition has been shown to affect mTOR and ERK1/2 signaling in some cancer models.[7] It is important to distinguish between these downstream on-target effects of NAD+ depletion and direct, off-target interactions with components of these pathways. Extracellular NAMPT (eNAMPT) has also been reported to act as a cytokine that can activate signaling pathways like those involving AKT and ERK1/2, though this is a separate consideration from the intracellular enzymatic inhibition by this compound.[7]
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you suspect off-target effects from this compound, the following troubleshooting steps can help you systematically investigate the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Cell death is observed at concentrations much lower than the reported IC50 for NAMPT inhibition in your cell line. | Potent off-target toxicity. | Perform a dose-response curve and compare with known potent NAMPT inhibitors. Conduct a rescue experiment with NMN or NA. |
| The observed phenotype is not rescued by the addition of NMN or NA. | The phenotype is likely due to an off-target effect. | Proceed with off-target identification assays such as kinase profiling or proteomic analysis. |
| Unexpected changes in a specific signaling pathway are observed via Western blot or other assays. | Direct inhibition or activation of a kinase or other signaling molecule by this compound. | Perform in vitro kinase assays with this compound against a panel of kinases. Use a structurally distinct NAMPT inhibitor as a control. |
| The compound shows different efficacy in closely related cell lines. | Cell-line specific expression of an off-target protein or differential reliance on specific metabolic pathways. | Characterize the expression of potential off-target candidates in the sensitive and resistant cell lines. |
Quantitative Data Summary
| Target | Compound | Biochemical IC50 | Cellular IC50 (Cell Line) | Notes |
| On-Target | ||||
| NAMPT | This compound | Enter experimental value | 0.7 nM (A2780)[5] | Potent on-target activity. |
| 3.9 nM (COR-L23)[5] | ||||
| Potential Off-Target | ||||
| e.g., Kinase X | This compound | Enter experimental value | Enter experimental value | Describe any observed off-target activity |
| e.g., GPCR Y | This compound | Enter experimental value | Enter experimental value | Describe any observed off-target activity |
Experimental Protocols
Protocol 1: NMN/NA Rescue Assay
This assay determines if the effects of this compound are due to on-target inhibition of the NAD+ salvage pathway.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of this compound.
-
Rescue Condition: In a parallel set of wells, co-treat the cells with the same dose-range of this compound and a fixed concentration of NMN (e.g., 100 µM) or NA (e.g., 10 µM).
-
Control Groups: Include vehicle control (e.g., DMSO) and NMN/NA only controls.
-
Incubation: Incubate the plates for a period relevant to your assay (e.g., 72 hours for a proliferation assay).
-
Viability Assessment: Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Compare the dose-response curves of this compound with and without NMN/NA. A rightward shift in the IC50 curve in the presence of NMN/NA indicates on-target activity.
Protocol 2: Kinase Profiling Assay
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase profiling service or a panel of purified kinases relevant to your observed phenotype.
-
Compound Concentration: Select one or more concentrations of this compound for screening. A high concentration (e.g., 10 µM) is often used for initial screening to maximize the chances of detecting off-target interactions.
-
Assay Format: The specific assay format will depend on the service provider but typically involves measuring the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.
-
Data Collection: The percentage of inhibition for each kinase at the tested concentration(s) of this compound is determined.
-
Hit Identification: "Hits" are typically defined as kinases that show a significant level of inhibition (e.g., >50% at 10 µM).
-
Follow-up: For any identified hits, determine the IC50 value through a dose-response experiment to quantify the potency of the off-target interaction.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct binding of this compound to proteins within the cell.
Methodology:
-
Cell Treatment: Treat intact cancer cells with either vehicle or a high concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: A target protein that is bound by this compound will be stabilized and will therefore remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 6. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
Troubleshooting inconsistent results with Nampt-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which recycles nicotinamide back into NAD+. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and, ultimately, cell death in cancer cells that are highly dependent on this pathway.
Q2: What are the reported in vitro potencies of this compound?
This compound has demonstrated high potency in various cancer cell lines. For example, it has reported cellular IC50 values of 0.7 nM in the A2780 ovarian cancer cell line and 3.9 nM in the COR-L23 lung cancer cell line.
Q3: Does this compound have any known off-target effects?
Yes, this compound has been reported to inhibit Cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. This should be a consideration when designing in vivo studies or interpreting results from experiments involving other compounds metabolized by CYP3A4.
Troubleshooting Inconsistent Results
Q4: We are observing significant variability in the cytotoxic effect of this compound across different cancer cell lines. What could be the reason for this?
Inconsistent results across different cell lines are a known challenge with NAMPT inhibitors and can be attributed to several factors:
-
Dependency on the NAMPT Pathway: Cancer cells exhibit varying degrees of dependence on the NAMPT-mediated salvage pathway for NAD+ synthesis.[1] Cells that can utilize alternative NAD+ biosynthetic pathways, such as the Preiss-Handler pathway (from nicotinic acid) or de novo synthesis (from tryptophan), will be less sensitive to this compound.[2][3]
-
Expression Levels of NAMPT and Other Enzymes: Higher expression levels of NAMPT may require higher concentrations of the inhibitor to achieve the same effect.[4][5] Conversely, the expression level of enzymes in alternative pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT) in the Preiss-Handler pathway, can dictate resistance.[2][3]
-
Acquired Resistance: Prolonged exposure to NAMPT inhibitors can lead to acquired resistance through mechanisms such as mutations in the NAMPT gene that prevent inhibitor binding or upregulation of efflux pumps that remove the drug from the cell.[2][3][4]
Q5: Our in vitro results with this compound are potent, but we are not seeing the expected efficacy in our in vivo mouse models. What are some potential reasons for this discrepancy?
Several factors can contribute to a lack of correlation between in vitro and in vivo results:
-
Pharmacokinetics and Bioavailability: While this compound is orally active, its absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model may limit its exposure at the tumor site.
-
Toxicity: NAMPT inhibitors can have on-target toxicities in normal tissues, which might necessitate using a lower, less effective dose in vivo.[6] Retinal toxicity has been reported as a concern for this class of inhibitors.[7][8]
-
Tumor Microenvironment: The in vivo tumor microenvironment is more complex than in vitro cell culture conditions. Factors such as hypoxia and nutrient availability can influence a tumor's metabolic state and its response to NAMPT inhibition.
-
Host Metabolism: The host animal's ability to supply alternative NAD+ precursors, like nicotinic acid, to the tumor can counteract the effect of the inhibitor.
Q6: We are seeing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be happening?
This is likely a case of acquired resistance. As mentioned earlier, cancer cells can adapt to NAMPT inhibition over time. The most common mechanisms include:
-
Upregulation of Alternative NAD+ Synthesis Pathways: The cells may be increasing the expression of enzymes in the Preiss-Handler or de novo NAD+ synthesis pathways to bypass the NAMPT block.[2][3]
-
Mutations in the NAMPT Gene: Spontaneous mutations in the NAMPT gene can occur, leading to a protein that no longer binds to this compound while retaining its enzymatic activity.[2][4]
To investigate this, you can perform western blots to check for changes in the expression of key enzymes like NAPRT and QPRT, and sequence the NAMPT gene in your resistant cell population to check for mutations.
Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 0.7 |
| COR-L23 | Lung | 3.9 |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Value |
| Solubility | |
| DMSO | 48 mg/mL (112.28 mM) |
| In Vivo Formulation | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.68 mM) |
| Off-Target Activity | |
| CYP3A4 Inhibition | 0.75 µM |
| Storage | |
| Solid | -20°C for >3 years |
| Stock Solution (-80°C) | >1 year |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
Cell line specific responses to Nampt-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-5, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and signaling.[1][2] This NAD+ depletion leads to cellular stress and, in many cancer cell lines, apoptosis.[3][4]
Q2: In which cell lines is this compound active?
This compound has demonstrated high potency in several cancer cell lines. For example, it has reported cellular IC50 values of 0.7 nM in the A2780 ovarian cancer cell line and 3.9 nM in the COR-L23 lung cancer cell line. The sensitivity of other cell lines may vary based on their dependence on the NAD+ salvage pathway.
Q3: What are the known mechanisms of resistance to NAMPT inhibitors like this compound?
Resistance to NAMPT inhibitors can arise through several mechanisms:
-
Upregulation of alternative NAD+ synthesis pathways: Cells can compensate for NAMPT inhibition by upregulating the Preiss-Handler pathway, which utilizes nicotinic acid (NA) to produce NAD+ via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[5][6] Cell lines with high basal expression of NAPRT may exhibit intrinsic resistance.[5]
-
Mutations in the NAMPT gene: Alterations in the drug-binding site of the NAMPT protein can reduce the inhibitor's efficacy.[5][7]
-
Increased NAMPT expression: Higher levels of the NAMPT protein may require higher concentrations of the inhibitor to achieve the same level of NAD+ depletion.[7]
-
Metabolic reprogramming: Cancer cells can adapt their metabolism to become less reliant on NAD+-dependent pathways.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell.[6]
Q4: How can I determine if my cell line is sensitive to this compound?
A cell viability assay, such as an MTT or CellTiter-Glo assay, is the most direct method to determine the sensitivity of your cell line to this compound. By treating your cells with a range of this compound concentrations, you can determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed in a cancer cell line expected to be sensitive. | 1. Cell line expresses high levels of NAPRT: The cells may be using the Preiss-Handler pathway to bypass NAMPT inhibition. 2. Suboptimal experimental conditions: Incorrect drug concentration, incubation time, or cell seeding density. 3. Degradation of this compound: Improper storage or handling of the compound. | 1. Check NAPRT1 expression: Use Western Blot or qPCR to determine the expression level of NAPRT1 in your cell line. If high, consider using a NAPRT1 inhibitor in combination with this compound. 2. Optimize assay parameters: Perform a dose-response curve with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) and vary the incubation time (e.g., 48, 72, 96 hours). Ensure optimal cell seeding density to avoid confluency issues. 3. Ensure proper compound handling: Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment. |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects in the microplate: Evaporation from the outer wells of the plate. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. | 1. Ensure thorough cell mixing: Gently resuspend the cell solution before and during seeding. 2. Minimize edge effects: Do not use the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media. 3. Properly dissolve the compound: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Vortex and/or gently warm if necessary. |
| Unexpected off-target effects observed. | 1. High concentration of this compound: Using concentrations significantly above the IC50 can lead to non-specific effects. 2. Interaction with other cellular components. | 1. Use the lowest effective concentration: Titrate the concentration of this compound to the lowest level that still produces the desired biological effect. 2. Include appropriate controls: Use vehicle-only controls and consider testing the effect of this compound in a non-sensitive cell line to identify potential off-target effects. |
| Difficulty in detecting a decrease in NAD+ levels after treatment. | 1. Timing of measurement: NAD+ levels may not be significantly depleted at the time point of measurement. 2. Insensitive NAD+ assay: The assay used may not be sensitive enough to detect subtle changes in NAD+ levels. 3. Cellular compensation: Cells may be transiently upregulating other NAD+ synthesis pathways. | 1. Perform a time-course experiment: Measure NAD+ levels at multiple time points after this compound treatment (e.g., 4, 8, 12, 24, 48 hours). 2. Use a highly sensitive assay: Consider using a commercially available NAD/NADH-Glo™ Assay or an HPLC-based method for accurate quantification. 3. Co-treatment with other inhibitors: If upregulation of compensatory pathways is suspected, consider co-treatment with inhibitors of those pathways. |
Data Presentation
Table 1: In Vitro Potency of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 0.7 |
| COR-L23 | Lung Cancer | 3.9 |
Data is limited to publicly available information. Researchers are encouraged to determine the IC50 in their specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for NAMPT Expression
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NAMPT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NAD+ Measurement Assay (Enzymatic Cycling Assay)
-
Sample Preparation: Culture and treat cells with this compound.
-
NAD+ Extraction: To measure NAD+, add 25 µL of cell lysate to a microcentrifuge tube. Add 5 µL of 0.1 N HCl and mix. Incubate at 80°C for 60 minutes to destroy NADH. Neutralize the sample with 20 µL of 1X Assay Buffer.[8]
-
NADH Extraction: To measure NADH, add 25 µL of cell lysate to a separate tube. Add 5 µL of 0.1 N NaOH and mix. Incubate at 80°C for 60 minutes to destroy NAD+. Neutralize the sample.[8]
-
Assay Reaction: Add 50 µL of the extracted sample to a 96-well plate. Add 50 µL of the NAD Cycling Reagent (containing NAD cycling enzyme, substrate, and a colorimetric probe).[8]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 1-4 hours. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[8]
-
Quantification: Determine the NAD+ and NADH concentrations based on a standard curve generated with known concentrations of NAD+.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT reduction‐induced NAD+ insufficiency contributes to the compromised oocyte quality from obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Nampt Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nampt inhibitors. As specific data on "Nampt-IN-5" is not publicly available, this guide addresses common issues encountered with novel small molecule inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt), which we will refer to as "Nampt-IN-X".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nampt-IN-X?
Nampt-IN-X is an inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting Nampt, Nampt-IN-X leads to the depletion of cellular NAD+ levels.[4] This can disrupt various cellular processes that are dependent on NAD+, including energy metabolism, DNA repair, and signaling pathways, ultimately leading to apoptosis in cancer cells that are highly dependent on the NAD+ salvage pathway.[2][5]
Q2: How should I store and handle Nampt-IN-X?
For optimal stability, it is recommended to store Nampt-IN-X as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of NAD+ and related compounds can be affected by the buffer system and temperature, with Tris buffer generally showing better stability for nicotinamide cofactors.[6]
Q3: What are the expected cellular effects of Nampt-IN-X treatment?
Treatment with a Nampt inhibitor like Nampt-IN-X is expected to cause a rapid depletion of cellular NAD+ levels.[4] This can lead to decreased ATP production, increased oxidative stress, and induction of apoptosis.[5][7] The sensitivity of cell lines to Nampt inhibitors can vary, and higher levels of Nampt expression may correlate with decreased sensitivity.[4]
Q4: Are there known resistance mechanisms to Nampt inhibitors?
Yes, resistance to Nampt inhibitors can develop through several mechanisms. These include mutations in the Nampt enzyme that prevent inhibitor binding, increased expression of Nampt, or the utilization of alternative NAD+ biosynthesis pathways, such as the Preiss-Handler pathway which uses nicotinic acid as a precursor.[4][8]
Troubleshooting Guides
Issue 1: High Lot-to-Lot Variability in Experimental Results
Possible Causes:
-
Compound Stability: The inhibitor may have degraded due to improper storage or handling.
-
Assay Conditions: Minor variations in assay conditions (e.g., temperature, incubation time, cell density) can lead to different results.
-
Cell Line Integrity: Changes in cell line characteristics over time, such as passage number or development of resistance.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Use a fresh vial of the inhibitor.
-
Confirm the correct storage conditions were maintained.
-
Consider performing a quality control check, such as mass spectrometry, to confirm the compound's identity and purity.
-
-
Standardize Assay Protocol:
-
Ensure all experimental parameters are consistent between experiments.
-
Use a positive control (e.g., a well-characterized Nampt inhibitor like FK866) to benchmark results.[9]
-
-
Cell Line Authentication:
-
Use cells with a consistent and low passage number.
-
Periodically authenticate your cell line.
-
Issue 2: Lower Than Expected Potency (High IC50 Value)
Possible Causes:
-
Cellular Resistance: The cell line used may have intrinsic or acquired resistance to Nampt inhibitors.
-
High Seeding Density: A high cell density can lead to a higher apparent IC50 value.
-
Presence of Alternative NAD+ Sources: The cell culture medium may contain precursors for alternative NAD+ synthesis pathways (e.g., nicotinic acid).
Troubleshooting Steps:
-
Test in a Sensitive Cell Line: Use a cell line known to be sensitive to Nampt inhibitors to confirm the compound's activity.
-
Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your assay.
-
Use Defined Media: Use a cell culture medium with known concentrations of NAD+ precursors to minimize interference from alternative pathways.
Issue 3: Inconsistent NAD+ Depletion Measurements
Possible Causes:
-
Timing of Measurement: NAD+ levels can fluctuate, and the timing of measurement after treatment is critical.
-
Extraction Efficiency: Inefficient extraction of NAD+ from cells can lead to underestimation.
-
Assay Sensitivity: The assay used to measure NAD+ may not be sensitive enough to detect subtle changes.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure NAD+ levels at multiple time points after inhibitor treatment to identify the optimal time for assessment.
-
Optimize Extraction Protocol: Ensure the chosen NAD+ extraction method is validated and performed consistently.
-
Use a Highly Sensitive Assay: Employ a sensitive and reliable NAD+ quantification assay, such as a commercially available enzymatic cycling assay or LC-MS.
Quantitative Data
Table 1: IC50 Values of Selected Nampt Inhibitors in a Sensitive Cell Line
| Inhibitor | Reported IC50 (nM) | Cell Line | Reference |
| Nampt-IN-X | User-determined | User-specified | |
| FK866 | ~1-10 | Various | [9] |
| GNE-618 | Not specified | Various | [4] |
| GMX1778 | ~5-20 | Various | [4] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Protocol: Measuring Cellular NAD+ Levels
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Nampt-IN-X or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
NAD+ Extraction:
-
Aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells using an appropriate extraction buffer (e.g., an acidic or basic buffer depending on the downstream assay).
-
Neutralize the lysate.
-
-
NAD+ Quantification:
-
Use a commercial NAD+/NADH assay kit following the manufacturer's instructions. These kits typically use an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Plot the normalized NAD+ levels against the inhibitor concentration to determine the IC50 for NAD+ depletion.
-
Visualizations
Caption: The Nampt-mediated NAD+ salvage pathway and the inhibitory action of Nampt-IN-X.
Caption: A typical experimental workflow for evaluating the efficacy of a Nampt inhibitor.
Caption: A troubleshooting decision tree for common issues with Nampt inhibitor experiments.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Nampt-IN-5 Stability in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nampt-IN-5 in aqueous solutions. All recommendations are based on the chemical properties of this compound's functional groups and established practices for small molecule stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO is reported to be between 48 mg/mL and 50 mg/mL.[1][2] It is advisable to use sonication to aid dissolution.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[1][3]
Q3: Can I prepare aqueous working solutions of this compound in advance?
A3: It is strongly recommended to prepare aqueous working solutions of this compound immediately before use.[1] The stability of this compound in aqueous buffers over extended periods has not been extensively reported, and the presence of functional groups susceptible to hydrolysis, such as a urea moiety, suggests a potential for degradation over time.
Q4: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The aqueous solubility of this compound is significantly lower than in DMSO. Try preparing a more dilute aqueous solution.
-
Increase the percentage of co-solvent: For in vitro experiments, a small percentage of DMSO (typically <0.5%) is tolerated by most cell lines. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a different formulation: For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 are recommended to improve solubility.[1][3]
-
Sonication and gentle warming: These methods can help dissolve small precipitates, but caution is advised as excessive heat can accelerate degradation.[1][3]
Quantitative Data Summary
The following tables provide a summary of the solubility and storage information for this compound, compiled from various sources.
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| DMSO | 48 - 50 mg/mL (approx. 112 - 117 mM) | Sonication is recommended to aid dissolution.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (approx. 5.85 mM) | Recommended for in vivo use. Solvents should be added sequentially.[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (approx. 5.85 mM) | An alternative in vivo formulation.[3] |
| Aqueous Buffer (pH 6.8) | 0.056 mM | [2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration |
| Solid Powder | -20°C | ≥ 3 years[1][4] |
| Solid Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[3][5] |
Troubleshooting Guide for Aqueous Stability Issues
If you suspect that the stability of this compound in your aqueous experimental buffer is affecting your results, this guide provides a systematic approach to investigate and mitigate the issue.
Signs of Instability:
-
Loss of biological activity over time in your assay.
-
Changes in the appearance of the solution (e.g., color change, cloudiness).
-
Inconsistent results between freshly prepared solutions and those stored for a period.
Potential Degradation Pathways: Based on the structure of this compound, the primary concern for instability in aqueous solution is hydrolysis. The urea functional group is susceptible to cleavage, particularly in acidic or basic conditions.[1][6] The ether linkage could also undergo acid-catalyzed cleavage under harsh conditions.[7][8]
Experimental Protocol: Assessing the Aqueous Stability of this compound by HPLC
This protocol outlines a general procedure for a "forced degradation" study to evaluate the stability of this compound in your specific aqueous buffer. The goal is to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10]
Objective: To determine the rate of degradation of this compound in an aqueous buffer over time and under various stress conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Water (HPLC grade)
Methodology:
Part 1: Development of a Stability-Indicating HPLC Method
-
Initial Method Scouting:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Develop a reversed-phase HPLC method to obtain a sharp, symmetrical peak for this compound. A good starting point is a C18 column with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution at a wavelength where this compound has strong absorbance.
-
-
Forced Degradation Studies:
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can separate the degradation products from the intact drug.[2]
-
Acid Hydrolysis: Dilute the this compound stock solution in your aqueous buffer containing 0.1 M HCl. Incubate at 60°C for 24-48 hours.[11]
-
Base Hydrolysis: Dilute the this compound stock solution in your aqueous buffer containing 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[11]
-
Oxidative Degradation: Dilute the this compound stock solution in your aqueous buffer containing 3% H₂O₂. Keep at room temperature for 24-48 hours.[4][11]
-
Thermal Degradation: Incubate the this compound solution in your aqueous buffer at a high temperature (e.g., 70°C) for up to 7 days.[12]
-
Photolytic Degradation: Expose the this compound solution in your aqueous buffer to UV light.
-
At various time points, take aliquots, neutralize if necessary, and inject into the HPLC system.
-
-
Method Optimization:
-
Analyze the chromatograms from the forced degradation samples.
-
Adjust the HPLC gradient, mobile phase, or column to achieve baseline separation between the main this compound peak and any new peaks (degradation products).
-
Use a PDA detector to check for peak purity, ensuring that the parent peak is not co-eluting with any degradants.
-
Part 2: Time-Course Stability Study in Your Buffer
-
Prepare a working solution of this compound in your experimental aqueous buffer at the desired concentration.
-
Store the solution under your typical experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At defined time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of the solution into the HPLC system using the validated stability-indicating method.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time 0 sample.
Visualizations
Caption: Simplified NAMPT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Studies - STEMart [ste-mart.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
Unexpected phenotypes observed with Nampt-IN-5 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nampt-IN-5, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active small molecule that inhibits the enzymatic activity of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide. By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2][3] This NAD+ depletion leads to metabolic stress and ultimately induces cell death, particularly in cancer cells that have a high demand for NAD+ to sustain their rapid proliferation.[1][2][3]
Q2: What are the known cellular effects of this compound?
The primary cellular effect of this compound is the dose-dependent inhibition of cell proliferation and viability in sensitive cell lines. This is a direct consequence of NAD+ depletion.
Q3: What is the off-target activity of this compound?
This compound has been shown to inhibit the activity of Cytochrome P450 3A4 (CYP3A4).[1][3][4] CYP3A4 is a major enzyme involved in the metabolism of a wide variety of xenobiotics, including many therapeutic drugs. This inhibition could lead to drug-drug interactions if this compound is used in combination with other compounds metabolized by CYP3A4.
Troubleshooting Guide: Unexpected Phenotypes
Problem 1: Higher than expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause 1: High dependence of the cell line on the NAD+ salvage pathway. Even non-cancerous cells can have varying degrees of reliance on the NAMPT-mediated salvage pathway for NAD+ synthesis.
-
Troubleshooting 1:
-
Rescue Experiment: Supplement the culture medium with nicotinic acid (NA) or nicotinamide riboside (NR). These precursors can utilize alternative NAD+ synthesis pathways (the Preiss-Handler and NR kinase pathways, respectively) to bypass the NAMPT block and should rescue the cells if the toxicity is on-target.
-
Lower Concentration: Titrate this compound to a lower concentration to find a therapeutic window that affects cancerous cells more significantly.
-
-
Possible Cause 2: Off-target effects. While this compound is a potent NAMPT inhibitor, off-target activities beyond CYP3A4 inhibition, though not extensively documented, could contribute to cytotoxicity.
-
Troubleshooting 2:
-
Use a structurally different NAMPT inhibitor: Compare the phenotype with another well-characterized NAMPT inhibitor (e.g., FK866). If the phenotype is consistent, it is more likely to be an on-target effect of NAMPT inhibition.
-
Problem 2: Drug-drug interactions leading to unexpected potentiation or antagonism of a co-administered compound.
-
Possible Cause: Inhibition of CYP3A4 by this compound. [1][3][4] If a co-administered drug is a substrate of CYP3A4, its metabolism could be inhibited by this compound, leading to increased plasma concentrations and potentially enhanced efficacy or toxicity.
-
Troubleshooting:
-
Consult a drug interaction database: Check if the co-administered compound is a known CYP3A4 substrate.
-
Staggered Dosing: If possible in the experimental design, consider administering the drugs at different times to minimize the impact of metabolic inhibition.
-
Dose Reduction: If potentiation is observed, consider reducing the dose of the co-administered drug.
-
Problem 3: Development of resistance to this compound treatment over time.
-
Possible Cause: Upregulation of alternative NAD+ synthesis pathways. Cells can develop resistance to NAMPT inhibitors by increasing the expression of enzymes in the Preiss-Handler pathway (from nicotinic acid) or the de novo synthesis pathway (from tryptophan).
-
Troubleshooting:
-
Analyze Gene Expression: Use qPCR or Western blotting to assess the expression levels of key enzymes in alternative NAD+ synthesis pathways, such as NAPRT1 (nicotinate phosphoribosyltransferase).
-
Combination Therapy: Consider co-treatment with inhibitors of these alternative pathways if available and appropriate for the experimental model.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Cellular IC50 | A2780 (Ovarian Cancer) | 0.7 nM | [1][3][4] |
| COR-L23 (Lung Cancer) | 3.9 nM | [1][3][4] | |
| Off-Target Activity | |||
| CYP3A4 Inhibition | 0.75 µM | [1][4] | |
| ADME Data (Mouse) | |||
| Microsomal Clearance | 110 µl/min•mg | [4] | |
| MDCK Papp AB | 18.6 | [4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., A2780, COR-L23) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
NAD/NADH Quantification Assay
-
Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol.
-
Cell Lysis and Extraction:
-
For total NAD+/NADH: After treatment, wash the cells with cold PBS and lyse them with 200 µL of NAD/NADH extraction buffer.
-
For NAD+ or NADH individually: Follow the kit manufacturer's instructions for differential extraction using acidic and basic buffers to degrade NADH or NAD+, respectively.
-
-
Incubation and Centrifugation: Incubate the lysates on ice for 10 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Assay Reaction: Transfer the supernatant to a new tube. Add 100 µL of the appropriate reaction mix (containing a cycling enzyme and a probe that reacts with NADH to produce a colored or fluorescent product) to each well of a 96-well plate.
-
Sample Addition: Add 20 µL of the extracted sample or NAD/NADH standards to the wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the NAD+ and NADH concentrations based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Scaffold Morphing Identifies 3âPyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - figshare - Figshare [figshare.com]
How to avoid Nampt-IN-5 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Nampt-IN-5 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2] For short-term use, solutions can be kept at 4°C for up to one week.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mg/mL.[2] For in vivo experiments, a common formulation involves a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve a clear solution.[1][2] It is advised to add the solvents sequentially and ensure the solution is clear before adding the next component.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Q3: Can I store my prepared this compound working solutions at room temperature?
Q4: What are the potential causes of this compound degradation during my experiments?
A4: Several factors can contribute to the degradation of this compound. These include:
-
Improper Storage: Storing the compound at temperatures higher than recommended or subjecting it to frequent freeze-thaw cycles can compromise its stability.[1][2]
-
Chemical Incompatibility: this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Exposure to these substances should be avoided.
-
Light Exposure: Although not explicitly stated in all datasheets, it is a good general practice to protect chemical compounds from direct sunlight.[3]
-
Extended Incubation Times: Long incubation periods in aqueous buffers at physiological temperatures (e.g., 37°C) can potentially lead to hydrolysis or other forms of degradation.
Q5: How can I check if my this compound has degraded?
A5: Visual inspection for changes in color or precipitation in your stock solution can be an initial indicator of degradation or insolubility. However, the most reliable method to assess the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This will allow you to determine the purity of the compound and identify any potential degradation products.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on preventing its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the correct temperatures (-20°C for powder, -80°C for solutions).[1][3] - Aliquot stock solutions to minimize freeze-thaw cycles.[1][2] - Prepare working solutions fresh before each experiment.[1] - Verify the purity of your stock with a fresh batch or through analytical methods (HPLC-MS). |
| Precipitation in stock or working solutions | Poor solubility or compound degradation. | - Use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility.[2] - For in vivo formulations, add solvents sequentially and ensure clarity at each step.[1] - Gentle warming and/or sonication can be used to redissolve precipitates.[2] If precipitation persists, it may indicate degradation. |
| Variability between experimental replicates | Inconsistent concentration of active this compound due to degradation during the experiment. | - Minimize the time working solutions are kept at room temperature or 37°C. - Protect solutions from light.[3] - Ensure uniform handling of all samples throughout the experimental workflow. |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer over time.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Incubation in Experimental Buffer:
-
Prepare your experimental buffer (e.g., cell culture medium, assay buffer).
-
Dilute the this compound stock solution into the experimental buffer to the final working concentration (e.g., 1 µM).
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately snap-freeze the collected samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
-
Analysis by HPLC-MS:
-
Thaw the samples and analyze them using a validated HPLC-MS method.
-
The HPLC will separate this compound from any potential degradation products.
-
The MS will confirm the identity of the parent compound and its degradation products based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Visualizations
Signaling Pathway
Caption: The NAD+ salvage pathway inhibited by this compound.
Experimental Workflow
Caption: Recommended workflow for handling this compound to minimize degradation.
References
Adjusting for Nampt-IN-5 cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nampt-IN-5, with a focus on adjusting for its cytotoxic effects in non-cancerous cells.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Excessive Cytotoxicity in Non-Cancerous Cells
Symptoms:
-
High levels of cell death observed at expected therapeutic concentrations.
-
Poor cell morphology and detachment from the culture plate.
-
Inconsistent results in functional assays due to widespread cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High On-Target Activity | Perform a dose-response curve to determine the IC50 in your specific non-cancerous cell line. Start with a wide range of concentrations (e.g., 0.1 nM to 1 µM). | This compound is a highly potent inhibitor. The IC50 can vary significantly between cell types, and non-cancerous cells may be sensitive to NAD+ depletion. |
| Presence of a Functional Preiss-Handler Pathway | Supplement the culture medium with nicotinic acid (NA). This may rescue the cells from this compound-induced cytotoxicity. | The Preiss-Handler pathway is an alternative route for NAD+ synthesis that bypasses NAMPT. If your cells have a functional NAPRT enzyme, NA supplementation can restore NAD+ levels. |
| Off-Target Effects | Compare the cytotoxic effects of this compound with other structurally different NAMPT inhibitors (e.g., FK866). | If other potent NAMPT inhibitors show similar cytotoxicity, the effect is likely on-target. If this compound is significantly more toxic, off-target effects may be a contributing factor. |
| Inappropriate Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). | High concentrations of solvents can be independently cytotoxic. |
Problem 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Lack of a clear dose-response relationship.
-
Results that do not align with the expected mechanism of NAMPT inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | The stability of this compound in culture media over long incubation periods may vary. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. | The metabolic state of cells can influence their sensitivity to NAMPT inhibition. |
| Assay Interference | Run appropriate controls to ensure that this compound or its solvent does not interfere with the assay readout (e.g., fluorescence, luminescence). | Some compounds can directly affect assay chemistry, leading to false-positive or false-negative results. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2][3] This depletion of NAD+ leads to metabolic stress and can induce cell death, particularly in cells with high energy demands.[2]
Q2: Why is this compound cytotoxic to non-cancerous cells?
The cytotoxicity of this compound in non-cancerous cells is primarily an "on-target" effect. All living cells require NAD+ for survival and function. By inhibiting the primary pathway for NAD+ regeneration in many cell types, this compound can induce a state of severe NAD+ deficiency, leading to metabolic collapse and cell death.[1] The sensitivity of a particular non-cancerous cell line will depend on its metabolic rate and the presence of alternative NAD+ synthesis pathways.
Q3: How can I minimize the cytotoxicity of this compound in my non-cancerous cell line?
To minimize cytotoxicity, it is crucial to determine the optimal concentration that inhibits NAMPT activity without causing excessive cell death in your specific cell model. This can be achieved by:
-
Performing a careful dose-response study: This will help you identify a concentration that is effective for your experimental goals while maintaining cell viability.
-
Considering a rescue experiment: Supplementing the culture medium with nicotinic acid (NA) can help determine if the cytotoxicity is on-target and if your cells can utilize the Preiss-Handler pathway for NAD+ synthesis.
-
Optimizing incubation time: Shorter incubation times may be sufficient to observe the desired effect on NAMPT-dependent processes without leading to irreversible cell damage.
Q4: What are the recommended starting concentrations for in vitro experiments with this compound?
Given the high potency of this compound (with reported IC50 values in the low nanomolar range in cancer cell lines), it is advisable to start with a low concentration range.[4][5][6][7][8] A suggested starting range for a dose-response experiment in a new non-cancerous cell line would be from 0.1 nM to 1 µM.
Q5: How should I prepare and store this compound?
This compound is typically provided as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[4] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For experiments, dilute the stock solution to the final desired concentration in fresh culture medium immediately before use.
III. Data Presentation
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| A2780 | Ovarian Cancer | 0.7 | 3 days |
| COR-L23 | Lung Cancer | 3.9 | 3 days |
| Data sourced from vendor datasheets.[5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing |
| T1/2 | 2.1 hours | 10 mg/kg, p.o. |
| Cmax | 29112 nM | 10 mg/kg, p.o. |
| AUC | 61984 nM·h | 10 mg/kg, p.o. |
| Data sourced from vendor datasheets.[5] |
IV. Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound in a Non-Cancerous Cell Line
Objective: To determine the concentration range over which this compound exhibits cytotoxic effects in a specific non-cancerous cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
The non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for a 72-hour viability assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A suggested concentration range to test is 0.2 nM to 2 µM (final concentrations will be 0.1 nM to 1 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2x working solutions of this compound or the vehicle control to the appropriate wells in triplicate.
-
Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Record the data using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
V. Visualizations
Caption: The NAD+ Salvage Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Caption: A logical flowchart for troubleshooting excessive cytotoxicity.
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound | Nampt Inhibitor | DC Chemicals [dcchemicals.com]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Nampt-IN-5 IC50 Values
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting and troubleshooting variable IC50 values of Nampt-IN-5, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound?
A1: this compound is a highly potent NAMPT inhibitor. Reported cellular IC50 values are in the low nanomolar range, specifically 0.7 nM in the A2780 human ovarian carcinoma cell line and 3.9 nM in the COR-L23 human lung large cell carcinoma cell line.[1][2][3][4][5][6] It's important to note that these values can vary based on the experimental conditions.
Q2: Why am I observing different IC50 values for this compound in my experiments compared to published data?
A2: Discrepancies in IC50 values can arise from a variety of factors. These may include differences in cell lines, cell health and passage number, cell seeding density, duration of compound exposure, and the specific assay and reagents used. For a detailed guide on potential causes and solutions, please refer to our Troubleshooting Guide below.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool. This disruption of NAD+ metabolism interferes with numerous cellular processes that are dependent on NAD+, including energy production and the activity of NAD-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), ultimately leading to cell death, particularly in cancer cells that have a high demand for NAD+.
Q4: How does the CellTiter-Glo® assay work to determine the IC50 of this compound?
A4: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture by measuring the amount of ATP present, which is a marker of metabolically active cells.[1][2][3][4] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that produces a luminescent signal proportional to the intracellular ATP concentration.[1][2][3][4] A decrease in ATP levels, and thus luminescence, upon treatment with this compound indicates a reduction in cell viability.
Data Presentation
The following table summarizes the reported cellular IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Treatment Duration |
| A2780 | Ovarian Carcinoma | 0.7 | CellTiter-Glo® | 3 days |
| COR-L23 | Lung Large Cell Carcinoma | 3.9 | CellTiter-Glo® | 3 days |
Experimental Protocols
Protocol for IC50 Determination of this compound using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a representative method for determining the IC50 value of this compound.
Materials:
-
A2780 or COR-L23 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for compound dilution)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Return the plate to the incubator and incubate for 72 hours (3 days).
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of NAMPT inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 values | 1. Cell health issues: Cells are stressed, have a high passage number, or are contaminated. 2. High cell seeding density: Too many cells can lead to reduced sensitivity to the inhibitor. 3. Compound degradation: this compound may have degraded due to improper storage or handling. 4. Presence of nicotinamide in the medium: High levels of nicotinamide can compete with the inhibitor. | 1. Use cells with a low passage number and ensure they are healthy and free of contamination. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 3. Prepare fresh stock solutions of this compound and store them properly. 4. Use a medium with a known, low concentration of nicotinamide. |
| Lower than expected IC50 values | 1. Low cell seeding density: Fewer cells may be more sensitive to the inhibitor. 2. Incorrect compound concentration: Errors in dilution can lead to higher effective concentrations. 3. Synergistic effects: Other components in the culture medium may be enhancing the effect of the inhibitor. | 1. Ensure a consistent and appropriate cell seeding density. 2. Carefully check all calculations and dilutions for the compound. 3. Use a defined and consistent culture medium. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. "Edge effect": Wells on the edge of the plate may experience different temperature and evaporation rates. 3. Inaccurate pipetting: Errors in adding cells, compound, or assay reagents. | 1. Ensure the cell suspension is homogeneous before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| No dose-response curve | 1. Incorrect concentration range: The tested concentrations are too high or too low. 2. Compound inactivity: The compound may be inactive due to degradation. 3. Cell resistance: The cell line may be inherently resistant to NAMPT inhibition. | 1. Perform a wider range of serial dilutions to find the effective concentration range. 2. Use a fresh, validated batch of this compound. 3. Verify the expression and activity of NAMPT in your cell line. |
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. news-medical.net [news-medical.net]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OUH - Protocols [ous-research.no]
Technical Support Center: Overcoming Resistance to Nampt-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Nampt-IN-5 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3][4][5] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is a precursor for NAD+ synthesis.[2][6] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cellular stress and apoptosis, particularly in cancer cells that have a high demand for NAD+.[3][7]
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to NAMPT inhibitors like this compound can arise through several mechanisms:
-
Target Gene Mutations: Mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy.[4][8][9]
-
Upregulation of Alternative NAD+ Synthesis Pathways: Cells can compensate for NAMPT inhibition by upregulating the Preiss-Handler pathway (utilizing nicotinic acid) or the de novo synthesis pathway from tryptophan.[4][9][10][11][12] Key enzymes in these pathways are Nicotinate Phosphoribosyltransferase (NAPRT) and Quinolinate Phosphoribosyltransferase (QPRT).[4][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell.[9]
-
Metabolic Reprogramming: Resistant cells may adapt their metabolism, for instance by altering glycolysis, to survive with lower NAD+ levels.[9]
-
Overexpression of NAMPT: Increased levels of the NAMPT protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.[1]
Q3: How can I determine the specific mechanism of resistance in my cell line?
To identify the resistance mechanism, you can perform the following experiments:
-
Sequencing of the NAMPT gene: This will identify any mutations in the drug-binding or allosteric sites.
-
Gene and Protein Expression Analysis: Use qPCR, western blotting, or proteomics to quantify the expression levels of NAMPT, NAPRT, QPRT, and ABC transporters.
-
Metabolic Flux Analysis: Assess changes in NAD+ levels and the activity of glycolysis and other metabolic pathways.
-
Drug Efflux Assays: Measure the intracellular accumulation of fluorescently labeled substrates of ABC transporters to determine if drug efflux is increased.
Troubleshooting Guide
This guide provides strategies to address common issues encountered when cell lines develop resistance to this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | Mutation in the NAMPT enzyme | 1. Sequence the NAMPT gene to confirm mutations. 2. Test next-generation NAMPT inhibitors that may be effective against the specific mutation.[3] 3. Consider combination therapies to target alternative pathways.[13][14] |
| Upregulation of NAPRT or QPRT | 1. Measure the expression levels of NAPRT and QPRT. 2. If upregulated, consider co-treatment with an inhibitor of the respective pathway (e.g., a NAPRT inhibitor).[15] 3. Culture cells in a medium lacking nicotinic acid or tryptophan to limit substrate availability for these pathways. | |
| Increased drug efflux via ABC transporters | 1. Measure the expression of ABCB1 and other relevant transporters. 2. Co-administer a known inhibitor of the overexpressed transporter (e.g., verapamil for ABCB1). | |
| Overexpression of NAMPT | 1. Quantify NAMPT protein levels. 2. If overexpressed, a higher concentration of this compound may be required. 3. Alternatively, explore combination therapies to create synthetic lethality.[8][11][12] | |
| Complete lack of response to this compound | Intrinsic resistance | 1. Profile the expression of NAMPT, NAPRT, and QPRT in the parental cell line. High basal levels of NAPRT or QPRT can confer intrinsic resistance.[9] 2. Assess if the cell line has a lower reliance on the NAD+ salvage pathway. |
| Toxicity to non-cancerous cells in co-culture models | On-target toxicity in normal cells | 1. Consider co-administration of nicotinic acid (niacin) to rescue normal cells, which can utilize the Preiss-Handler pathway more effectively than many cancer cells.[2][12][13] |
Quantitative Data Summary
Table 1: Reported NAMPT Mutations Associated with Inhibitor Resistance
| Mutation | Cell Line(s) | Fold Increase in IC50 (Inhibitor) | Reference |
| H191R | HCT-116, NYH | >100 (GNE-618) | [4][9] |
| D93del | HCT-116, NYH | >100 (GNE-618) | [4][9] |
| Q388R | HCT-116, NYH | >100 (GNE-618) | [4][9] |
| G217R | A2780 | >1000 (CHS-828) | [16] |
| S165F/Y | NCI-H460 | 10-1000 (GNE-618) | [16] |
Table 2: Combination Strategies to Overcome NAMPT Inhibitor Resistance
| Combination Agent | Mechanism of Action | Rationale for Combination | Reference |
| PARP Inhibitors (e.g., Olaparib) | Inhibit Poly(ADP-ribose) polymerase, a DNA repair enzyme that consumes NAD+. | Synergistic depletion of NAD+ leads to catastrophic energy crisis and cell death.[8] | [11][12] |
| Glycolytic Inhibitors (e.g., FX11) | Inhibit lactate dehydrogenase A (LDHA), a key enzyme in glycolysis. | Blocks metabolic adaptation to NAMPT inhibition.[9] | [16] |
| BRAF/MEK Inhibitors | Target the MAPK signaling pathway. | Overcomes resistance in BRAF-mutant melanomas where NAMPT is a driver of resistance. | [15][17] |
| NAPRT Inhibitors (e.g., 2-HNA) | Inhibit Nicotinate Phosphoribosyltransferase. | Blocks the compensatory Preiss-Handler pathway.[9][15] | [18] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Culture the parental cell line in standard growth medium.
-
Initiate treatment with a low concentration of this compound (e.g., the IC20).
-
Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.
-
Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental line.
-
Isolate and expand resistant clones.
-
Characterize the resistant phenotype by determining the new IC50 value.
Protocol 2: Western Blot for Key Resistance Proteins
-
Lyse parental and resistant cells and quantify total protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against NAMPT, NAPRT, QPRT, and ABCB1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Signaling Pathways and Workflows
Caption: NAD+ biosynthesis pathways and the target of this compound.
Caption: Mechanisms of resistance to this compound in cancer cells.
Caption: Troubleshooting workflow for identifying and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 15. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 16. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAMPT Over-Expression Recapitulates the BRAF Inhibitor Resistant Phenotype Plasticity in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
Technical Support Center: Nampt-IN-5 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nampt-IN-5, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are dying even at very low concentrations of this compound. Is this expected, and how can I confirm it's an on-target effect?
A1: Yes, this compound is a highly potent NAMPT inhibitor with cellular IC50 values in the low nanomolar range for sensitive cell lines (e.g., 0.7 nM in A2780 and 3.9 nM in COR-L23 cells)[1][2]. To confirm that the observed cytotoxicity is due to the inhibition of NAMPT and not an off-target effect, the most critical control is a "rescue" experiment.
The primary mechanism of this compound is the depletion of the essential cofactor NAD+. The cytotoxicity induced by NAMPT inhibition can be reversed by providing cells with an alternative precursor for NAD+ synthesis that bypasses the NAMPT enzyme. The most common rescue agent is nicotinic acid (NA), which utilizes the Preiss-Handler pathway.[3]
Control Experiment Workflow:
-
Treat your cells with a concentration of this compound that induces significant cell death.
-
In a parallel set of wells, co-treat the cells with the same concentration of this compound and a supplemental concentration of nicotinic acid (typically 1-10 µM).
-
Include control groups for vehicle (e.g., DMSO) and nicotinic acid alone.
-
Assess cell viability after the desired incubation period (e.g., 72 hours).
Expected Outcome: If the cytotoxic effects of this compound are on-target, the addition of nicotinic acid should significantly, if not completely, rescue cell viability.[3] A lack of rescue may suggest off-target effects or that the cell line cannot efficiently utilize the Preiss-Handler pathway.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
A2: this compound has limited aqueous solubility. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO).[1][4] For in vivo formulations, a mixture of solvents is often required.
Solubility Data for this compound:
| Solvent/Formulation | Concentration | Recommendations |
| DMSO | 48-50 mg/mL (approx. 112-117 mM) | Sonication is recommended to aid dissolution.[1][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (approx. 4.68 mM) | Add solvents sequentially and ensure the solution is clear before adding the next. Sonication and/or gentle heating can be used. Prepare fresh for immediate use.[2][4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (approx. 5.85 mM) | Add solvents sequentially.[2] |
Troubleshooting Tips:
-
If you observe precipitation when diluting a DMSO stock into aqueous media, try vortexing during dilution and using pre-warmed media.
-
For in vivo preparations, ensure each solvent is fully incorporated before adding the next.[4]
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]
Q3: How can I be sure that this compound is engaging with the NAMPT protein in my cells?
A3: Direct evidence of target engagement in a cellular context can be obtained using a Cellular Thermal Shift Assay (CETSA).[5][6] This method is based on the principle that when a ligand (like this compound) binds to its target protein (NAMPT), it stabilizes the protein, leading to an increase in its melting temperature.
Experimental Workflow for CETSA:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting.
Expected Outcome: In the this compound-treated samples, a higher amount of soluble NAMPT should be detected at elevated temperatures compared to the vehicle-treated samples, indicating that the inhibitor has bound to and stabilized the protein.
Q4: What are the known off-target effects of this compound, and how can I account for them?
A4: this compound is known to inhibit Cytochrome P450 3A4 (CYP3A4) with an IC50 of 0.75 μM.[1][2] This is a consideration for in vivo studies, as CYP3A4 is a major enzyme involved in drug metabolism. For cellular studies, this is less likely to be a confounding factor unless the experimental system is sensitive to CYP3A4 inhibition.
Another potential off-target effect to consider, as with other NAMPT inhibitors, is the impact on glucose transport. Some NAMPT inhibitors have been shown to also inhibit GLUT1.[7] While this has not been explicitly reported for this compound, it is a possibility to be aware of.
Control Strategies:
-
Rescue Experiments: As detailed in Q1, co-treatment with nicotinic acid is the best way to confirm that the primary effects are due to NAMPT inhibition.
-
siRNA/shRNA Knockdown: Compare the phenotype induced by this compound to that of genetically knocking down NAMPT using siRNA or shRNA.[9] Similar results would provide strong evidence for on-target activity.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear or white-walled microplates
-
This compound
-
DMSO (for vehicle control)
-
Nicotinic acid (for rescue experiments)
-
CellTiter-Blue or CellTiter-Glo reagent
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. For rescue experiments, also prepare a set of dilutions containing a final concentration of 10 µM nicotinic acid.
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (with or without nicotinic acid) or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the viability reagent according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue per well and incubate for 1-4 hours, or 100 µL of CellTiter-Glo and incubate for 10 minutes).
-
Measure fluorescence (for CellTiter-Blue) or luminescence (for CellTiter-Glo) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine IC50 values.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol describes a colorimetric method for measuring total NAD+/NADH levels. For more precise quantification, HPLC-based methods can be used.[10][11]
Materials:
-
Cells treated with this compound or vehicle
-
NAD+/NADH Assay Kit (Colorimetric)
-
PBS (Phosphate-Buffered Saline)
-
NAD/NADH Extraction Buffer (provided in the kit or prepared as 0.1 N HCl for NAD+ and 0.1 N NaOH for NADH)
Procedure:
-
Culture and treat cells with this compound for the desired duration (e.g., 24-48 hours).
-
Harvest the cells (e.g., by trypsinization followed by centrifugation).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using the appropriate extraction buffer from the assay kit, following the manufacturer's protocol to separate the NAD+ and NADH fractions. This typically involves acid extraction for NAD+ and base extraction for NADH.[12]
-
Perform the colorimetric assay according to the kit's instructions. This usually involves adding a cycling reagent that reacts with NAD+ or NADH to produce a colored product.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the NAD+ and NADH concentrations based on a standard curve generated with known concentrations of NAD+.
Visualizations
Caption: NAMPT pathway inhibition by this compound and the bypass rescue pathway.
Caption: Logic of the nicotinic acid rescue experiment for on-target validation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NAMPT as a therapeutic strategy to suppress tumor growth in lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Validating NAMPT Antibodies for Use with Nampt-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating and using nicotinamide phosphoribosyltransferase (NAMPT) antibodies in conjunction with the NAMPT inhibitor, Nampt-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it affect NAMPT antibody binding?
This compound is a potent inhibitor of the NAMPT enzyme. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[1][2]. NAMPT inhibitors like this compound typically bind to the active site of the enzyme, competing with the natural substrate, nicotinamide[3]. This binding can potentially induce conformational changes in the NAMPT protein. The effect on antibody binding depends on the epitope recognized by the specific NAMPT antibody. If the antibody's epitope is located near the inhibitor's binding site or is altered by the conformational change, the antibody's affinity and binding capacity may be affected.
Q2: My Western blot signal for NAMPT is weaker or absent after treating cells with this compound. Is the inhibitor causing protein degradation?
While it is possible that prolonged inhibition of NAMPT could lead to downstream effects affecting protein stability, a more direct explanation is that the binding of this compound to NAMPT may be masking the epitope recognized by your primary antibody. This is a known phenomenon with some NAMPT inhibitors and antibodies directed against specific protein regions, such as the 5-phosphoribosyl-1-pyrophosphate (PRPP)-binding loop[4]. It is crucial to use a validated antibody with a known epitope or to validate your antibody to ensure it can detect both the free and inhibitor-bound forms of NAMPT.
Q3: Can I use the same NAMPT antibody for Western blot, immunoprecipitation, and immunofluorescence when working with this compound?
Not necessarily. An antibody that works well for denatured proteins in a Western blot may not recognize the native protein conformation in immunoprecipitation (IP) or immunofluorescence (IF)[5][6]. The presence of this compound adds another layer of complexity, as it may alter the native conformation. It is essential to validate the antibody for each specific application in the context of your experimental conditions (i.e., with and without the inhibitor).
Q4: How can I confirm that my NAMPT antibody is specific for NAMPT, especially in the presence of this compound?
Several strategies can be employed to confirm antibody specificity:
-
Knockdown/Knockout Validation: The most rigorous method is to test the antibody in a cell line or tissue where NAMPT has been knocked down (e.g., using siRNA) or knocked out. A specific antibody should show a significantly reduced or absent signal in the knockdown/knockout sample compared to the wild-type control[7].
-
Blocking Peptide Competition: Use a blocking peptide that corresponds to the antibody's epitope. Pre-incubating the antibody with this peptide should block it from binding to NAMPT, resulting in a loss of signal in your assay[5].
-
Independent Antibody Verification: Use a second, validated NAMPT antibody that recognizes a different epitope. Both antibodies should detect a band at the same molecular weight in a Western blot.
Troubleshooting Guides
Western Blotting
Problem: Weak or No NAMPT Signal After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Epitope Masking by this compound | 1. Use an antibody with a different epitope: If the epitope of your current antibody is known, select a new antibody that binds to a different region of the NAMPT protein. 2. Denaturation conditions: Ensure complete denaturation of the protein by optimizing your sample preparation (e.g., boiling time, reducing agent concentration). This may help expose the epitope. |
| Low Protein Abundance | 1. Increase protein load: Load a higher concentration of total protein onto the gel[8][9]. 2. Enrich for NAMPT: Consider performing an immunoprecipitation to enrich for NAMPT before running the Western blot[10]. |
| Suboptimal Antibody Dilution | Titrate the primary antibody: Perform a dilution series to determine the optimal antibody concentration for your experimental conditions[8][11]. |
| Inefficient Protein Transfer | 1. Verify transfer: Use a Ponceau S stain to visualize total protein on the membrane after transfer[10]. 2. Optimize transfer conditions: Adjust transfer time and voltage based on the molecular weight of NAMPT (~52-56 kDa)[5][12]. For smaller proteins, consider using a membrane with a smaller pore size (0.2 µm)[13]. |
Problem: Multiple Bands or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | 1. Validate antibody specificity: Use knockdown/knockout cells or a blocking peptide[5][7]. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBS-T)[11][13]. |
| Protein Degradation | 1. Use fresh lysates: Prepare fresh cell or tissue lysates for each experiment. 2. Add protease inhibitors: Ensure your lysis buffer contains a sufficient concentration of protease inhibitors[9]. |
| High Antibody Concentration | Titrate primary and secondary antibodies: Use a more dilute concentration of your antibodies to reduce non-specific binding[8][13]. |
Immunoprecipitation (IP)
Problem: Low Yield of Immunoprecipitated NAMPT with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Inhibitor Interferes with Antibody-Protein Interaction | 1. Use an antibody validated for IP: Ensure your antibody is capable of recognizing the native conformation of NAMPT. 2. Test different antibodies: Use an antibody with an epitope that is accessible on the native, inhibitor-bound protein. |
| Insufficient Antibody Amount | Optimize antibody concentration: Perform a titration experiment to determine the optimal amount of antibody for your lysate concentration[14]. |
| Suboptimal Lysis Buffer | Use a non-denaturing lysis buffer: Ensure your lysis buffer (e.g., RIPA, Triton X-100 based) does not disrupt the antibody-epitope interaction[15]. |
| Inefficient Bead Binding | 1. Pre-clear the lysate: Incubate the lysate with protein A/G beads alone before adding the primary antibody to reduce non-specific binding[14]. 2. Choose the correct beads: Use Protein A or Protein G beads based on the isotype of your primary antibody. |
Immunofluorescence (IF)
Problem: Weak or No Cellular Staining for NAMPT After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Epitope Masking in Native Protein | Select an IF-validated antibody: Use an antibody that has been shown to work in immunofluorescence and recognizes an epitope accessible in the native, inhibitor-bound state. |
| Inadequate Fixation or Permeabilization | 1. Optimize fixation: Test different fixation methods (e.g., 4% paraformaldehyde, methanol) as some can mask epitopes[16][17]. 2. Optimize permeabilization: Use the appropriate permeabilization agent (e.g., Triton X-100, saponin) for the cellular localization of NAMPT (cytoplasmic and nuclear)[6][18]. |
| Low Protein Expression | Use a positive control: Include a cell line known to have high NAMPT expression to ensure the staining protocol is working[19]. |
| Incorrect Antibody Dilution | Titrate the primary antibody: Determine the optimal dilution that provides a strong signal with low background[16][20]. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | 1. Increase blocking: Extend the blocking time or use a different blocking solution (e.g., normal serum from the same species as the secondary antibody)[19][20]. 2. Titrate antibodies: Use a higher dilution of the primary and secondary antibodies[21]. |
| Autofluorescence | Include an unstained control: Image an unstained sample to assess the level of natural fluorescence in your cells[17]. |
| Insufficient Washing | Increase the number and duration of washes: Ensure all unbound antibodies are removed by performing thorough washes between antibody incubation steps[19][21]. |
Experimental Protocols
Western Blot Protocol for NAMPT Validation
-
Cell Lysis:
-
Treat cells with DMSO (vehicle control) or this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with the primary NAMPT antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Immunoprecipitation Protocol for NAMPT
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).
-
Determine protein concentration.
-
-
Pre-clearing:
-
Incubate 500 µg - 1 mg of total protein with 20 µL of Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the NAMPT antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein.
-
Analyze the eluate by Western blotting.
-
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound.
Caption: A logical workflow for validating a NAMPT antibody for use with this compound.
Caption: Troubleshooting decision tree for weak Western blot signals with this compound.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. NAMPT Antibody | Affinity Biosciences [affbiotech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. cusabio.com [cusabio.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. ulab360.com [ulab360.com]
- 15. protocols.io [protocols.io]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Immunofluorescence Troubleshooting Tips [elabscience.com]
Validation & Comparative
A Head-to-Head Battle of NAMPT Inhibitors: Nampt-IN-5 vs. FK866
In the landscape of cancer metabolism research, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy. Two notable small molecule inhibitors, Nampt-IN-5 and FK866, have garnered significant attention for their potent anti-tumor activities. This guide provides a comprehensive in vitro comparison of their potency, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate tool for their studies.
At a Glance: In Vitro Potency
A summary of the half-maximal inhibitory concentration (IC50) values for this compound and FK866 across various cancer cell lines is presented below. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Assay Type | Reported IC50 (nM) |
| This compound | A2780 (Ovarian Cancer) | CellTiter-Glo | 0.7 |
| COR-L23 (Lung Cancer) | CellTiter-Glo | 3.9 | |
| FK866 | HepG2 (Liver Cancer) | CCK-8 | 2.21 ± 0.21 |
| A2780 (Ovarian Cancer) | SRB | Lower than MS0 (IC50 ~12-225 fold lower) | |
| 95-D (Lung Cancer) | SRB | Lower than MS0 (IC50 ~12-225 fold lower) | |
| A549 (Lung Cancer) | SRB | Lower than MS0 (IC50 ~12-225 fold lower) | |
| U2OS (Osteosarcoma) | SRB | Lower than MS0 (IC50 ~12-225 fold lower) | |
| U266 (Multiple Myeloma) | SRB | Lower than MS0 (IC50 ~12-225 fold lower) | |
| Recombinant hNAMPT | Enzymatic Assay | 1.60 ± 0.32 |
Delving into the Mechanism: The NAMPT Signaling Pathway
Both this compound and FK866 exert their effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. This depletion of the cellular NAD+ pool disrupts numerous critical cellular processes that are dependent on NAD+, including redox reactions, DNA repair, and signaling pathways, ultimately leading to cancer cell death.
Figure 1. Simplified signaling pathway of NAMPT and its inhibition by this compound and FK866.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro potency data, a detailed understanding of the experimental methodologies is crucial. Below are the generalized protocols for the key assays used to evaluate this compound and FK866.
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay (for this compound)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Cell Viability and Enzymatic Activity Assays (for FK866)
A variety of assays have been employed to determine the in vitro potency of FK866.
1. Cell Counting Kit-8 (CCK-8) Assay:
-
Cell Seeding and Treatment: Similar to the CellTiter-Glo protocol, seed and treat cells with FK866.
-
Reagent Addition: Add CCK-8 solution to each well and incubate.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Determine the IC50 value as described above.
2. Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Plate and treat cells with FK866.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Solubilization and Reading: Solubilize the bound dye and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the IC50 value.
3. Recombinant Human NAMPT Enzymatic Assay:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide, PRPP, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of FK866 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is measured. This can be done using various methods, including fluorescent detection of an NMN derivative[1].
-
Data Analysis: Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Figure 2. Generalized experimental workflow for determining in vitro potency of NAMPT inhibitors.
Concluding Remarks
Both this compound and FK866 are potent inhibitors of NAMPT with low nanomolar efficacy in vitro. The available data suggests that both compounds are valuable tools for studying the role of NAMPT in cancer biology. FK866 has been more extensively characterized in a wider range of cell lines and assay formats. However, this compound demonstrates remarkable potency in the cell lines tested. The choice between these inhibitors may depend on the specific cell line, experimental context, and the desired endpoint of the study. For researchers aiming to directly compare these inhibitors, it is recommended to evaluate them head-to-head in the same experimental system using a consistent assay protocol.
References
Comparative Efficacy of NAMPT Inhibitors in Hematological Malignancies: A Focus on OT-82
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in treating blood cancers. This guide provides a detailed comparison of the preclinical and clinical efficacy of the novel inhibitor OT-82 against other known NAMPT inhibitors, supported by experimental data and methodologies.
This comparison guide addresses the efficacy of targeting the NAD biosynthesis pathway in hematological malignancies through the inhibition of NAMPT, a rate-limiting enzyme in the NAD salvage pathway. Due to a lack of publicly available data for a compound referred to as "Nampt-IN-5," this guide will focus on the well-characterized and clinically investigated NAMPT inhibitor, OT-82, and compare its performance with other notable inhibitors in this class.
Introduction to NAMPT Inhibition in Hematological Malignancies
Cancer cells, particularly those of hematological origin, exhibit a high metabolic rate and are heavily dependent on the consistent availability of nicotinamide adenine dinucleotide (NAD+) for energy production, DNA repair, and cell signaling.[1][2] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which recycles nicotinamide to produce NAD+.[3] Inhibition of NAMPT has emerged as a promising therapeutic strategy to selectively target the metabolic vulnerability of cancer cells, leading to NAD+ depletion, ATP exhaustion, and ultimately, apoptotic cell death.[4][5] Several NAMPT inhibitors, including OT-82, have shown significant anti-neoplastic activity in preclinical models of various hematological malignancies.[6]
OT-82: A Promising Novel NAMPT Inhibitor
OT-82 is a potent and selective NAMPT inhibitor that has demonstrated significant efficacy against a broad range of hematological malignancies in preclinical studies and is currently under clinical investigation.[2][6] It was identified through a systematic search for agents selectively toxic to cells of hematopoietic origin.[4]
Mechanism of Action of OT-82
OT-82 exerts its anti-cancer effects by competitively inhibiting NAMPT, which leads to a rapid depletion of intracellular NAD+ and subsequently ATP.[6] This energy crisis triggers a cascade of downstream events, including the inhibition of the NAD+-dependent DNA repair enzyme PARP-1, leading to an accumulation of DNA damage, and ultimately inducing apoptosis.[6]
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo efficacy of OT-82 in comparison to other NAMPT inhibitors in various hematological malignancy models.
In Vitro Cytotoxicity of NAMPT Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | OT-82 IC50 (nM) | Other NAMPT Inhibitor IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.11 | FK866: >5 | [4] |
| U937 | Histiocytic Lymphoma | 2.70 | - | [4] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 1.05 | - | [4] |
| HEL92.1.7 | Erythroleukemia | 1.36 | - | [4] |
| Patient-derived ALL | Acute Lymphoblastic Leukemia (ALL) | 0.2 - 4.0 | - | [6] |
In Vivo Efficacy of OT-82 in Xenograft Models of Hematological Malignancies
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| High-risk pediatric ALL PDX | Acute Lymphoblastic Leukemia (ALL) | OT-82 | Significant leukemia growth delay in 95% of models and disease regression in 86% of models. | [6] |
| Burkitt's Lymphoma SC xenograft | Burkitt's Lymphoma | OT-82 (20 or 40 mg/kg, oral) | Increased survival to 100% (40 mg/kg) and 56% (20 mg/kg) after treatment discontinuation. | [4] |
Clinical Development of OT-82
OT-82 has advanced to Phase I clinical trials for the treatment of relapsed or refractory lymphoma.[2] These trials are designed to evaluate the safety, tolerability, and preliminary efficacy of OT-82 in this patient population.[2] Notably, preclinical toxicology studies in mice and non-human primates have indicated that OT-82 does not exhibit the cardiac, neurological, or retinal toxicities that have been observed with other NAMPT inhibitors.[4]
Experimental Protocols
Cell Viability Assay
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the NAMPT inhibitor or vehicle control for 72-96 hours. Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay
Method: Apoptosis induction is quantified by flow cytometry using Annexin V and propidium iodide (PI) or 7-AAD staining. Cells are treated with the NAMPT inhibitor for a specified period (e.g., 48-72 hours), then harvested, washed, and stained with Annexin V-FITC and PI/7-AAD according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry analysis.
In Vivo Xenograft Studies
Method: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human hematological malignancy cell lines or patient-derived xenograft (PDX) cells. Once tumors are established, mice are randomized into treatment and control groups. The NAMPT inhibitor is administered orally or via intraperitoneal injection at specified doses and schedules. Tumor volume is measured regularly, and survival is monitored. At the end of the study, tumors and organs may be harvested for further analysis.
Visualizing the NAMPT Signaling Pathway and Experimental Workflow
NAMPT Signaling Pathway in Cancer
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Synergistic Approach to Combatting Ewing Sarcoma: A Comparative Guide to the Combination of NAMPT and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: This guide focuses on the combined therapeutic strategy of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors in Ewing Sarcoma. While the initial request specified "Nampt-IN-5," a thorough review of current scientific literature did not yield specific data for a compound with this designation. Therefore, this guide provides a comprehensive comparison of well-characterized NAMPT inhibitors that have been investigated in combination with PARP inhibitors for this indication, providing a robust overview of the preclinical evidence and mechanistic rationale supporting this promising anti-cancer strategy.
Executive Summary
Ewing Sarcoma is an aggressive bone and soft tissue cancer predominantly affecting children and young adults. Despite multimodal therapy, outcomes for patients with metastatic or recurrent disease remain poor, underscoring the urgent need for novel therapeutic strategies. One of the most promising recent approaches involves the synergistic combination of NAMPT and PARP inhibitors.
This guide provides a detailed comparison of this combination therapy, presenting key preclinical data, elucidating the underlying mechanism of action, and offering detailed experimental protocols for researchers. The core of this strategy lies in the dual targeting of critical cellular processes: NAD+ metabolism and DNA damage repair. By depleting the cellular NAD+ pool with NAMPT inhibitors, the efficacy of PARP inhibitors is significantly enhanced, leading to potent anti-tumor effects in Ewing Sarcoma models.
The Rationale for Combination Therapy: A Two-Pronged Attack
The synergistic interaction between NAMPT and PARP inhibitors stems from their interconnected roles in cellular metabolism and DNA repair.
-
PARP Inhibition in Ewing Sarcoma: PARP enzymes are crucial for the repair of single-strand DNA breaks. In Ewing Sarcoma, the characteristic EWS-FLI1 fusion protein is believed to increase DNA damage, making cancer cells more reliant on PARP-mediated repair pathways.[1] However, as a monotherapy, PARP inhibitors have shown limited efficacy in clinical trials for Ewing Sarcoma.[2][3]
-
NAMPT Inhibition and NAD+ Depletion: NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for numerous cellular processes, including the function of PARP enzymes.[2][4] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway.[2]
By inhibiting NAMPT, the intracellular pool of NAD+ is depleted. This has a dual effect: it cripples the cell's energy metabolism and, crucially, it severely hampers the function of PARP enzymes, which require NAD+ as a substrate to repair DNA damage. This creates a state of "synthetic lethality," where the combination of two individually tolerable interventions leads to cancer cell death.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating the combination therapy.
Caption: Mechanism of synergy between NAMPT and PARP inhibitors.
Caption: A typical experimental workflow for evaluating combination therapies.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies, comparing the effects of single-agent and combination therapies.
Table 1: In Vitro Synergistic Activity in Ewing Sarcoma Cell Lines
| Cell Line | NAMPT Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Combination Effect | Reference |
| TC32 | GNE-618 (Varying) | Niraparib (Varying) | Strong Synergy (Bliss Score > 10) | [2] |
| TC71 | GNE-618 (Varying) | Niraparib (Varying) | Strong Synergy (Bliss Score > 10) | [2] |
| RDES | Daporinad (Varying) | Niraparib (Varying) | Synergy | [2] |
| EW8 | Daporinad (Varying) | Niraparib (Varying) | Synergy | [2] |
| Multiple | OT-82 (Low nM) | Niraparib (Varying) | Synergistic anti-proliferative activity | [5] |
Table 2: In Vivo Efficacy in Ewing Sarcoma Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| TC32 | Vehicle | - | - | [2] |
| Niraparib (50 mg/kg) | Minimal | No significant increase | [2] | |
| GNE-618 (25 mg/kg) | Temporary stabilization | Modest increase | [2] | |
| Combination | Tumor regression | Significantly prolonged | [2] | |
| TC71 | Vehicle | - | - | [2] |
| Niraparib (50 mg/kg) | Minimal | No significant increase | [2] | |
| GNE-618 (25 mg/kg) | Temporary stabilization | Modest increase | [2] | |
| Combination | Tumor regression | Significantly prolonged | [2] | |
| Multiple Models | OT-82 + Niraparib | Suppressed tumor growth | Significantly increased | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed Ewing Sarcoma cells (e.g., TC32, TC71) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of the NAMPT inhibitor and PARP inhibitor, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the NAMPT inhibitor, PARP inhibitor, or the combination at predetermined synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for DNA Damage Markers
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of Ewing Sarcoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NSG or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, single agents, combination).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups. For survival studies, monitor the mice until a predefined endpoint and generate Kaplan-Meier survival curves.
Conclusion and Future Directions
The combination of NAMPT and PARP inhibitors represents a highly promising and rational therapeutic strategy for Ewing Sarcoma. Preclinical data consistently demonstrate strong synergy, leading to enhanced cancer cell death and significant tumor regression in vivo. The mechanism of action, rooted in the depletion of NAD+ and subsequent potentiation of PARP inhibition, provides a solid foundation for clinical translation.
Future research should focus on:
-
Identifying Predictive Biomarkers: Investigating which patient populations are most likely to respond to this combination therapy.
-
Optimizing Dosing and Scheduling: Determining the most effective and tolerable administration regimens for clinical trials.
-
Exploring Mechanisms of Resistance: Understanding how tumors might develop resistance to this combination and how to overcome it.
-
Clinical Evaluation: Moving this promising preclinical strategy into well-designed clinical trials for patients with Ewing Sarcoma.
This guide provides a comprehensive overview for researchers and drug developers, highlighting the significant potential of this combination therapy to improve outcomes for patients with this devastating disease. The provided data and protocols should serve as a valuable resource to further advance this exciting area of cancer research.
References
- 1. Assessing the activity of combining PARP inhibitors (PARPi) and Nicotinamide phosphoribosyltransferase inhibitors (NAMPTi) in Ewing sarcoma (ES). - ASCO [asco.org]
- 2. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Synergistic Alliance: NAMPT Inhibitors Enhance Doxorubicin Efficacy in Cancer Therapy
A growing body of preclinical evidence suggests that combining Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors with the widely used chemotherapeutic agent doxorubicin results in a powerful synergistic anti-cancer effect. This combination strategy holds the potential to enhance treatment efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of doxorubicin.
While no specific data exists for a compound named "Nampt-IN-5," research on other potent NAMPT inhibitors like KPT-9274 and FK866 demonstrates a clear synergistic relationship with doxorubicin and other DNA-damaging agents. This guide provides a comparative overview of the available experimental data, delves into the underlying molecular mechanisms, and outlines the experimental protocols used to evaluate this promising therapeutic combination.
Quantitative Data Summary
The synergy between NAMPT inhibitors and doxorubicin or mechanistically similar drugs has been quantified in various cancer models. The following table summarizes key findings from preclinical studies, highlighting the enhanced anti-tumor effects of the combination therapy.
| NAMPT Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| KPT-9274 | Doxorubicin | Canine Non-Hodgkin Lymphoma (in vivo) | 5 out of 6 dogs (83%) with naive lymphoma achieved a complete response. | --INVALID-LINK-- |
| FK866 | Olaparib (PARP inhibitor) | Triple-Negative Breast Cancer (TNBC) - CAL51 cells (in vitro) | 36-fold increase in sensitivity to olaparib. | --INVALID-LINK-- |
| Indirect (via miR-154) | Doxorubicin | Breast Cancer (MCF-7 & MDA-MB-231 cells) | Significantly reduced cell viability compared to doxorubicin alone. | --INVALID-LINK-- |
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining NAMPT inhibitors with doxorubicin is primarily rooted in the disruption of cellular energy metabolism and the impairment of DNA damage repair mechanisms.
Doxorubicin induces significant DNA damage in cancer cells, which in turn activates DNA repair enzymes, most notably Poly (ADP-ribose) polymerase (PARP). PARP utilizes Nicotinamide Adenine Dinucleotide (NAD+) as a substrate to carry out its repair functions. The high demand for NAD+ during extensive DNA repair makes cancer cells particularly vulnerable to disruptions in the NAD+ supply.
NAMPT is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+. By inhibiting NAMPT, these drugs deplete the cellular NAD+ pool. When combined with doxorubicin, the NAMPT inhibitor prevents the cancer cell from producing the necessary NAD+ to fuel the PARP-mediated DNA repair, leading to an accumulation of catastrophic DNA damage and ultimately, apoptosis (programmed cell death).
Experimental Protocols
Below are generalized protocols based on the methodologies described in the cited research for evaluating the synergistic effects of NAMPT inhibitors and doxorubicin.
In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the individual drugs and their combination, and to calculate the Combination Index (CI) to quantify synergy.
1. Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; lymphoma cell lines) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare serial dilutions of the NAMPT inhibitor and doxorubicin.
-
Treat cells with:
-
Doxorubicin alone at various concentrations.
-
The NAMPT inhibitor alone at various concentrations.
-
A combination of both drugs at a constant ratio or varying concentrations.
-
-
Include untreated control wells.
3. Incubation:
-
Incubate the treated plates for a period of 48 to 72 hours.
4. Viability Assessment:
-
Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
5. Data Analysis:
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the untreated control.
-
Calculate the IC50 values for each drug alone and for the combination using non-linear regression analysis.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
In Vivo Xenograft/Animal Model Study
This protocol outlines a general procedure for assessing the in vivo efficacy of the combination therapy in a tumor model.
Navigating Resistance: A Comparative Guide to NAMPT Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted anticancer agents remains a critical challenge in oncology. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a class of drugs that target the NAD+ salvage pathway essential for the metabolism of many cancer cells, have shown promise in preclinical and early clinical settings. However, as with other targeted therapies, the emergence of resistance can limit their efficacy. This guide provides a comprehensive comparison of the cross-resistance profiles of various NAMPT inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Performance Comparison of NAMPT Inhibitors in Resistant Cancer Cells
Cross-resistance studies have revealed that cancer cells acquiring resistance to one NAMPT inhibitor often exhibit reduced sensitivity to other inhibitors of the same class. This phenomenon is frequently linked to specific mutations in the NAMPT gene or the upregulation of alternative NAD+ biosynthesis pathways. The following tables summarize key quantitative data from studies investigating cross-resistance to prominent NAMPT inhibitors.
Table 1: Cross-Resistance in FK866-Resistant HCT116 Colon Cancer Cells
The HCT116R-FK866 cell line, developed to be resistant to FK866, demonstrates significant cross-resistance to other NAMPT inhibitors. This resistance is attributed to a heterozygous H191R mutation in the NAMPT enzyme.
| Compound | Parental HCT116 EC50 (nM) | HCT116R-FK866 EC50 (nM) | Resistance Index (Fold Change) |
| FK866 | 10.6 | 6,650 | 627 |
| CHS-828 | 2.3 | 3,150 | 1,370 |
| GNE-617 | 5.2 | 3,250 | 625 |
| STF-118804 | 19.7 | 28,500 | 1,447 |
Data sourced from Ogino et al., 2018.
Table 2: Impact of Specific NAMPT Mutations on Inhibitor IC50 Values
Point mutations within the NAMPT active site can confer differential resistance to various classes of NAMPT inhibitors. The following data illustrates the fold change in IC50 values for different inhibitors against purified mutant NAMPT proteins compared to the wild-type enzyme.[1]
| NAMPT Mutation | GNE-618 (Fold Change in IC50) | GMX1778 (Fold Change in IC50) | APO866 (FK866) (Fold Change in IC50) |
| H191R | >100 | ~50 | ~80 |
| G217R | >100 | >100 | >100 |
| G217V | >100 | ~20 | ~30 |
| G217A | >100 | ~10 | ~20 |
| S165F | ~20 | ~5 | ~5 |
| S165Y | ~10 | ~2 | ~2 |
Data adapted from Zheng et al., 2014.[1]
Key Resistance Mechanisms and Signaling Pathways
The primary mechanisms driving cross-resistance to NAMPT inhibitors involve either direct modification of the drug target or the activation of bypass pathways that compensate for the inhibited NAD+ salvage pathway.
NAD+ Biosynthesis Pathways
Cancer cells can evade NAMPT inhibition by upregulating alternative NAD+ production routes: the de novo pathway, which synthesizes NAD+ from tryptophan, and the Preiss-Handler pathway, which utilizes nicotinic acid.
c-MYC-SIRT1 Signaling Axis in Resistance
The oncoprotein c-MYC can drive resistance by upregulating NAMPT expression. This leads to increased NAD+ levels, which in turn activates the NAD+-dependent deacetylase SIRT1. SIRT1 can then deacetylate and stabilize c-MYC, creating a positive feedback loop that promotes cell survival and proliferation.
References
On-Target Validation of Nampt-IN-5: A Comparative Guide to NMN Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nampt-IN-5 with other notable nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. It details the on-target activity of this compound, validated through nicotinamide mononucleotide (NMN) rescue experiments, and offers supporting data and detailed experimental protocols for researchers.
Introduction to NAMPT Inhibition and NMN Rescue
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy production.[1][2] In many cancers, NAMPT is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells.[1] This makes NAMPT a compelling target for anticancer therapies. NAMPT inhibitors block the synthesis of nicotinamide mononucleotide (NMN), a direct precursor to NAD+, leading to NAD+ depletion and ultimately, cancer cell death.[1][3]
To confirm that the cytotoxic effects of a NAMPT inhibitor are due to its specific action on the intended target, an "NMN rescue" experiment is performed. By supplying NMN to cells treated with a NAMPT inhibitor, the downstream NAD+ pool can be replenished, bypassing the inhibited enzyme. If the addition of NMN reverses the inhibitor's effects, it provides strong evidence of on-target activity. This guide focuses on the validation of this compound's on-target activity using this method and compares its potency to other known NAMPT inhibitors.
Comparative Analysis of NAMPT Inhibitors
The efficacy of this compound is benchmarked against a panel of established NAMPT inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) across various cancer cell lines, demonstrating the potent activity of this compound.
| Inhibitor | A2780 (Ovarian Cancer) IC50 (nM) | COR-L23 (Lung Cancer) IC50 (nM) | Other Reported Cancer Cell Line IC50s (nM) |
| This compound | 0.7 | 3.9 | - |
| FK866 | ~1.4 | - | 0.5 (HCT116), 1.60±0.32 (Enzymatic), ~5 (Pancreatic Cancer) |
| MS0 | - | - | 9.08±0.90 (Enzymatic) |
| KPT-9274 | - | - | 100-1000 (Glioma cell lines) |
| GNE-617 | - | - | 5 (Enzymatic) |
| STF-118804 | - | - | <10 (B-ALL cell lines) |
| CHS-828 | - | - | <25 (Enzymatic) |
| OT-82 | - | - | Data not readily available in provided results |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Experimental Protocols
Cell Culture
-
A2780 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1 mM sodium pyruvate.[4] Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[4] Subculture cells 2 to 3 times a week at a ratio of 1:3 to 1:6.[4]
-
COR-L23 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[5][6] Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[5] Split sub-confluent cultures (70-80%) 1:3 to 1:6 twice a week using trypsin/EDTA.[5][6]
On-Target Validation using NMN Rescue
This protocol is designed to verify that the cytotoxic effects of this compound are a direct result of NAMPT inhibition.
Materials:
-
A2780 or COR-L23 cells
-
Complete culture medium
-
This compound
-
Nicotinamide Mononucleotide (NMN)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed A2780 or COR-L23 cells in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) for comparison.
-
Pre-incubation with Inhibitor: Incubate the cells with this compound for 4 hours.
-
NMN Rescue: Prepare a stock solution of NMN in complete culture medium. Add NMN to the designated "rescue" wells. A final concentration of 100 µM NMN is often effective, but this may need to be optimized. For control wells (no rescue), add an equivalent volume of complete culture medium.
-
Final Incubation: Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control. Compare the viability of cells treated with this compound alone to those treated with this compound and NMN. A significant increase in cell viability in the NMN-treated wells indicates a successful rescue and confirms the on-target activity of this compound.
Conclusion
The experimental data and protocols presented in this guide demonstrate that this compound is a potent inhibitor of NAMPT. The NMN rescue experiment serves as a crucial validation of its on-target activity, confirming that its cytotoxic effects are mediated through the inhibition of the NAD+ salvage pathway. This comparative guide provides researchers with the necessary information to evaluate this compound and design further studies to explore its therapeutic potential.
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
- 5. COR-L23/R23- NOTE: Both the cell line and DNA from the cell line may be available for this product. Please choose -1VL or VIAL for cells, or -DNA-5UG for DNA. | Sigma-Aldrich [sigmaaldrich.com]
- 6. COR-L23/R23-. Culture Collections [culturecollections.org.uk]
A Comparative Guide to Nampt-IN-5 in Combination with Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, Nampt-IN-5, in the context of combination therapies with standard chemotherapy agents. Due to the limited availability of public data on this compound in combination studies, this guide leverages data from the well-characterized NAMPT inhibitor, FK866, as a representative example to illustrate the potential synergistic effects and therapeutic strategies.
Introduction to NAMPT Inhibition in Cancer Therapy
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit a high metabolic rate and are heavily dependent on NAD+ for various critical processes, including energy metabolism, DNA repair, and signaling pathways.[3] By inhibiting NAMPT, compounds like this compound deplete intracellular NAD+ levels, leading to metabolic stress and ultimately, cancer cell death.[3] This targeted approach has shown promise in preclinical studies; however, as a monotherapy, NAMPT inhibitors have faced challenges in clinical trials due to dose-limiting toxicities.[4]
Combining NAMPT inhibitors with standard chemotherapy presents a promising strategy to enhance anti-tumor efficacy and potentially overcome drug resistance.[3] The rationale behind this approach is that by weakening the cancer cells' metabolic and DNA repair capabilities through NAMPT inhibition, they become more susceptible to the cytotoxic effects of chemotherapy.
This compound: A Potent NAMPT Inhibitor
This compound is a potent and orally active inhibitor of NAMPT.[5] Preclinical data has demonstrated its ability to inhibit the growth of cancer cells at nanomolar concentrations.
Table 1: In Vitro Cellular Activity of this compound [5]
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | 0.7 |
| COR-L23 | Lung Carcinoma | 3.9 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While specific data on this compound in combination with chemotherapy is not yet widely available, the following sections will utilize data from the extensively studied NAMPT inhibitor FK866 to provide a comparative framework.
Combination Therapy: NAMPT Inhibitors and Standard Chemotherapy
Preclinical studies have consistently demonstrated that combining NAMPT inhibitors with various classes of chemotherapy agents can lead to synergistic or additive anti-cancer effects.
Combination with Platinum-Based Agents (e.g., Cisplatin)
Platinum-based drugs like cisplatin are a cornerstone of treatment for many cancers. They exert their cytotoxic effects primarily by inducing DNA damage. NAMPT inhibition can potentiate the efficacy of cisplatin by impairing the cancer cells' ability to repair this DNA damage due to NAD+ depletion, which is essential for the function of DNA repair enzymes like PARPs.
Table 2: Representative In Vitro Synergy of FK866 and Cisplatin in Cholangiocarcinoma Cells [6][7][8]
| Cell Line | FK866 IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect |
| HuCCT1 | ~1 | ~5 | Synergistic |
| KMCH | ~1 | ~4 | Synergistic |
| EGI | ~1 | ~6 | Synergistic |
Synergy indicates that the combined effect of the two drugs is greater than the sum of their individual effects.
Combination with Taxanes (e.g., Paclitaxel)
Taxanes, such as paclitaxel, are mitotic inhibitors that interfere with the normal function of microtubules during cell division. The combination of NAMPT inhibitors with taxanes can lead to enhanced cancer cell killing.
Table 3: Representative In Vitro Combination Effects of FK866 and Paclitaxel in Triple-Negative Breast Cancer Cells [9]
| Cell Line | FK866 Concentration (nM) | Paclitaxel Concentration (nM) | Effect on Cell Growth Inhibition |
| HCC1806 | 1 | 1 and 20 | Synergistic redox changes corresponding to enhanced inhibition |
Combination with Anthracyclines (e.g., Doxorubicin)
Anthracyclines like doxorubicin are another widely used class of chemotherapy agents that work by intercalating into DNA and inhibiting topoisomerase II. Upregulation of NAMPT has been associated with poor response to doxorubicin.[10] Therefore, inhibiting NAMPT could be a strategy to increase the sensitivity of cancer cells to this type of chemotherapy.
Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway and the Impact of Inhibition
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and how its inhibition affects downstream cellular processes that are critical for cancer cell survival.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of combining a NAMPT inhibitor with a chemotherapy agent in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of drug combinations.
Cell Viability (MTT) Assay
This protocol is a common method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy agent, and their combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Synergy Analysis (Combination Index)
The Chou-Talalay method is a widely accepted approach to quantify drug synergy.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis on the dose-response data.
-
Combination Index (CI) Calculation: The software calculates the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of a drug combination in a xenograft mouse model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound and chemotherapy combination
-
-
Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
This compound is a potent NAMPT inhibitor with the potential for significant anti-cancer activity. While direct combination data for this compound is still emerging, the extensive preclinical evidence for other NAMPT inhibitors like FK866 strongly supports the rationale for combining this class of drugs with standard chemotherapy agents. The synergistic effects observed are likely due to the multi-pronged attack on cancer cells, targeting both their metabolic vulnerabilities and their ability to repair chemotherapy-induced damage.
Future research should focus on generating specific preclinical data for this compound in combination with a panel of standard chemotherapy agents across various cancer types. Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy will be crucial for its successful clinical translation. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these future investigations and accelerate the development of more effective cancer treatments.
References
- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NAMPT | P450 | TargetMol [targetmol.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of nicotinamide phosphoribosyltransferase expression by miR-154 reduces the viability of breast cancer cells and increases their susceptibility to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NAMPT Inhibitors in NAPRT1-Deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with a focus on their differential effects in tumors deficient in nicotinic acid phosphoribosyltransferase 1 (NAPRT1). While specific experimental data for the compound Nampt-IN-5 in relation to NAPRT1 status is not extensively available in peer-reviewed literature, this guide will utilize data from other well-characterized NAMPT inhibitors to illustrate the principles of this targeted therapeutic strategy.
Introduction to NAMPT Inhibition and NAPRT1 Deficiency
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Cancer cells, with their high metabolic and proliferative rates, have a heightened demand for NAD+. The primary pathway for NAD+ biosynthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM) into NAD+. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for anticancer therapy.[1][2]
A key vulnerability in some cancers is the deficiency of a second NAD+ salvage pathway, the Preiss-Handler pathway, which utilizes nicotinic acid (NA). The rate-limiting enzyme in this pathway is NAPRT1.[3][4] Tumors lacking functional NAPRT1 are solely reliant on the NAMPT-dependent salvage pathway for NAD+ production. This creates a synthetic lethal relationship where inhibition of NAMPT is selectively toxic to NAPRT1-deficient cancer cells, while normal tissues, which typically express NAPRT1, can be rescued by the administration of nicotinic acid.[4][5]
Mechanism of Action: Synthetic Lethality
The therapeutic strategy hinges on the differential ability of cells to utilize nicotinic acid for NAD+ synthesis.
Comparative Efficacy of NAMPT Inhibitors
While specific data for this compound is limited, the following tables summarize the performance of other potent NAMPT inhibitors in NAPRT1-proficient and -deficient cancer cell lines and xenograft models.
In Vitro Cellular Potency
| Inhibitor | Cell Line | NAPRT1 Status | IC50 (nM) - Cell Viability | Citation |
| This compound | A2780 | Deficient | 0.7 | |
| This compound | COR-L23 | Unknown | 3.9 | |
| GNE-617 | HCT-116 | Proficient | 1.82 | [6] |
| GNE-617 | Colo205 | Proficient | 4.44 | [6] |
| GNE-617 | Calu6 | Proficient | 4.52 | [6] |
| GNE-617 | PC3 | Deficient | 5.98 | [6] |
| GNE-617 | MiaPaCa-2 | Deficient | 3.51 | [6] |
| GNE-617 | HT-1080 | Deficient | 4.69 | [6] |
| A4276 | H1993 | Proficient | >10,000 | [7] |
| A4276 | HGC27 | Deficient | 1.8 | [7] |
| FK866 | H1993 | Proficient | >10,000 | [7] |
| FK866 | HGC27 | Deficient | 1.2 | [7] |
| OT-82 | RS4;11 | Deficient | 0.3 | [8] |
| OT-82 | NALM-6 | Deficient | 0.2 | [8] |
In Vitro NAD+ Depletion
| Inhibitor | Cell Line | NAPRT1 Status | EC50 (nM) - NAD+ Depletion | Citation |
| GNE-617 | HCT-116 | Proficient | 1.03 | [6] |
| GNE-617 | Colo205 | Proficient | 0.54 | [6] |
| GNE-617 | Calu6 | Proficient | 1.99 | [6] |
| GNE-617 | PC3 | Deficient | 4.69 | [6] |
| GNE-617 | MiaPaCa-2 | Deficient | 0.81 | [6] |
| GNE-617 | HT-1080 | Deficient | 1.25 | [6] |
In Vivo Antitumor Efficacy
| Inhibitor | Xenograft Model | NAPRT1 Status | Dosing | Tumor Growth Inhibition (%) | Citation |
| GNE-617 | HCT-116 | Proficient | 30 mg/kg, bid, 5d | ~90 | [6][9] |
| GNE-617 | MiaPaCa-2 | Deficient | 30 mg/kg, qd, 5d | ~100 (regression) | [6][9] |
| GNE-617 | PC3 | Deficient | 30 mg/kg, bid, 5d | ~100 (regression) | [6][9] |
| GNE-617 | HT-1080 | Deficient | 30 mg/kg, qd, 5d | ~100 (regression) | [6][9] |
| A4276H | HGC27 | Deficient | 200 mg/kg, q2d, 21d | ~80 | [7] |
| KPT-9274 | HGC27 | Deficient | 200 mg/kg, qd, 21d | ~60 | [7] |
| LSN3154567 | NCI-H1155 | Deficient | 10 mg/kg, bid, 14d | ~85 | [10] |
| LSN3154567 | HT-1080 | Deficient | 10 mg/kg, bid, 14d | ~70 | [10] |
Note: Tumor growth inhibition is an approximation based on graphical data from the cited literature.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of NAMPT inhibitors on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of the NAMPT inhibitor, with and without the addition of 10 µM nicotinic acid to assess rescue.[5]
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Viability Assessment: Measure cell viability using a commercially available assay kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CyQUANT™ Direct Cell Proliferation Assay (Thermo Fisher Scientific), following the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Measurement of Intracellular NAD+ Levels
This protocol outlines a general method for quantifying intracellular NAD+ concentrations.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the NAMPT inhibitor for the desired time (e.g., 24-48 hours).
-
Cell Lysis and Extraction:
-
For NAD+ extraction, lyse the cells with an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
For NADH extraction, use a basic extraction buffer.
-
-
Neutralization: Neutralize the extracts.
-
Quantification: Measure NAD+ levels using a commercially available NAD/NADH assay kit (e.g., from Abcam or Promega) that utilizes an enzymatic cycling reaction. The fluorescence or absorbance is proportional to the amount of NAD+.
-
Normalization: Normalize the NAD+ levels to the total protein concentration in each sample, determined by a BCA or Bradford protein assay.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of NAMPT inhibitors in mouse models.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dash.harvard.edu [dash.harvard.edu]
Assessing the Therapeutic Window of Nampt-IN-5: A Comparative Guide to NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The search for novel cancer therapeutics with improved efficacy and wider therapeutic windows is a central theme in oncology research. Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway, has emerged as a promising target due to the increased reliance of many cancer cells on this pathway for survival and proliferation. While early NAMPT inhibitors showed promise, their clinical development has been hampered by dose-limiting toxicities. This guide provides a comparative assessment of the novel NAMPT inhibitor, Nampt-IN-5, against older and alternative inhibitors, with a focus on their therapeutic window, supported by available preclinical data and detailed experimental methodologies.
Executive Summary
Data Presentation: Quantitative Comparison of NAMPT Inhibitors
The following tables summarize the available quantitative data for this compound and other key NAMPT inhibitors.
Table 1: In Vitro Potency of NAMPT Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound (Compound 27) | NAMPT | A2780 (Ovarian) | 0.7 | [1] |
| COR-L23 (Lung) | 3.9 | [1] | ||
| FK866 (APO866) | NAMPT | A2780 (Ovarian) | ~5 | [1] |
| HepG2 (Liver) | 2.21 | |||
| CHS-828 (GMX1778) | NAMPT | Various | Low nM range | |
| OT-82 | NAMPT | Hematological Malignancies (average) | 2.89 | [2][3][4] |
| Non-Hematological Malignancies (average) | 13.03 | [2][3][4] |
Table 2: Preclinical In Vivo Data and Observed Toxicities
| Inhibitor | Animal Model | Efficacy | Observed Toxicities | Therapeutic Window | Reference |
| This compound (Compound 27) | Mouse Xenograft | Demonstrated efficacy (details not specified) | Significant body weight loss at 5-30 mg/kg (p.o., twice daily for 4 days) | Not quantitatively defined | [1] |
| FK866 (APO866) | Mouse Xenograft | Tumor growth inhibition | Thrombocytopenia, gastrointestinal toxicity, retinal toxicity | Narrow | [2] |
| CHS-828 (GMX1778) | Mouse Xenograft | Tumor regression | Thrombocytopenia, gastrointestinal toxicity | Narrow | |
| OT-82 | Mouse, Non-human Primate | Significant tumor growth inhibition in hematological malignancy models | Hematopoietic and lymphoid organ toxicities; no cardiac, neurological, or retinal toxicities observed. | Improved compared to older inhibitors, especially for hematological malignancies. | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of NAMPT inhibitors.
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the NAMPT inhibitor (e.g., this compound) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Lysis and Luminescence Measurement: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., A2780) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Mice are randomized into treatment and control groups. The NAMPT inhibitor is administered via an appropriate route (e.g., oral gavage) at various doses and schedules. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Signs of toxicity, such as weight loss, changes in behavior, or altered blood counts, are recorded.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The maximum tolerated dose (MTD) is determined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss).
NAD⁺/NADH Level Measurement Assay
-
Cell Culture and Treatment: Cells are cultured and treated with the NAMPT inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Cells are lysed using an appropriate buffer to release intracellular metabolites.
-
NAD⁺/NADH Detection: The relative levels of NAD⁺ and NADH are determined using a commercially available bioluminescent assay kit (e.g., NAD/NADH-Glo™ Assay). The assay involves enzymatic reactions that convert NAD⁺ and NADH into a product that generates a luminescent signal.
-
Data Analysis: Luminescence is measured, and the ratio of NAD⁺ to NADH, as well as the total NAD(H) levels, are calculated and compared between treated and control cells.
Mandatory Visualization
Signaling Pathway of NAMPT Inhibition
Caption: NAMPT inhibition blocks the NAD+ salvage pathway, leading to cellular consequences.
Experimental Workflow for Assessing Therapeutic Window
Caption: A streamlined workflow for evaluating the therapeutic window of NAMPT inhibitors.
Discussion and Conclusion
The development of NAMPT inhibitors has been a journey of balancing potent anti-cancer activity with on-target toxicities. Early inhibitors like FK866 and CHS-828, while effective at depleting NAD⁺ and inducing cancer cell death, demonstrated a narrow therapeutic window in clinical trials, with thrombocytopenia and gastrointestinal issues being common dose-limiting toxicities.
This compound emerges as a highly potent inhibitor in vitro, with single-digit nanomolar IC50 values against ovarian and lung cancer cell lines[1]. Its good ADME properties, as mentioned in its discovery publication, are a positive indicator for in vivo applications. However, the observation of significant body weight loss in mice at doses between 5-30 mg/kg suggests that, like its predecessors, this compound may also face challenges with its therapeutic window. A direct and quantitative comparison of its therapeutic index with older inhibitors is not yet possible due to the lack of publicly available, detailed in vivo efficacy and toxicity studies.
In contrast, a more recent inhibitor, OT-82, has shown a more promising preclinical profile, particularly in hematological malignancies. While still exhibiting hematopoietic toxicity, it notably lacks the cardiac, neurological, and retinal toxicities observed with earlier NAMPT inhibitors, suggesting a potentially wider therapeutic window in specific contexts[2][3][4].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
The Converging Paths of Energy Depletion and Growth Suppression: A Comparative Guide to NAMPT and mTOR Inhibitor Synergy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective cancer therapies has led researchers to explore the intricate web of cellular signaling and metabolism. Two key pathways, the NAMPT (Nicotinamide phosphoribosyltransferase) and mTOR (mechanistic Target of Rapamycin) signaling cascades, have emerged as critical regulators of tumor cell growth, proliferation, and survival. While inhibitors targeting each pathway have shown promise, a growing body of evidence points towards a powerful synergistic anti-cancer effect when these agents are combined. This guide provides a comprehensive comparison of the preclinical rationale and available data supporting the combination of NAMPT inhibitors with mTOR inhibitors in various cancer models.
Introduction to NAMPT and mTOR Pathways in Cancer
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] Many types of cancer, including breast, ovarian, prostate, and colorectal cancers, overexpress NAMPT to meet their high metabolic demands.[1][3] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to a metabolic crisis and subsequent cancer cell death.[1]
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[4] It integrates signals from growth factors and nutrients to control protein synthesis and other anabolic processes.[4] Hyperactivation of the mTOR pathway is a common feature in a majority of human cancers, making it an attractive therapeutic target.[5] mTOR inhibitors, such as rapamycin and its analogs (rapalogs), can effectively slow down tumor growth by blocking this critical signaling node.[6]
The Synergistic Rationale: Preclinical Evidence
The combination of NAMPT and mTOR inhibitors is not merely an additive effect of two anti-cancer agents but a synergistic interplay that strikes at the core vulnerabilities of cancer cells. Preclinical studies have demonstrated that the inhibition of NAMPT can lead to the inactivation of mTOR signaling, providing a strong mechanistic basis for this therapeutic strategy.[1][7][8] This synergistic interaction has been observed in a variety of cancer models, including pancreatic cancer, leukemia, and hepatocellular carcinoma, where concurrent treatment significantly enhances the anti-proliferative effects compared to single-agent therapy.[1][7]
The proposed mechanism for this synergy involves the activation of AMP-activated protein kinase (AMPKα) following NAMPT inhibition.[1][7][8] The depletion of NAD+ and the subsequent decrease in cellular energy levels activate AMPKα, which in turn can phosphorylate and inhibit key components of the mTOR pathway, effectively shutting down this pro-growth signaling cascade.
While specific experimental data for the compound "Nampt-IN-5" is not publicly available, the following sections will present a comparative overview based on data from well-characterized NAMPT inhibitors.
Comparative Data of NAMPT and mTOR Inhibitor Combinations
The following table summarizes representative preclinical data on the synergy between various NAMPT inhibitors and mTOR inhibitors in different cancer cell lines.
| Cancer Model | NAMPT Inhibitor | mTOR Inhibitor | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma | KPT-9274 | Everolimus | Enhanced anti-proliferative effects with concurrent treatment. | [7] |
| Pancreatic Neuroendocrine Tumors | KPT-9274 | Everolimus | KPT-9274 sensitized pancreatic neuroendocrine tumor cells to mTOR inhibitors. | [7] |
| Hepatocellular Carcinoma | FK866 | Not specified | NAMPT inhibition led to the elimination of mTOR activation. | [1][7] |
| Leukemia Cells | Not specified | Not specified | NAMPT inhibition resulted in the loss of mTOR activation. | [8] |
| Multiple Myeloma | Not specified | Not specified | NAMPT inhibition was associated with a decrease in mTOR activation, contributing to autophagic death. | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Figure 1: Simplified signaling pathway illustrating the synergistic interaction between NAMPT and mTOR inhibitors.
Figure 2: A typical experimental workflow to assess the synergy between NAMPT and mTOR inhibitors.
Detailed Experimental Protocols
For researchers looking to investigate this synergistic interaction, the following are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the NAMPT inhibitor, the mTOR inhibitor, and the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-AMPKα, AMPKα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, NAMPT inhibitor, mTOR inhibitor, Combination).
-
Treatment Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The convergence of the NAMPT and mTOR pathways represents a compelling therapeutic strategy for a wide range of cancers. The preclinical evidence strongly suggests that the combination of NAMPT and mTOR inhibitors can lead to a synergistic anti-tumor effect. While further investigation, particularly with novel compounds like this compound, is warranted, the data presented in this guide provides a solid foundation for researchers and drug developers to explore this promising combination therapy. The detailed protocols and pathway diagrams offer a practical starting point for designing and interpreting experiments aimed at validating and advancing this therapeutic approach.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nampt-IN-5
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Nampt-IN-5, a potent and orally active nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory staff and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
I. Hazard Identification and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile and physical properties. This information is crucial for safe handling and in the event of an accidental spill or exposure.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 2380013-17-0 | [1] |
| Molecular Formula | C25H25N5O2 | [1] |
| Molecular Weight | 427.5 g/mol | [1] |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Storage (Powder) | -20°C for up to 2 years | [2][3] |
| Storage (in Solvent) | -80°C for up to 6 months | [4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the disposal of this compound and its contaminated containers. This procedure is designed to minimize risk and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow institutional guidelines for the storage of hazardous waste.
5. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company[1].
-
Do not dispose of this compound down the drain or in regular trash under any circumstances. This is to prevent the release into the environment, which can have long-lasting toxic effects on aquatic life[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Nampt-IN-5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Nampt-IN-5. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.[1][2] According to the Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned experimental procedures. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes of chemicals or airborne particles.[4][5] | EN 166 or equivalent[5] |
| Skin Protection | Nitrile gloves. A standard laboratory coat should be worn and buttoned.[4] | Prevents skin contact with the chemical.[3][4] Nitrile gloves are recommended for their chemical resistance.[4] | EN ISO 27065 for lab coats[5] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or chemical fume hood.[3] Use a certified respirator if dust or aerosols are generated. | Protects against inhalation of harmful dust or aerosols.[3][5] | Varies by region (e.g., NIOSH in the U.S., EN in Europe) |
| Foot Protection | Closed-toe shoes | Protects feet from spills. | N/A |
Standard Operating Procedure (SOP) for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
PPE Selection Decision Process
The selection of appropriate PPE is based on a risk assessment of the potential for exposure. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting appropriate PPE.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water.[3] Remove contaminated clothing.[3]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration.[3]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious.[3] Call a physician.[3]
Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][3]
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[3] Avoid release to the environment.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nampt Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound|2380013-17-0|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
